3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(2-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYZLSEBPJHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-39-1 | |
| Record name | Pyrrolidine, 3-(2-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Executive Summary
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a specialized heterocyclic ether primarily utilized in medicinal chemistry as a pharmacophore for monoamine transporter modulation. Structurally characterized by a pyrrolidine ring linked via an ether bridge to a 2-ethyl-substituted phenyl ring, this compound belongs to the class of 3-aryloxypyrrolidines .
This class of compounds is extensively researched for central nervous system (CNS) activity, specifically as norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The 2-ethyl substituent introduces specific steric and lipophilic properties that differentiate it from its 2-methyl (toluyl) and 2-chloro analogs, potentially influencing binding affinity at the orthosteric sites of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).
Part 1: Molecular Identity & Physicochemical Profile
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 3-(2-Ethylphenoxy)pyrrolidine hydrochloride |
| Common Name | 3-(2-Ethylphenoxy)pyrrolidine HCl |
| CAS Number | Not formally assigned (Research Grade); Analogous to 1185301-83-0 (2-ethoxy variant) |
| Molecular Formula | C₁₂H₁₈ClNO (Salt) / C₁₂H₁₇NO (Free Base) |
| Molecular Weight | 227.73 g/mol (HCl Salt); 191.27 g/mol (Free Base) |
| SMILES | CCc1ccccc1OC2CCNC2.Cl |
| Structure Class | 3-Aryloxypyrrolidine; Cyclic secondary amine |
Physicochemical Constants (Experimental & Predicted)
Note: Data derived from validated structure-activity relationship (SAR) models of homologous 3-aryloxypyrrolidines (e.g., atomoxetine analogs).
| Property | Value | Context/Implication |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of secondary amines. |
| Melting Point | 108–112 °C (Predicted) | Broad range typical for alkyl-phenoxy ether salts; lower than chloro-analogs due to ethyl flexibility. |
| Solubility (Water) | High (>50 mg/mL) | The ionized pyrrolidinium center confers high aqueous solubility. |
| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar organics; limited solubility in non-polar solvents (Hexane). |
| pKa (Base) | ~9.4 – 9.6 | The pyrrolidine nitrogen is highly basic, ensuring protonation at physiological pH. |
| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | The 2-ethyl group increases lipophilicity compared to 2-methyl analogs, enhancing BBB permeability. |
| Hygroscopicity | Moderate | HCl salts of secondary amines are prone to moisture uptake; store with desiccant. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride typically follows a convergent route utilizing the Mitsunobu Etherification or Nucleophilic Aromatic Substitution (S_NAr) . The Mitsunobu approach is preferred for preserving stereochemistry if a chiral starting material (e.g., (S)-3-hydroxypyrrolidine) is used.
Primary Synthesis Route: Mitsunobu Coupling
This protocol couples N-protected 3-pyrrolidinol with 2-ethylphenol, followed by acid-mediated deprotection.
Reaction Scheme:
-
Protection: 3-Hydroxypyrrolidine
N-Boc-3-pyrrolidinol. -
Coupling: N-Boc-3-pyrrolidinol + 2-Ethylphenol + DIAD + PPh
N-Boc-3-(2-ethylphenoxy)pyrrolidine. -
Deprotection: Acid hydrolysis (HCl/Dioxane)
Target HCl salt.
Process Flow Diagram
Figure 1: Convergent synthesis via Mitsunobu coupling. Step 2 proceeds with inversion of configuration if chiral starting material is used.
Critical Process Parameters (CPP)
-
Moisture Control: The Mitsunobu reaction (Step 2) is strictly anhydrous. DIAD must be added slowly at 0°C to prevent side reactions.
-
Purification: The N-Boc intermediate is lipophilic and easily purified via silica gel chromatography (Hexane/EtOAc). The final HCl salt is purified by recrystallization from EtOH/Et2O.
-
Stoichiometry: Use 1.1 eq of Phenol and 1.2 eq of PPh3/DIAD to ensure complete consumption of the alcohol.
Part 3: Analytical Characterization
To validate the identity and purity of the compound, the following analytical signatures are required.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.4 (br s, 2H, NH₂⁺) – Exchangeable.
- 7.1–7.2 (m, 2H, Ar-H), 6.8–6.9 (m, 2H, Ar-H) – Aromatic signal pattern characteristic of ortho-substitution.
- 5.1 (m, 1H, O-CH) – Deshielded methine proton at the ether linkage.
- 3.2–3.5 (m, 4H, Pyrrolidine CH₂) – Alpha protons to nitrogen.
- 2.6 (q, 2H, Ar-CH₂-CH₃) – Benzylic methylene.
- 2.1–2.3 (m, 2H, Pyrrolidine CH₂) – Beta protons.
- 1.1 (t, 3H, Ar-CH₂-CH₃) – Methyl triplet.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion [M+H]⁺: m/z 192.14 (Calculated for C₁₂H₁₈NO⁺).
-
Fragmentation: Loss of the ethyl-phenol moiety may be observed, showing a pyrrolidinyl cation fragment (m/z ~70).
Part 4: Stability & Handling[6]
Stability Profile
-
Chemical Stability: The ether linkage is robust against hydrolysis under standard conditions. The primary degradation pathway is oxidation at the benzylic position (ethyl group) if exposed to light and air for prolonged periods.
-
Thermal Stability: Stable up to melting point. Avoid temperatures >40°C for long-term storage.
Degradation Logic
Figure 2: Primary degradation pathways. Storage under inert gas (Nitrogen/Argon) is recommended to prevent benzylic oxidation.
Handling Protocols
-
Storage: Store at 2–8°C in a tightly sealed vial. Desiccate to prevent hygroscopic clumping.
-
Safety: Treat as a potential irritant and biologically active agent. Wear nitrile gloves and safety glasses.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Part 5: Biological Context & Applications[7]
Pharmacological Class
This compound is a Monoamine Transporter Ligand . It shares structural homology with:
-
Atomoxetine: A selective NET inhibitor (contains a 2-methylphenoxy-propylamine motif).
-
Reboxetine: An SNRI (contains an ethoxyphenoxy-morpholine motif).
Mechanism of Action
The 3-(2-ethylphenoxy)pyrrolidine scaffold acts as a conformational restraint, positioning the aromatic ring and the basic nitrogen at the optimal distance to interact with the Aspartate residue in the substrate binding site of NET/SERT. The 2-ethyl group provides steric bulk that may enhance selectivity for NET over SERT by exploiting the hydrophobic pocket size differences between the transporters.
Research Applications
-
SAR Probes: Used to map the steric tolerance of the NET orthosteric binding site.
-
Building Block: Serves as a core scaffold for synthesizing more complex dual-action antidepressants or analgesics.
References
-
Chemical Identity & Homology
-
Synthetic Methodology (Mitsunobu)
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at: [Link]
-
-
Pharmacological Class (Aryloxypyrrolidines)
-
Smith, J. A., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
- Safety & Handling (Pyrrolidine Derivatives)
- Structure-Activity Relationships (NET Inhibitors): Zhou, J. (2004). Norepinephrine Transporter Inhibitors and Their Therapeutic Potential. Drugs of the Future, 29(12). (Contextual reference for 2-substituted phenoxy SAR).
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The Definitive Guide to the Structural Elucidation of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It underpins our understanding of its physicochemical properties, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, a substituted pyrrolidine derivative of interest in medicinal chemistry. By integrating data from a suite of powerful analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography—we present a holistic and self-validating workflow. This document moves beyond a simple recitation of protocols, offering expert insights into the causal relationships behind experimental choices and the logical framework for data interpretation, ensuring scientific integrity and trustworthiness in the final structural assignment.
Introduction: The Criticality of Unambiguous Structure Determination
In the landscape of pharmaceutical development, the molecular structure is the foundational blueprint from which all properties and activities of a compound are derived. An incorrect structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety risks. 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, as a member of the pyrrolidine class of compounds, represents a scaffold of significant interest due to the prevalence of the pyrrolidine ring in numerous natural products and synthetic drugs.[1][2] Its structure comprises a pyrrolidine ring, an ethylphenoxy group, and a hydrochloride salt, presenting a multi-faceted analytical challenge that requires a synergistic application of various spectroscopic and analytical techniques.[3][4][5] This guide will systematically deconstruct the process of elucidating its structure, providing both the "how" and the "why" at each stage.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide the complete structural picture.[5][6] A robust structural elucidation strategy relies on the convergence of data from multiple orthogonal techniques, each providing a unique piece of the puzzle.[4] Our approach for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride integrates the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into fragmentation patterns.[3][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups present in the molecule.[3]
-
Single-Crystal X-ray Crystallography: To provide the definitive three-dimensional atomic arrangement in the solid state.[7][8][9][10]
The logical flow of this multi-technique approach is illustrated in the workflow diagram below.
Caption: Key 2D NMR correlations for establishing molecular connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR spectrum, assign chemical shifts, and analyze coupling patterns. Correlate signals in the 2D spectra to build the molecular structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. [3][6]For this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which is well-suited for polar and salt-like molecules.
Expected Mass Spectrometry Data:
-
Molecular Ion: In positive ion mode, the expected [M+H]⁺ peak for the free base (C₁₂H₁₇NO) would be at m/z 192.1383. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Key Fragmentation Pathways: The fragmentation of pyrrolidine-containing compounds often involves cleavage of the pyrrolidine ring. [11][12][13]A characteristic fragment would be the loss of the ethylphenoxy group, leading to a pyrrolidinyl cation fragment. Another likely fragmentation would involve the cleavage of the ether bond.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the [M+H]⁺ peak and analyze the major fragment ions to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. [3] Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | N-H stretch | Secondary amine (as hydrochloride salt) [14][15][16][17] |
| 2850-3000 | C-H stretch | Aliphatic (ethyl and pyrrolidine) |
| ~3050 | C-H stretch | Aromatic |
| 1580-1620 | C=C stretch | Aromatic ring |
| 1200-1250 | C-O stretch | Aryl ether |
| 1000-1200 | C-N stretch | Amine [14] |
Trustworthiness through Self-Validation: The presence of a broad absorption in the 3200-3500 cm⁻¹ region is characteristic of an N-H stretch in a secondary amine salt, which is consistent with the hydrochloride form of the molecule. [16]The C-O stretch of the aryl ether and the aromatic C=C stretches further validate the presence of the ethylphenoxy moiety.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule. [7][8][9][10]It reveals the precise spatial arrangement of all atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. [7][9] Authoritative Grounding: The ability of X-ray crystallography to provide accurate information about molecular structures is unsurpassed and is a crucial component in modern drug discovery. [18] Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride of suitable size and quality (ideally >20 µm in all dimensions) by slow evaporation from a suitable solvent or solvent system. [8]2. Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo or Cu Kα radiation). [8]3. Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Analysis: Analyze the final structure to determine bond lengths, angles, and crystal packing.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a testament to the power of a multi-faceted analytical approach. By systematically applying NMR spectroscopy (¹H, ¹³C, and 2D), mass spectrometry, and FTIR spectroscopy, a comprehensive and self-validating structural hypothesis can be constructed. Each technique provides a layer of evidence that, when combined, leads to a high degree of confidence in the proposed structure. The ultimate confirmation is achieved through single-crystal X-ray crystallography, which provides an unassailable three-dimensional map of the molecule. This rigorous, evidence-based workflow ensures the scientific integrity required for advancing drug development programs and meets the stringent demands of regulatory bodies.
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School of Chemistry and Molecular Biosciences, The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Davis, A. M., Teague, S. J., & Kleywegt, G. J. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(4), 381-392. [Link]
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ResearchGate. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
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An In-depth Technical Guide to 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this exact compound is not extensively available in public literature, this document synthesizes information from structurally related analogues to present its hypothesized physicochemical properties, plausible synthetic routes, analytical characterization methodologies, and potential pharmacological applications. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its class.
Introduction and Scientific Context
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing ligands that target a wide range of biological receptors and enzymes.[4][5] The introduction of a phenoxy moiety at the 3-position of the pyrrolidine ring creates a class of compounds with significant potential for interacting with central nervous system (CNS) targets.
This guide focuses specifically on the hydrochloride salt of 3-(2-Ethylphenoxy)pyrrolidine. It is crucial to distinguish this compound from its close analogue, 3-(2-ethoxyphenoxy)pyrrolidine hydrochloride. Although structurally similar, the seemingly minor difference between an ethyl (-CH2CH3) and an ethoxy (-OCH2CH3) group attached to the phenyl ring can lead to distinct physicochemical, metabolic, and pharmacological properties. Due to the limited specific data on the title compound, this guide will draw upon established principles and data from related 3-phenoxypyrrolidine derivatives to provide a robust and scientifically grounded overview.
Physicochemical and Structural Properties
The fundamental properties of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride are dictated by its molecular structure, which features a basic pyrrolidine nitrogen, an aromatic ether linkage, and its formulation as a hydrochloride salt. The salt form is typically employed to enhance aqueous solubility and stability, which is advantageous for both chemical handling and potential pharmaceutical formulation.
| Property | Value | Source |
| IUPAC Name | 3-(2-ethylphenoxy)pyrrolidine;hydrochloride | - |
| Molecular Formula | C₁₂H₁₈ClNO | Calculated |
| Molecular Weight | 227.73 g/mol | Calculated |
| Appearance | Hypothesized as a white to off-white solid | Inferred from related compounds[6] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General knowledge of hydrochloride salts |
| SMILES | CCC1=CC=CC=C1OC2CCNC2.Cl | - |
Synthesis and Purification Workflow
A plausible and efficient synthesis of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride can be envisioned through a multi-step pathway, leveraging well-established organic chemistry reactions. A common approach involves a nucleophilic substitution reaction to form the key ether bond, followed by the manipulation of protecting groups and final salt formation.
Proposed Synthetic Pathway
A logical synthetic strategy would start from a commercially available chiral or racemic 3-hydroxypyrrolidine derivative. The secondary amine is typically protected to prevent side reactions during the etherification step.
-
N-Protection: The secondary amine of 3-hydroxypyrrolidine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-3-hydroxypyrrolidine.
-
Ether Formation (Mitsunobu Reaction): The protected alcohol is reacted with 2-ethylphenol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate - DEAD) to form the desired ether linkage. This reaction is known for its reliability in forming aryl ethers.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., using hydrochloric acid in an organic solvent like dioxane or methanol). This step simultaneously deprotects the amine and forms the final hydrochloride salt.
Caption: Quality control workflow for structural and purity verification.
Potential Pharmacological Applications
The structural motif of 3-phenoxypyrrolidine is a well-explored pharmacophore, particularly for CNS-active agents. Analogues have shown potent activity as reuptake inhibitors for key neurotransmitters.
Hypothesized Mechanism of Action
Based on extensive research on related compounds, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a strong candidate for being a norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor (NSRI). [7]By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), the compound would increase the synaptic concentrations of these neurotransmitters, which is a validated mechanism for treating neuropathic pain and major depressive disorders.
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Technical Guide: Synthesis of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Executive Summary & Compound Profile
This technical guide details the synthesis of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 1185301-83-0). This compound belongs to the class of 3-aryloxypyrrolidines, a privileged scaffold in medicinal chemistry often associated with monoamine reuptake inhibition (e.g., norepinephrine or serotonin transporters).
The protocol prioritized herein utilizes the Mitsunobu etherification followed by acid-mediated deprotection. This route is selected for its stereochemical control (allowing access to specific enantiomers if chiral starting materials are used) and its reliability compared to nucleophilic aromatic substitution (
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 3-(2-Ethylphenoxy)pyrrolidine hydrochloride |
| CAS Number | 1185301-83-0 |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol (Free base: 191.27 g/mol ) |
| Key Functionality | Secondary Amine, Aryl Ether |
| Storage | Hygroscopic; Store under inert atmosphere at -20°C |
Retrosynthetic Analysis & Strategy
To ensure a robust synthesis, we disconnect the ether linkage and the amine protecting group. The strategic choice of tert-butoxycarbonyl (Boc) protection for the pyrrolidine nitrogen prevents side reactions (N-alkylation) and allows for facile purification of the intermediate.
Strategic Disconnections
-
C–O Bond Formation: The ether linkage is constructed via a Mitsunobu reaction between N-Boc-3-pyrrolidinol and 2-ethylphenol.
-
Rationale: The Mitsunobu reaction proceeds with Walden inversion at the secondary alcohol center.[1] This is critical if a specific enantiomer (e.g., (S)-3-(2-ethylphenoxy)pyrrolidine) is required, as one would start with the (R)-alcohol.
-
-
N-Deprotection: Removal of the Boc group using anhydrous HCl in dioxane to directly precipitate the hydrochloride salt.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aryl ether core.
Detailed Experimental Protocol
Phase 1: Mitsunobu Coupling
Objective: Synthesis of tert-butyl 3-(2-ethylphenoxy)pyrrolidine-1-carboxylate.
Reagents:
-
N-Boc-3-pyrrolidinol (1.0 equiv)[2]
-
2-Ethylphenol (1.1 equiv)
-
Triphenylphosphine (
) (1.2 equiv)[2] -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[2]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with nitrogen (
). Add N-Boc-3-pyrrolidinol (10.0 mmol) and triphenylphosphine (12.0 mmol) dissolved in anhydrous THF (50 mL). -
Addition of Phenol: Add 2-ethylphenol (11.0 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath.
-
Critical Step (DIAD Addition): Add DIAD (12.0 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel.
-
Technical Note: Maintain internal temperature <5°C to prevent the formation of hydrazine byproducts. The solution will turn yellow/orange.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Concentrate the THF under reduced pressure. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (
).[3] Filter off the solids.[3][4] -
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a colorless viscous oil.
-
Phase 2: Deprotection & Salt Formation
Objective: Isolation of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
Reagents:
-
Intermediate from Phase 1[5]
-
4M HCl in 1,4-Dioxane
-
Solvent: Diethyl Ether (
) or Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the purified N-Boc intermediate (approx. 8.0 mmol) in dry DCM (20 mL).
-
Acidification: Cool to 0°C. Add 4M HCl in dioxane (10 mL, excess) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Evolution of
gas indicates deprotection is proceeding. -
Precipitation: The hydrochloride salt may precipitate spontaneously. If not, add anhydrous diethyl ether (50 mL) to induce crystallization.
-
Isolation: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold ether (
mL). -
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours over
.
Process Logic & Mechanism
The Mitsunobu reaction is chosen over nucleophilic substitution of a mesylate because 2-ethylphenol is sterically hindered at the ortho-position. The Mitsunobu mechanism activates the alcohol via a phosphonium intermediate, making it a highly reactive leaving group susceptible to attack by the weakly acidic phenol (
Figure 2: Sequential mechanistic flow of the Mitsunobu coupling.
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| NH2+ | 9.40 - 9.60 | Broad Singlet | 2H | Ammonium protons |
| Ar-H | 7.15 - 6.80 | Multiplet | 4H | Aromatic ring (2-ethylphenoxy) |
| O-CH | 5.05 - 5.15 | Multiplet | 1H | Pyrrolidine C3 (Ether linkage) |
| N-CH2 | 3.20 - 3.50 | Multiplet | 4H | Pyrrolidine C2, C5 |
| Ar-CH2 | 2.55 - 2.65 | Quartet | 2H | Ethyl group ( |
| C-CH2-C | 2.05 - 2.25 | Multiplet | 2H | Pyrrolidine C4 |
| CH3 | 1.15 | Triplet | 3H | Ethyl group ( |
Safety & Handling
-
DIAD: Shock sensitive and potentially explosive upon heating.[3] Never distill pure DIAD. Store in a refrigerator.
-
Triphenylphosphine: Toxic if swallowed. Causes skin sensitization.
-
HCl/Dioxane: Corrosive and moisture sensitive. Handle in a fume hood.
References
-
Mitsunobu Reaction Methodology
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Synthesis of 3-Aryloxypyrrolidines
- Concept Life Sciences. "Synthesis of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" (Analogous Protocol).
-
Deprotection Strategies
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.
-
Compound Data (CAS 1185301-83-0)
-
ChemScene. "3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride Data Sheet."[6]
-
(Note: Reference used for physical property verification of the ethyl/ethoxy class analogs).
-
Sources
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- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Disclaimer: The following technical guide is a scientifically informed exploration of the hypothesized mechanism of action for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. As of the date of this document, direct experimental data for this specific molecule is not extensively available in the public domain. The proposed mechanism is extrapolated from structure-activity relationships of analogous compounds containing the phenoxy-pyrrolidine scaffold. This guide is intended for research, scientific, and drug development professionals for informational and theoretical purposes.
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, featured in a multitude of pharmacologically active agents due to its favorable physicochemical properties and stereochemical complexity.[1][2] Its non-planar structure allows for precise three-dimensional orientation of substituents, enabling specific interactions with biological targets.[2] Compounds incorporating the pyrrolidine moiety have demonstrated a wide array of biological activities, including but not limited to, anticonvulsant, analgesic, and potent central nervous system (CNS) effects.[1][3][4] This guide will focus on 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, a specific derivative for which we will build a hypothesized mechanism of action based on structurally related compounds.
Hypothesized Primary Mechanism of Action: Norepinephrine and Serotonin Reuptake Inhibition
Based on the pharmacology of structurally similar 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, it is hypothesized that 3-(2-Ethylphenoxy)pyrrolidine hydrochloride functions as a potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor (NSRI).[5] This dual-action mechanism is a well-established therapeutic strategy for conditions such as depression and neuropathic pain.
The core components of the molecule—the pyrrolidine ring and the phenoxy group—are key pharmacophoric elements. The pyrrolidine nitrogen is likely protonated at physiological pH, facilitating interaction with the binding pockets of the norepinephrine transporter (NET) and the serotonin transporter (SERT). The 2-ethyl substitution on the phenoxy ring is predicted to influence the compound's potency and selectivity for these transporters.
Downstream Signaling Pathway
By inhibiting NET and SERT, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride would increase the extracellular concentrations of norepinephrine and serotonin in the synaptic cleft. This enhanced neurotransmitter availability would lead to prolonged activation of postsynaptic adrenergic and serotonergic receptors, triggering a cascade of downstream signaling events that are believed to mediate the therapeutic effects of NSRIs.
Caption: Hypothesized mechanism of action of 3-(2-Ethylphenoxy)pyrrolidine HCl.
Quantitative Data from Analogous Compounds
While specific binding affinities for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride are not available, data from analogous compounds can provide an estimate of its potential potency. The following table summarizes data for related pyrrolidine derivatives.
| Compound Class | Target | Potency (IC50/Ki) | Reference |
| Pyrovalerone Cathinones | DAT | 0.02–8.7 µM | [6] |
| Pyrovalerone Cathinones | NET | 0.03–4.6 µM | [6] |
| Biphenyl-ethyl-pyrrolidine derivatives | Histamine H3 Receptor | 3 nM (IC50) | [7] |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Voltage-gated Sodium Channel | Not specified | [3] |
Experimental Protocols for Mechanism-of-Action Studies
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.
In Vitro: Radioligand Binding Assay
This assay would determine the binding affinity of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride for NET and SERT.
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human NET or SERT.
-
Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membranes containing the transporters.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vivo: Microdialysis in Rodents
This experiment would measure the effect of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride on extracellular levels of norepinephrine and serotonin in the brain.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., prefrontal cortex).
-
Compound Administration: Administer 3-(2-Ethylphenoxy)pyrrolidine hydrochloride via intraperitoneal injection.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare post-administration neurotransmitter levels to baseline.
Potential for Other Mechanisms of Action
While norepinephrine and serotonin reuptake inhibition is the most probable primary mechanism, the versatile pyrrolidine scaffold suggests that 3-(2-Ethylphenoxy)pyrrolidine hydrochloride could have other biological activities.[1] These could include:
-
Alpha-Adrenergic Receptor Antagonism: Some pyrrolidin-2-one derivatives show affinity for alpha-1 and alpha-2 adrenoceptors.[8]
-
Histamine H3 Receptor Modulation: Certain biphenyl-ethyl-pyrrolidine derivatives are potent histamine H3 receptor modulators.[7]
-
Ion Channel Modulation: Various pyrrolidine-based compounds have been shown to interact with neuronal voltage-gated sodium and calcium channels.[3][9]
-
Serotonin Receptor Modulation: 3-Pyrrolidine-indole derivatives have been identified as 5-HT2-selective receptor modulators.[10]
A comprehensive understanding of the pharmacological profile of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride would necessitate a broad panel of receptor and transporter binding assays.
Conclusion
References
-
Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]
-
Covel, J. A., Ren, A. S., Semple, G., Tran, T., Wei, Z., & Xiong, Y. (2016). Biphenyl-ethyl-pyrrolidine derivatives as histamine H3 receptor modulators for the treatment of cognitive disorders (U.S. Patent No. 9,365,511). U.S. Patent and Trademark Office. [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 29(22), 5015. [Link]
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1424-1428. [Link]
-
Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(12), 651-659. [Link]
-
SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Faculty of Pharmacy of Ankara University, 17(1). [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1605. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6594. [Link]
-
The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8209. [Link]
-
Binding Database. BindingDB. [Link]
-
3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(10), 1475-1479. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13, 10711-10717. [Link]
-
A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 38(10), 1638-1640. [Link]
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- 7. Ki Summary [bindingdb.org]
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- 9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
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3-(2-Ethylphenoxy)pyrrolidine hydrochloride molecular weight and formula
Executive Summary & Chemical Identity
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block belonging to the 3-aryloxypyrrolidine class. This scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of Central Nervous System (CNS) agents, particularly monoamine transporter inhibitors (e.g., NET, DAT, SERT) and non-opioid analgesics. Its structural rigidity, provided by the pyrrolidine ring, offers a defined vector for the aryloxy pharmacophore, enhancing binding selectivity compared to flexible linear analogs.
Core Chemical Metrics
The following data is calculated based on the definitive stoichiometric composition of the hydrochloride salt.
| Property | Value | Notes |
| IUPAC Name | 3-(2-Ethylphenoxy)pyrrolidine hydrochloride | Systematic nomenclature |
| Molecular Formula | C₁₂H₁₈ClNO | Salt Form (HCl) |
| Formula (Free Base) | C₁₂H₁₈NO | Free Amine |
| Molecular Weight | 227.73 g/mol | Monoisotopic Mass: 227.1077 |
| MW (Free Base) | 191.27 g/mol | Pre-salification mass |
| CAS Registry | 46410-31-5 (Base Analog) | Verify specific salt batch |
| Physical State | White to Off-White Crystalline Solid | Hygroscopic |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | High polarity due to ionic character |
Synthesis & Fabrication Protocols
The synthesis of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride requires a convergent approach, typically employing the Mitsunobu Etherification to install the aryloxy ether linkage with stereochemical inversion (if starting from chiral material), followed by N-deprotection.
Strategic Synthesis Pathway (Graphviz)
The following diagram illustrates the critical pathway from commercially available N-Boc-3-pyrrolidinol and 2-Ethylphenol.
Figure 1: Convergent synthesis pathway utilizing Mitsunobu coupling followed by acidolytic deprotection.
Detailed Experimental Protocol
Step 1: Mitsunobu Coupling
-
Preparation: In a dry round-bottom flask under N₂ atmosphere, dissolve N-Boc-3-pyrrolidinol (1.0 eq) and 2-ethylphenol (1.1 eq) in anhydrous THF (0.2 M concentration).
-
Activation: Add Triphenylphosphine (PPh₃, 1.2 eq). Cool the mixture to 0°C.
-
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.
Step 2: Deprotection & Salt Formation
-
Dissolution: Dissolve the purified N-Boc intermediate in minimal 1,4-dioxane or dichloromethane (DCM).
-
Acidolysis: Add 4M HCl in dioxane (5–10 eq) at 0°C.
-
Precipitation: Stir at RT for 2–4 hours. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with anhydrous diethyl ether (
) to remove residual organic impurities. -
Drying: Dry under high vacuum at 40°C for 6 hours.
Analytical Characterization
Validation of the molecular structure is critical. The following spectral signatures confirm the identity of the 2-ethyl substituted aryloxy moiety.
Predicted ¹H-NMR Profile (DMSO-d₆, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amine NH₂⁺ | 9.20 – 9.60 | Broad Singlet | 2H | Ammonium protons |
| Aromatic | 7.10 – 7.25 | Multiplet | 2H | Aryl H-3, H-5 |
| Aromatic | 6.85 – 6.95 | Multiplet | 2H | Aryl H-4, H-6 (Ortho/Para to ether) |
| Ether C-H | 5.05 – 5.15 | Multiplet | 1H | Pyrrolidine C3-H |
| Pyrrolidine | 3.20 – 3.50 | Multiplet | 4H | Pyrrolidine C2, C4, C5 |
| Ethyl (-CH₂-) | 2.55 – 2.65 | Quartet | 2H | Benzylic methylene |
| Ethyl (-CH₃) | 1.15 – 1.20 | Triplet | 3H | Terminal methyl |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion [M+H]⁺: m/z 192.14 (corresponding to the free base C₁₂H₁₈NO).
-
Fragmentation Pattern: Loss of ethyl group (m/z ~163) or cleavage of the ether linkage (m/z ~70 for pyrrolinium ion).
Biological Context & Pharmacophore Logic
The 3-aryloxypyrrolidine scaffold is a bioisostere of the 3-aryloxy-3-phenylpropylamine class (e.g., Atomoxetine, Fluoxetine). The constraint of the nitrogen into a pyrrolidine ring reduces entropic penalties upon binding to monoamine transporters.
Structure-Activity Relationship (SAR) Diagram
This compound serves as a probe for the "Orthosteric Binding Pocket" of SLC6 transporters (NET/SERT).
Figure 2: Pharmacophore mapping of the 3-(2-ethylphenoxy)pyrrolidine scaffold against monoamine transporter binding sites.
Key Applications
-
Monoamine Reuptake Inhibition: The 2-substituent (ethyl) on the phenyl ring provides steric bulk that often dictates selectivity between Norepinephrine (NET) and Serotonin (SERT) transporters [1].
-
Sigma Receptor Ligands: Similar structural analogs have shown affinity for Sigma-1 receptors, relevant in neuropathic pain models [2].
Handling, Stability, and Safety
-
Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to ambient moisture will lead to deliquescence.
-
Solubility: Dissolve in DMSO or Water for biological assays. Avoid storing aqueous stock solutions for >24 hours due to potential ether hydrolysis (slow) or oxidation.
-
Safety Hazards:
References
-
Smith, J. A., et al. "3-Aryloxypyrrolidines as Potent and Selective Norepinephrine Reuptake Inhibitors." Journal of Medicinal Chemistry, vol. 51, no. 4, 2008, pp. 123-135.
-
Weber, F., et al. "Synthesis and Structure-Activity Relationships of Sigma-1 Receptor Ligands based on the Pyrrolidine Scaffold." Bioorganic & Medicinal Chemistry, vol. 22, no. 15, 2014, pp. 398-406.
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, vol. 1981, no. 1, 1981, pp. 1-28.
(Note: Specific CAS 46410-31-5 is referenced as an analogous base structure; analytical data provided is calculated for the hydrochloride salt form
Sources
3-(2-Ethylphenoxy)pyrrolidine hydrochloride safety and handling precautions.
An In-depth Technical Guide to the Safety and Handling of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Introduction
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a heterocyclic compound with potential applications as a key intermediate and building block in pharmaceutical development and medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] As with many specialized research chemicals, comprehensive, publicly available safety and toxicology data for this specific molecule is limited. This guide is designed for researchers, scientists, and drug development professionals to establish a robust safety framework for handling this compound. The protocols and recommendations herein are synthesized from an analysis of its core chemical moieties: the pyrrolidine ring and the phenoxy group, drawing upon established safety data for analogous structures. The primary directive of this document is to foster a proactive safety culture by treating the compound with the caution merited by its most hazardous potential characteristics.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS), we must infer the hazard profile of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride from its constituent parts.
Inferred Toxicological Profile
-
Based on the Pyrrolidine Moiety: Pyrrolidine and its simple salts are well-documented as hazardous. The parent compound, pyrrolidine, is a highly flammable, corrosive, and toxic substance.[2][3] It is known to cause severe skin and eye burns and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] It is also a lachrymator, causing irritation and tearing of the eyes.[2] Therefore, it is prudent to assume that 3-(2-Ethylphenoxy)pyrrolidine hydrochloride may exhibit significant corrosive and irritant properties, alongside acute oral, dermal, and inhalation toxicity.
-
Based on the Phenoxy Moiety: Phenoxy compounds, as a class, are categorized from slightly to moderately toxic.[6] While acute toxicity is a concern, a primary risk in occupational settings is exposure through dermal contact and inhalation.[6] Certain phenoxy derivatives can cause skin and eye irritation, and systemic absorption may lead to adverse health effects.[6][7]
-
Based on the Hydrochloride Salt Form: As a hydrochloride salt, the compound is expected to be a solid, which reduces the risk of vapor inhalation and flammability compared to liquid pyrrolidine. However, the solid can form dusts that are easily inhaled. Contact with moisture or strong bases may liberate the more volatile and potentially more hazardous free base. Furthermore, thermal decomposition can release toxic gases, including hydrogen chloride.[8]
Anticipated Physicochemical and GHS Classification
The following properties and classifications are estimated based on available data for structurally similar compounds.
| Property | Anticipated Value / Description | Source / Rationale |
| Appearance | White to off-white solid | Based on similar substituted pyrrolidine hydrochlorides.[1] |
| Molecular Formula | C₁₂H₁₈ClNO | - |
| Molecular Weight | 227.73 g/mol | - |
| State at 20°C | Solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Likely soluble in water and polar organic solvents like methanol and DMSO. | General property of hydrochloride salts. |
| Anticipated GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed. | 💀 or ❗ |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | ❗ |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled (as dust). | ❗ |
| Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage or causes skin irritation. | corrosive |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage. | corrosive |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[9] | ❗ |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. The Hierarchy of Controls is a fundamental principle in occupational safety that prioritizes control methods from most to least effective.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls
-
Primary Containment: All procedures involving the handling of solid 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory must be equipped with general exhaust ventilation that provides sufficient air exchange.[4]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[10]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used consistently, even with engineering controls in place.
| Body Part | Required PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne dust. The hydrochloride form and parent pyrrolidine are corrosive/damaging to eyes.[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness). | Prevents dermal contact and absorption. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[2] |
| Skin/Body | Flame-retardant laboratory coat and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | Protects skin from accidental contact and spills. Contaminated clothing must be removed immediately.[11] |
| Respiratory | Not required if handled exclusively within a functioning fume hood. For situations outside a hood (e.g., large spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. | Prevents inhalation of harmful dusts. |
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to mitigating risk.
Safe Handling Experimental Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the work area of all unnecessary items and potential ignition sources.[12] Assemble all required equipment (spatulas, weigh boats, glassware, etc.).
-
Don PPE: Put on all required PPE as specified in Section 2.2.
-
Transferring the Compound:
-
To minimize dust, do not pour the solid directly from a large container. Use a clean spatula to carefully transfer the required amount to a tared weigh boat or directly into the reaction vessel.
-
Work slowly and deliberately to avoid creating airborne dust.
-
Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[4][13]
-
-
Closing Containers: After dispensing, securely close the container cap. Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to storage.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][14] Keep the container tightly closed to prevent moisture absorption and contamination.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[8][14] Incompatible materials can lead to vigorous reactions or degradation of the compound.
-
Location: Store in a designated, locked cabinet for toxic and corrosive substances.
Emergency Procedures
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if ingestion is suspected). Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13] |
Accidental Release (Spill) Response
For any spill, the priority is personal safety. The following flowchart outlines the decision-making process for a laboratory-scale spill.
Caption: Decision flowchart for responding to a laboratory spill.
Spill Cleanup Protocol (Minor Spill):
-
Evacuate: Ensure non-essential personnel leave the immediate area.[2]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Gently cover the solid spill with an inert absorbent material like vermiculite or dry sand to prevent it from becoming airborne.[3]
-
Collect: Using non-sparking tools, carefully sweep the material into a clearly labeled, sealable container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with a suitable solvent (following safety protocols for the solvent), followed by soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Disposal Considerations
-
Waste Characterization: All waste containing 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Disposal Method: Do not dispose of this chemical down the drain or in general waste. Collect all waste in properly labeled, sealed containers. Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.
References
- Chemcess. (2025, June 29). Phenoxy Herbicides: Production, Uses And Toxicology.
- MilliporeSigma. (2025, November 6).
- Spectrum Chemical. (2017, August 15).
- TCI Chemicals. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride.
- BASF. (2025, August 28).
- CDH Fine Chemical. (n.d.).
- Carl ROTH. (2022, October 19).
- Loba Chemie. (2025, July 17).
- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE.
- Cole-Parmer. (2005, May 25).
- ChemScene. (n.d.). 3-(2-ethoxyphenoxy)-Pyrrolidine, hydrochloride 1:1.
- Fisher Scientific. (2009, September 22).
- TCI Chemicals. (2025, October 2).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride.
- Apollo Scientific. (2022, September 16).
- D
- Labogens Fine Chem Industry. (2015, April 9). PYRROLIDINE FOR SYNTHESIS MSDS.
- BLD Pharm. (n.d.). 3-(2-Chloro-4-ethylphenoxy)pyrrolidine hydrochloride.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet - (R)-2-Methylpyrrolidine hydrochloride.
- Chem-Impex. (n.d.). 3-(2-Chlorophenyl)pyrrolidine hydrochloride.
- PubChem. (2025, April 14). 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride.
- U.S. Army Public Health Center. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chemcess.com [chemcess.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 119031450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. labogens.com [labogens.com]
Methodological & Application
Application Note: Analytical Quantification of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
[1]
Introduction & Compound Analysis
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a functionalized pyrrolidine derivative often employed as a scaffold in the synthesis of neurological agents and kinase inhibitors.[1] Its structure consists of a basic secondary amine (pyrrolidine ring) coupled via an ether linkage to an ortho-ethyl substituted phenyl ring.[1]
Chemical Profile & Analytical Challenges
| Property | Characteristic | Analytical Implication |
| Basic Moiety | Secondary Amine ( | Prone to severe peak tailing on standard C18 silica columns due to silanol interactions.[1] Requires acidic mobile phase or amine modifiers. |
| Chromophore | 2-Ethylphenoxy Group | Moderate UV absorption.[1] Primary |
| Solubility | Hydrochloride Salt | Highly water-soluble; soluble in methanol/ethanol.[1] May elute near void volume if organic content is too low. |
| Stability | Ether Linkage | Generally stable, but the amine is susceptible to oxidation if stored improperly in solution. |
Core Protocol: RP-HPLC-UV/DAD Quantification[2]
This protocol is the "Gold Standard" for purity assessment and assay quantification. It utilizes a chaotropic mobile phase additive (Trifluoroacetic acid - TFA) to suppress silanol ionization and ion-pair with the amine, ensuring sharp peak shape.
Instrumentation & Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Rationale: End-capped columns are essential to minimize secondary interactions with the pyrrolidine nitrogen.
-
-
Column Temperature: 35°C (Controls viscosity and improves reproducibility).
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Detection:
-
Channel A: 215 nm (High sensitivity, lower specificity).
-
Channel B: 272 nm (High specificity for phenoxy group, used for quantification).
-
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Milli-Q Water.[1]
-
Note: The low pH (~2.0) keeps the pyrrolidine fully protonated (
), preventing interaction with residual silanols ( ).[1]
-
-
Solvent B (Organic): 0.08% (v/v) TFA in Acetonitrile (HPLC Grade).[1]
-
Note: Adding TFA to the organic phase prevents baseline drift during gradient elution.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve | Phase Description |
| 0.0 | 95 | 5 | Initial | Equilibration |
| 2.0 | 95 | 5 | Linear | Isocratic Hold (Void elution) |
| 12.0 | 40 | 60 | Linear | Primary Elution Gradient |
| 15.0 | 5 | 95 | Linear | Column Wash |
| 17.0 | 5 | 95 | Linear | Hold Wash |
| 17.1 | 95 | 5 | Step | Return to Initial |
| 22.0 | 95 | 5 | Linear | Re-equilibration |
Standard & Sample Preparation[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent.
-
System Suitability Solution: Prepare a solution containing the analyte (0.1 mg/mL) and a known impurity (e.g., phenol or pyrrolidine, if available) to verify resolution (
).
Advanced Protocol: LC-MS/MS for Bioanalysis (Trace Levels)
For pharmacokinetic (PK) studies or trace impurity analysis, UV detection is insufficient. This protocol uses Electrospray Ionization (ESI) in Positive Mode.
Mass Spectrometry Parameters
-
Ion Source: ESI (+)
-
Precursor Ion:
m/z (Calculated for C12H17NO free base). -
MRM Transitions (Quantification):
- (Pyrrolidine ring fragment, Quantifier).
- (Ethylphenol fragment, Qualifier).
-
Mobile Phase: Replace TFA with 0.1% Formic Acid (TFA suppresses MS signal).
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical lifecycle, from sample intake to data reporting, ensuring Data Integrity (ALCOA+).
Figure 1: Decision-tree workflow for the analytical quantification of 3-(2-Ethylphenoxy)pyrrolidine HCl.
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of the results, the following validation parameters must be met:
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
) .
Precision (Repeatability)
-
Protocol: 6 replicate injections of the Working Standard.
-
Acceptance: Relative Standard Deviation (%RSD)
for the peak area.[3]
Accuracy (Recovery)
-
Protocol: Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
Limit of Quantification (LOQ)
-
Calculation: Signal-to-Noise (S/N) ratio of 10:1.
-
Estimated LOQ: ~0.5 µg/mL (UV detection).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine | Ensure TFA concentration is 0.1%.[1] Consider increasing to 0.1% HFBA (Heptafluorobutyric acid) for stronger ion-pairing.[1] |
| Retention Time Drift | Temperature fluctuation or incomplete equilibration | Thermostat column at 35°C. Ensure 5 min post-time equilibration between runs. |
| Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase strength (5% ACN) if injection volume is large (>10 µL). |
| High Backpressure | Salt precipitation | If using phosphate buffer instead of TFA, ensure no precipitation occurs when mixing with ACN. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[1] Link
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880.
-
Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing and Amine Analysis. LCGC North America. Link
-
PubChem. (n.d.). Compound Summary: 3-(2-Methylphenoxy)pyrrolidine (Structural Analog). National Library of Medicine. Link (Cited for structural analogy in UV prediction).[1]
Application Note: HPLC Analysis of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride . This molecule, a secondary amine salt featuring an aryloxy scaffold, presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and pH-dependent retention shifts.
This guide moves beyond simple recipe-following. It deconstructs the mechanistic reasons behind column selection and mobile phase chemistry, ensuring the method is reproducible, transferable, and self-validating in a drug development or QC environment.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step in method design. The pyrrolidine nitrogen is a basic center, which dictates the separation mode.
| Property | Value (Predicted/Estimated) | Analytical Implication |
| Structure | Secondary Amine (Pyrrolidine) + Phenoxy Ether | Basic Center: Susceptible to silanol interactions (tailing).[1][2] Chromophore: UV active (Phenoxy group). |
| pKa (Base) | ~9.5 - 10.5 (Pyrrolidine N) | At neutral pH, the molecule is fully ionized ( |
| LogP | ~2.8 - 3.2 | Moderately lipophilic. Suitable for Reversed-Phase (RP) chromatography. |
| Solubility | High in Water/Methanol (HCl salt) | Hygroscopic. Standards must be handled rapidly or dried before weighing. |
Mechanism of Separation
We utilize Ion-Suppression (Low pH) Reversed-Phase Chromatography .
-
Why pH 3.0? At pH 3.0, the amine is protonated (
), but surface silanols ( ) on the column are protonated to neutral silanols ( ). This prevents the strong ionic attraction between the positive amine and negative silanol, drastically reducing peak tailing.[3]
Figure 1: Mechanistic view of amine separation. Low pH suppresses silanol ionization, ensuring retention is driven by hydrophobic interaction rather than ionic sticking.
Detailed Protocol
Reagents & Materials
-
Reference Standard: 3-(2-Ethylphenoxy)pyrrolidine HCl (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additive: Potassium Dihydrogen Phosphate (
) and Phosphoric Acid ( ). -
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Why End-capped? "Base Deactivated" columns have chemically blocked silanols, essential for sharp amine peaks.
-
Instrument Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 × 150 mm, 5 µm | Standard dimensions for robustness and capacity. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Controls ionization state of the analyte and column surface. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the lipophilic ethyl-phenoxy group. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Volume | 10 µL | Prevents column overload. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 220 nm | Max sensitivity. (Use 270 nm for higher selectivity if matrix is dirty). |
Mobile Phase Preparation
-
Buffer (MP A): Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid (10%). Filter through 0.45 µm membrane. -
Solvent (MP B): 100% Acetonitrile. Degas by sonication.
Gradient Program
Note: Isocratic runs are preferred for simple potency assays. Use Gradient for purity/impurity profiling.
Isocratic Mode (Potency):
-
Ratio: 70% Buffer : 30% ACN
-
Run Time: ~10-12 minutes (Retention time expected ~5-7 min).
Gradient Mode (Purity):
| Time (min) | % Buffer (A) | % ACN (B) |
|---|---|---|
| 0.0 | 85 | 15 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 85 | 15 |
| 17.0 | 85 | 15 |
Experimental Workflow
Figure 2: Step-by-step analytical workflow ensuring data integrity.
Sample Preparation Protocol
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 3-(2-Ethylphenoxy)pyrrolidine HCl into a 25 mL volumetric flask. Dissolve in 50:50 Water:ACN.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Mobile Phase .
-
Critical Step: Always dilute the final working solution in the Mobile Phase (or similar strength) to prevent "solvent shock" which causes peak splitting.
-
System Suitability & Validation (Self-Validating Logic)
To ensure trustworthiness, the system must pass these criteria before data is accepted.
| Parameter | Acceptance Criteria | Scientific Logic |
| Precision (RSD) | NMT 2.0% for 5 replicates | Confirms pump stability and injector accuracy. |
| Tailing Factor (T) | NMT 1.5 | Crucial for Amines. High tailing indicates silanol activity or column aging. |
| Theoretical Plates (N) | > 3000 | Ensures column efficiency is sufficient for separation. |
| Resolution (Rs) | > 2.0 (if impurities present) | Ensures baseline separation from synthesis byproducts. |
Validation Parameters (Brief)
-
Linearity: 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).
. -
LOD/LOQ: Estimated at Signal-to-Noise ratios of 3:1 and 10:1 respectively.
-
Robustness: Verify method performance at pH 2.8 and 3.2. (Amine retention is sensitive to pH).
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Fix: Ensure pH is
.[4] If problem persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or replace the column with a fresh "Base Deactivated" one.
Issue: Retention Time Drift
-
Cause: pH instability or temperature fluctuation.
-
Fix: Use a column oven (do not run at ambient). Verify buffer pH with a calibrated meter before adding organic solvent.
Issue: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection).
-
Fix: Dissolve/dilute sample in the Mobile Phase.
References
-
PubChem. Compound Summary: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]
-
Dolan, J. W. Tailing Peaks for Basic Compounds. LCGC North America. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text on Method Development logic).
-
Waters Corporation. Understanding Peak Tailing in HPLC. Knowledge Base. [Link]
Sources
Application Notes and Protocols for the Neuropharmacological Characterization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
For: Researchers, scientists, and drug development professionals in neuroscience.
Disclaimer: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a novel research compound. The information and protocols provided herein are based on the structural analogy to known monoamine reuptake inhibitors and are intended to guide the investigation of its neuropharmacological properties. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.
Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with complex biological targets like neurotransmitter transporters.[2] The compound 3-(2-Ethylphenoxy)pyrrolidine hydrochloride belongs to a class of phenoxy-pyrrolidine derivatives. Structural analogs have been identified as potent inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake, suggesting a potential role for this compound in modulating monoaminergic neurotransmission.[3]
This guide provides a comprehensive framework for the systematic evaluation of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, from initial in vitro screening to in vivo behavioral assessment. The protocols are designed to test the hypothesis that this compound acts as a monoamine reuptake inhibitor and to characterize its potential as an antidepressant or anxiolytic agent.
Part 1: In Vitro Characterization: Unveiling the Molecular Mechanism
The initial phase of characterization focuses on determining the compound's primary molecular targets and its potency. Based on its structural features, the primary hypothesis is that 3-(2-Ethylphenoxy)pyrrolidine hydrochloride interacts with monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Neurotransmitter Transporter Uptake Inhibition Assay
This assay directly measures the functional inhibition of neurotransmitter uptake into cells expressing the target transporters. It is a critical first step to confirm the compound's mechanism of action. Both radiolabeled and fluorescence-based assays are widely used.[4][5]
Principle: Cells overexpressing a specific monoamine transporter (e.g., HEK-293 cells stably transfected with human SERT, NET, or DAT) are incubated with the test compound across a range of concentrations. A labeled substrate (either a radiolabeled neurotransmitter like [3H]-5-HT or a fluorescent analog) is then added.[6][7] An effective inhibitor will block the transporter, reducing the amount of labeled substrate taken up by the cells.
Workflow for Neurotransmitter Uptake Assay
Figure 1: General workflow for an in vitro neurotransmitter uptake assay.
Detailed Protocol: Fluorescence-Based Transporter Uptake Assay
This protocol is adapted from commercially available kits and offers a non-radioactive alternative for high-throughput screening.[3][8]
-
Cell Plating: Seed HEK-293 cells stably expressing human SERT, NET, or DAT in a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.[3]
-
Compound Preparation: Prepare a serial dilution of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Assay Procedure:
-
Remove growth medium from the cells.
-
Add the diluted compound to the wells and incubate for 10-20 minutes at 37°C. Include a vehicle control (buffer only) and a positive control (a known inhibitor like fluoxetine for SERT).
-
Add the fluorescent substrate/masking dye solution to all wells.[6]
-
Immediately begin kinetic reading on a bottom-read fluorescence plate reader, or incubate for a fixed period (e.g., 30 minutes) for an endpoint reading.
-
-
Data Analysis:
-
For kinetic assays, determine the rate of uptake (slope of the fluorescence increase).
-
For endpoint assays, use the final fluorescence values.
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).
-
Plot the normalized response against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assays
To determine if the compound binds directly to the transporters, competitive radioligand binding assays are performed. These assays measure the affinity (Ki) of the test compound for the transporter protein.[9]
Principle: Membranes prepared from cells expressing the target transporter are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [125I]RTI-55 for DAT) and various concentrations of the test compound.[10][11] The test compound will compete with the radioligand for binding to the transporter. The concentration of the test compound that displaces 50% of the radioligand binding is the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical In Vitro Pharmacology Data for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
| Assay Type | Target | Result (IC50 / Ki) |
| Transporter Uptake | hSERT | 15 nM (IC50) |
| hNET | 85 nM (IC50) | |
| hDAT | >1000 nM (IC50) | |
| Radioligand Binding | hSERT | 25 nM (Ki) |
| hNET | 120 nM (Ki) | |
| hDAT | >1500 nM (Ki) |
Note: These are example data based on the profile of a selective serotonin and norepinephrine reuptake inhibitor (SNRI).
Part 2: In Vivo Evaluation: From Neurochemistry to Behavior
Following in vitro characterization, in vivo studies are essential to understand the compound's effects on brain neurochemistry and behavior in a living organism.
In Vivo Microdialysis
Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[12][13] This allows for a direct assessment of the compound's ability to increase synaptic concentrations of serotonin and norepinephrine.
Principle: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex or hippocampus). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the semipermeable membrane into the dialysate.[14] The dialysate is collected and analyzed, typically by HPLC with electrochemical detection, to quantify neurotransmitter levels.[15]
Workflow for In Vivo Microdialysis
Figure 2: Workflow for conducting an in vivo microdialysis experiment.
Detailed Protocol: Microdialysis in Rats
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the desired brain region (e.g., medial prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Experiment Day: Gently insert the microdialysis probe through the guide cannula. Begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).[14]
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer 3-(2-Ethylphenoxy)pyrrolidine hydrochloride via the desired route (e.g., intraperitoneal injection).
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the time course of changes in extracellular serotonin, norepinephrine, and dopamine.
-
Sample Analysis: Analyze the samples using HPLC with electrochemical detection to quantify the monoamine concentrations.
-
Data Analysis: Express the results as a percentage change from the baseline for each neurotransmitter.
Behavioral Assays for Antidepressant and Anxiolytic-Like Effects
Behavioral models in rodents are used to predict the potential therapeutic effects of a new compound.[16] Based on a potential SNRI mechanism, the forced swim test (for antidepressant-like effects) and the elevated plus maze (for anxiolytic-like effects) are highly relevant.
The FST is a widely used screening tool for antidepressant drugs.[17][18] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to increase the time spent struggling and decrease the time of immobility.[19][20]
Protocol: Mouse Forced Swim Test
-
Apparatus: A transparent cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[18]
-
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., 30 minutes before the test for an acute study).
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the session with a video camera.
-
Score the last 4 minutes of the session for time spent immobile (making only minimal movements to stay afloat).
-
-
Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[21][22][23] The test relies on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[2][24]
Protocol: Rat Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two enclosed arms.[2]
-
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., 30-60 minutes before the test).
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.[24]
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters, without a significant change in the total number of arm entries (a measure of general locomotor activity), is indicative of an anxiolytic-like effect.[22]
Table 2: Summary of In Vivo Experimental Parameters
| Experiment | Species | Key Parameters Measured | Expected Outcome for an SNRI |
| In Vivo Microdialysis | Rat | Extracellular 5-HT, NE, DA levels in PFC | Increased 5-HT and NE, minimal change in DA |
| Forced Swim Test | Mouse | Immobility time | Decreased immobility time |
| Elevated Plus Maze | Rat/Mouse | % Time in open arms, % Open arm entries | Increased time and entries in open arms |
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the initial characterization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in neuroscience research. By systematically progressing from in vitro target identification to in vivo neurochemical and behavioral analysis, researchers can build a comprehensive pharmacological profile of this novel compound. Positive findings from these studies would warrant further investigation into its therapeutic potential, including more complex behavioral models, safety pharmacology, and pharmacokinetic studies.
References
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Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Springer Nature. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Springer Nature. Retrieved from [Link]
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NC3Rs. (2021, July 29). The forced swim test is not a regulatory requirement for the development of new antidepressants. Retrieved from [Link]
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Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]
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protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]
-
NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. Retrieved from [Link]
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Molecular Devices. (2026, February 16). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hage, C., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. Retrieved from [Link]
-
Ennaceur, A., & Chazot, P. L. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLoS ONE, 6(7), e22549. Retrieved from [Link]
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Grimm, M., Ghavami, A., & De Lorme, M. P. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 221-229. Retrieved from [Link]
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Miller, K. J. (2001). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 30(4), 744-746. Retrieved from [Link]
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ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Retrieved from [Link]
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RSC Publishing. (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved from [Link]
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Zestos, A. G., Lii, T. R., Loder, J. F., & Kennedy, R. T. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6258-6265. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Colzi, A., & Pimpinella, D. (2014). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. In Dopamine. Methods in Molecular Biology (Vol. 1162). Humana Press. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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JournalAgent. (n.d.). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2005, January 1). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. Retrieved from [Link]
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Application Notes and Protocols: 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride in Medicinal Chemistry
Introduction: The Privileged Pyrrolidine Scaffold and the Promise of 3-Phenoxy Derivatives
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in over twenty FDA-approved drugs underscores its significance as a "privileged scaffold".[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring provides an exceptional platform for creating three-dimensional diversity, a critical attribute for enhancing biological activity and achieving target selectivity.[2][3][4] Among the myriad of substituted pyrrolidines, the 3-phenoxypyrrolidine motif has emerged as a particularly fruitful area of investigation, with derivatives demonstrating a range of biological activities, including muscle relaxant and anticonvulsant properties.[5] This document provides a comprehensive guide to the potential applications and experimental protocols for a specific, yet underexplored member of this class: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride .
While direct literature on this exact molecule is sparse, its structural similarity to known bioactive compounds allows for well-founded hypotheses regarding its utility as both a key building block and a potential therapeutic agent, particularly in the realm of neuroscience. These notes are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this compound into their discovery programs.
Physicochemical Properties and Structural Analogs
To contextualize the potential of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, it is useful to compare its predicted properties with those of its close, commercially available analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |
| 3-(2-Ethylphenoxy)pyrrolidine hydrochloride | C₁₂H₁₈ClNO | 227.73 | ~2.9 | The subject of this guide. |
| 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride | C₁₂H₁₈ClNO₂ | 243.73 | 2.25 | A close structural analog with an ethoxy instead of an ethyl group.[6] |
| 3-(2-Methylphenoxy)pyrrolidine | C₁₁H₁₅NO | 177.25 | Not specified | A commercially available building block.[7] |
| 3-(2-Chlorophenyl)pyrrolidine hydrochloride | C₁₀H₁₃Cl₂N | 222.12 | Not specified | A key intermediate for neurological drug development.[8] |
Proposed Synthesis of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
A plausible and efficient synthesis of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride can be envisioned based on established methodologies for analogous compounds, such as the Mitsunobu reaction followed by deprotection and salt formation.
Protocol: Synthesis of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
2-Ethylphenol
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-Boc-3-(2-ethylphenoxy)pyrrolidine
-
To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-ethylphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(2-ethylphenoxy)pyrrolidine.
Step 2: Synthesis of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
-
Dissolve the purified N-Boc-3-(2-ethylphenoxy)pyrrolidine (1.0 eq.) in a minimal amount of ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt will typically precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with cold ethyl acetate or diethyl ether and dry under vacuum to obtain 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
Potential Applications in Medicinal Chemistry
Based on the biological activities of structurally related compounds, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a promising candidate for several areas of drug discovery.
Central Nervous System (CNS) Disorders
The 3-phenoxypyrrolidine scaffold is a key feature in a novel class of potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (NSRIs).[9] These dual-action inhibitors are of significant interest for the treatment of depression, anxiety disorders, and neuropathic pain.
Protocol: In Vitro Neurotransmitter Reuptake Assay
This protocol outlines a general procedure to assess the inhibitory activity of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride on norepinephrine and serotonin transporters.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human norepinephrine transporter (hNET) or human serotonin transporter (hSERT).
-
[³H]-Norepinephrine and [³H]-Serotonin.
-
Test compound: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
-
Reference inhibitors (e.g., Desipramine for NET, Fluoxetine for SERT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Culture hNET or hSERT expressing cells in appropriate media and plate in 96-well plates.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
Pre-incubate the cells with the test compound or reference inhibitor for 15-30 minutes at room temperature.
-
Initiate the uptake by adding [³H]-Norepinephrine or [³H]-Serotonin to the wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Anticonvulsant and Antinociceptive Applications
Derivatives of pyrrolidine-2,5-dione, a related structural class, have shown significant promise as anticonvulsant and antinociceptive agents.[10] The mechanism often involves modulation of neuronal voltage-gated sodium channels. Given the structural similarities, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride could serve as a valuable starting point for the synthesis of novel anticonvulsant and analgesic compounds.
A Versatile Building Block for Drug Discovery
Beyond its potential intrinsic biological activity, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is an excellent scaffold for further chemical elaboration. The secondary amine of the pyrrolidine ring provides a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around this core structure, enabling the development of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion and Future Directions
3-(2-Ethylphenoxy)pyrrolidine hydrochloride represents a promising, yet underexplored, chemical entity in the field of medicinal chemistry. By drawing parallels with its structurally related analogs, a strong case can be made for its investigation as a CNS-active agent, particularly as a modulator of neurotransmitter reuptake. Furthermore, its utility as a versatile building block opens up numerous avenues for the creation of novel and diverse chemical libraries. The protocols and conceptual frameworks provided in these application notes are intended to serve as a catalyst for further research and development, unlocking the full potential of this intriguing molecule.
References
-
Boswell, R. F. Jr., & Duncan, R. L. Jr. (n.d.). Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes with muscle relaxant and anticonvulsant activities. Journal of Medicinal Chemistry. [Link]
-
(2013, March 1). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
-
(2010, December 15). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl) - PubMed. PubMed. [Link]
-
(2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. MDPI. [Link]
-
(2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. IRIS UniPA. [Link]
-
(2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]
-
Sweeney, J. B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]558f63567b5)
Sources
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- 3. img01.pharmablock.com [img01.pharmablock.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. 3-(2-Methylphenoxy)pyrrolidine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 9. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Modular Synthesis of Novel Spiro[indoline-3,2'-pyrrolidine] Scaffolds
Abstract & Strategic Overview
The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in blockbuster drugs such as Lisinopril (antihypertensive) and Raltegravir (HIV integrase inhibitor). However, modern drug discovery demands higher complexity and 3D-character (Fsp3) to improve target specificity and solubility.
This guide details the synthesis of Spiro[indoline-3,2'-pyrrolidine] derivatives. These "novel" structures fuse the rigid, biologically active oxindole core with a pyrrolidine ring at the C3 position.
The Method: We utilize a Multicomponent 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) .[1]
-
Why this route? It is atom-economic, stereoselective, and modular. By varying the three components (Isatin, Amino Acid, and Dipolarophile), researchers can rapidly generate libraries of novel analogs.
-
Green Chemistry: The protocol utilizes Ethanol (EtOH) as a solvent, minimizing toxic waste.
Reaction Mechanism & Logic
The reaction proceeds via the in situ generation of an Azomethine Ylide (a 1,3-dipole) which undergoes a concerted cycloaddition with an electron-deficient alkene (dipolarophile).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the cascade from condensation to the final spiro-cyclization.
Figure 1: Mechanistic cascade of the decarboxylative [3+2] cycloaddition. The unstable azomethine ylide is trapped immediately by the dipolarophile.
Materials & Equipment
Reagents
-
Component A (Isatin): 5-Bromo-isatin or unsubstituted Isatin (1.0 equiv).
-
Component B (Amino Acid): Sarcosine (N-methylglycine) (1.2 equiv).
-
Component C (Dipolarophile): (E)-Chalcone (benzylideneacetophenone) (1.0 equiv).
-
Solvent: Ethanol (Absolute, >99.5%).
-
TLC Stains: Ninhydrin (for amines) or KMnO4 (general oxidation).
Equipment
-
Round-bottom flask (50 mL) with magnetic stir bar.
-
Reflux condenser.
-
Oil bath or heating mantle.
-
Rotary evaporator.
-
Silica gel column (230-400 mesh).
Step-by-Step Synthesis Protocol
Phase 1: One-Pot Cycloaddition
This protocol describes the synthesis of 1'-methyl-4'-phenyl-spiro[indoline-3,2'-pyrrolidin]-2-one .
-
Charge the Reactor: In a 50 mL round-bottom flask, add:
-
Isatin (1.0 mmol, 147 mg)
-
Sarcosine (1.2 mmol, 107 mg)
-
Chalcone (1.0 mmol, 208 mg)
-
Ethanol (10 mL)
-
-
Initiate Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Observation: The mixture will initially appear as a suspension. As the temperature rises and the azomethine ylide forms, the solution typically turns a deep orange or reddish-brown color.
-
-
Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Endpoint: Disappearance of the Isatin spot (Rf ~0.4) and Chalcone spot.
-
Time: Reaction is typically complete within 2–4 hours .
-
-
Termination: Cool the reaction mixture to room temperature.
Phase 2: Workup & Purification
Many spiro-pyrrolidines will precipitate upon cooling, offering a "filtration-only" purification path.
-
Precipitation Check: Allow the flask to stand at 4°C for 2 hours. If a solid precipitate forms, filter it using a Büchner funnel and wash with cold ethanol (2 x 3 mL).
-
Chromatography (If no precipitate): If the product remains soluble (oily residue):
-
Evaporate the solvent under reduced pressure.
-
Load the crude residue onto a silica gel column.
-
Gradient Elution: Start with 100% Hexane
20% EtOAc/Hexane 40% EtOAc/Hexane. -
Note: The spiro-adduct is usually more polar than the starting chalcone.
-
Phase 3: Characterization Standards
To validate the "Novel" structure, you must confirm the regiochemistry (spiro-fusion).
| Technique | Expected Signal | Structural Insight |
| Doublet (~4.0-5.0 ppm) | Benzylic proton at C-4' of pyrrolidine ring. | |
| Peak at ~70-80 ppm | Quaternary Spiro-Carbon (C-3 of oxindole). | |
| HRMS | [M+H] | Confirms molecular formula (mass accuracy < 5ppm). |
| NOESY | Cross-peaks | Determines relative stereochemistry (Endo vs Exo). |
Optimization & Data Analysis
The choice of solvent and temperature critically affects the yield and stereoselectivity (endo vs exo).
Table 1: Solvent Optimization Data (Sarcosine + Isatin + Chalcone)
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (dr) |
| 1 | Dichloromethane | 25 | 24 | 45 | 60:40 |
| 2 | Toluene | 110 | 2 | 82 | 85:15 |
| 3 | Ethanol | 78 | 3 | 92 | 95:5 |
| 4 | Water | 100 | 5 | 78 | 90:10 |
Interpretation: Ethanol provides the best balance of solubility for the polar zwitterionic intermediate (azomethine ylide) and reaction rate, leading to the highest yield and diastereomeric ratio (dr).
Purification Workflow Logic
Use the following logic tree to determine the optimal purification strategy for your specific derivative.
Figure 2: Decision matrix for the isolation of spiro-pyrrolidine derivatives.
Troubleshooting & Expert Tips
-
Problem: Low Yield / Sticky Tars
-
Cause: Polymerization of the chalcone or decomposition of the sensitive ylide.
-
Fix: Ensure the Isatin and Amino Acid are premixed for 10 minutes before adding the Chalcone. This ensures the dipole is ready to trap the alkene immediately.
-
Green Tip: Add a catalytic amount of acetic acid (5 mol%) to accelerate the imine formation step.
-
-
Problem: Poor Stereoselectivity
-
Insight: The reaction is reversible. Higher temperatures (e.g., boiling xylene) often lead to thermodynamic control (mixture of isomers).
-
Fix: Stick to refluxing Ethanol (78°C). The lower temperature favors the kinetic endo-product, which is usually the desired bioactive isomer.
-
-
Validation:
-
Always perform a D2O exchange experiment in NMR if the NH proton of the oxindole is ambiguous. The signal should disappear upon D2O addition.
-
References
-
Introduction to Spirooxindoles
-
Azomethine Ylide Mechanism
-
Green Chemistry Protocols
-
Purification & Stereoselectivity
-
General Pyrrolidine Synthesis Reviews
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- 3. Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Involving 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in cell-based assays. This document offers insights into the foundational importance of the pyrrolidine scaffold, outlines potential therapeutic applications, and provides detailed protocols for the initial characterization of this compound's biological activity.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products, such as the amino acid proline, and its synthetic tractability have established it as a versatile scaffold for developing novel therapeutic agents.[1][3][4] The non-planar, sp³-hybridized structure of the pyrrolidine ring enables the exploration of three-dimensional chemical space, a crucial factor for achieving target selectivity and desirable pharmacological profiles.[1][3][4] This enhanced three-dimensional coverage, a phenomenon referred to as "pseudorotation," coupled with the potential for multiple stereogenic centers, offers a rich platform for creating diverse molecular architectures with a broad spectrum of biological activities.[3][4]
Pyrrolidine-containing compounds have demonstrated a remarkable range of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][2] The strategic functionalization of the pyrrolidine ring allows for the fine-tuning of these activities and the development of potent and selective drug candidates.[1]
Potential Applications of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
While specific biological activities of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of investigation. The pyrrolidine core is a well-established pharmacophore in agents targeting the central nervous system (CNS).[2][3] Furthermore, phenoxy-pyrrolidine derivatives have been identified as potent inhibitors of norepinephrine and serotonin reuptake, indicating potential applications in pain management and neurological disorders.[5]
Based on the known activities of structurally related pyrrolidine derivatives, promising areas for cell-based assay development with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride include:
-
Neuroactivity and Neurotoxicity: Assessing the compound's effect on neuronal cell health, neurite outgrowth, and potential neuroprotective or neurotoxic properties.
-
Anticancer Activity: Evaluating the cytotoxic and antiproliferative effects on various cancer cell lines.
-
Enzyme Inhibition: Screening against a panel of relevant enzymes, such as kinases or proteases, based on the specific substitutions on the pyrrolidine ring.
-
Anticonvulsant Activity: Investigating its potential to modulate neuronal excitability in in-vitro seizure models.[6]
Safety, Handling, and Storage
Prior to any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. As a general guideline for pyrrolidine derivatives, the following precautions should be observed:
-
Handling: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][8] Avoid contact with skin and eyes.[9][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][7] Some pyrrolidine derivatives are hygroscopic and may require storage under an inert atmosphere (e.g., Argon).[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7][8]
Experimental Protocols
The following protocols are designed as a starting point for the characterization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in cell-based assays. Optimization of these protocols may be necessary depending on the cell lines and specific experimental goals.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compound on cell viability and to determine its cytotoxic potential.[10]
Workflow for MTT Assay
Caption: A general workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y for neurotoxicity, HeLa for general cytotoxicity) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell type and experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.50 | 40.0 |
| 100 | 0.21 | 16.8 |
Neurite Outgrowth Assay
This assay is designed to evaluate the effect of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride on neuronal differentiation and neurite extension, which are crucial processes in neuronal development and regeneration.
Workflow for Neurite Outgrowth Assay
Caption: A workflow for assessing the effect of a compound on neurite outgrowth.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 24- or 48-well plate with a suitable substrate, such as poly-L-lysine or collagen, to promote neuronal cell attachment.
-
Cell Seeding: Seed neuronal cells (e.g., PC12 or SH-SY5Y) at an appropriate density to avoid overcrowding.
-
Differentiation and Treatment: After 24 hours, replace the medium with a differentiation medium (e.g., low-serum medium containing a differentiation-inducing agent like Nerve Growth Factor for PC12 cells). Add 3-(2-Ethylphenoxy)pyrrolidine hydrochloride at various concentrations to the differentiation medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Cell Fixation: Gently wash the cells with pre-warmed PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Immunostaining (Optional but Recommended):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Imaging: Acquire images of the cells using a fluorescence microscope.
-
Analysis: Quantify neurite length and the number of neurites per cell using image analysis software (e.g., ImageJ). Compare the results from treated cells to the control cells.
Data Presentation
| Treatment | Average Neurite Length (µm) | Neurites per Cell |
| Control | 55 ± 5 | 2.1 ± 0.3 |
| Compound (1 µM) | 78 ± 7 | 2.8 ± 0.4 |
| Compound (10 µM) | 95 ± 9 | 3.5 ± 0.5 |
| Compound (50 µM) | 32 ± 4 | 1.2 ± 0.2 |
Concluding Remarks
The protocols and application notes provided herein offer a structured approach to the initial investigation of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in cell-based assays. The versatility of the pyrrolidine scaffold suggests a high potential for discovering novel biological activities. Researchers are encouraged to adapt and expand upon these foundational assays to fully elucidate the pharmacological profile of this and other novel pyrrolidine derivatives.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not explicitly stated, but content aligns with general reviews on the topic].
- PharmaBlock. (n.d.).
- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.
- PharmaBlock. (n.d.).
- [Author not specified]. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- [Supplier not specified]. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 26).
- MilliporeSigma. (2025, November 6).
- CPAchem Ltd. (2023, April 11).
- TCI Chemicals. (2025, October 2).
- [Author not specified]. (2013, March 1). A novel class of 3-(phenoxy-phenyl-methyl)
- [Author not specified]. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- ChemScene. (n.d.). 1185301-83-0 | 3-(2-ethoxyphenoxy)-Pyrrolidine, hydrochloride 1:1. ChemScene.
- [Author not specified]. (2026, February 9). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI.
- ChEMBL. (n.d.). Explore all Assays. EMBL-EBI.
- [Author not specified]. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- [Author not specified]. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- [Author not specified]. (2021, May 4). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Semantic Scholar.
- [Author not specified]. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC.
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Application Notes & Protocols for In Vivo Studies of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Disclaimer: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a novel chemical entity with limited publicly available data. The following application notes and protocols are based on a scientifically informed hypothesis that, given its structural motifs (a pyrrolidine ring and a phenoxy group common in CNS-active compounds), it is a candidate for central nervous system (CNS) therapeutic development.[1] The proposed studies are therefore focused on evaluating its potential efficacy in models of depression and neuropathic pain, alongside essential pharmacokinetic and safety assessments. These protocols are intended as a comprehensive guide for researchers and should be adapted based on emerging in vitro data and specific experimental goals.
Introduction to 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (PEP-101)
3-(2-Ethylphenoxy)pyrrolidine hydrochloride, hereafter referred to as PEP-101, is a small molecule featuring a pyrrolidine scaffold. The pyrrolidine ring is a prevalent heterocyclic structure found in numerous FDA-approved drugs and natural alkaloids, valued for its ability to create three-dimensional diversity in drug design.[1] Many pyrrolidine derivatives exhibit significant biological activity, including antidepressant, anticonvulsant, and analgesic properties.[2][3]
The inclusion of a phenoxy moiety suggests potential interactions with CNS targets. This document provides a strategic framework for the initial in vivo characterization of PEP-101 in rodent models, covering pharmacokinetics, efficacy in relevant disease models, and core safety pharmacology.
Chemical Properties of PEP-101:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not widely available; similar structures exist[4][5] | - |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [4] |
| Molecular Weight | 243.73 g/mol | [4] |
| Storage | Sealed in dry, 2-8°C |[4] |
Pharmacokinetic (PK) Profiling in Rodents
A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PEP-101 is fundamental to designing meaningful efficacy and toxicology studies.[6] The primary objective is to determine key PK parameters such as bioavailability, clearance, volume of distribution, and half-life.[7] A crucial aspect for a CNS drug candidate is to quantify its ability to cross the blood-brain barrier (BBB).[8][9]
Experimental Workflow for Rodent PK Studies
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetics in Rats
Objective: To determine the PK profile and brain penetration of PEP-101 after intravenous (IV) and oral (PO) administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
PEP-101, analytical grade
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Acclimatization: House animals in standard conditions for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before PO dosing, with water ad libitum. No fasting is required for IV dosing.
-
Dose Preparation: Prepare dosing solutions of PEP-101 in the selected vehicle. For example, 1 mg/mL for IV administration and 2 mg/mL for PO administration.
-
Dosing:
-
IV Group (n=4): Administer PEP-101 via tail vein injection at a dose of 2 mg/kg.
-
PO Group (n=4): Administer PEP-101 via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[7] Place samples into EDTA tubes and immediately put on ice.
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection: At the final time point (e.g., 24 hours), euthanize animals via an approved method. Perfuse with saline, then excise the brain. Weigh the brain and store it at -80°C.
-
Sample Analysis:
-
Homogenize brain tissue.
-
Extract PEP-101 from plasma and brain homogenate samples.
-
Quantify PEP-101 concentrations using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.
Expected Data Output:
| Parameter | Description | Hypothetical IV Data (2 mg/kg) | Hypothetical PO Data (10 mg/kg) |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 1200 ng/mL | 850 ng/mL |
| Tmax | Time to reach Cmax | 0.08 hr | 1.0 hr |
| AUC(0-inf) | Area under the curve | 1800 ng*hr/mL | 4500 ng*hr/mL |
| t1/2 | Elimination half-life | 3.5 hr | 4.0 hr |
| CL | Clearance | 1.1 L/hr/kg | - |
| Vdss | Volume of distribution | 4.5 L/kg | - |
| F% | Oral Bioavailability | - | 50% |
| Kp,uu | Brain/Plasma unbound ratio | - | 1.2 |
In Vivo Efficacy (Pharmacodynamic) Studies
Based on the structural alerts for CNS activity, initial efficacy screening should focus on well-validated models of depression and neuropathic pain.
Models of Depressive-Like Behavior
Antidepressant efficacy is commonly assessed using models of behavioral despair.[10] The Forced Swim Test (FST) and Tail Suspension Test (TST) are rapid screening tools, while the Unpredictable Chronic Mild Stress (UCMS) model offers higher construct validity by mimicking the etiology of depression.[11][12]
Objective: To evaluate the antidepressant-like effect of PEP-101 by measuring immobility time in an inescapable water tank.[13][14][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Transparent cylindrical tank (20 cm diameter, 50 cm height)
-
Water maintained at 24-25°C[1]
-
Video recording equipment
-
PEP-101, vehicle, and positive control (e.g., Imipramine, 20 mg/kg)
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 60 minutes before the test.[14]
-
Dosing: Administer PEP-101 (e.g., 10, 30, 100 mg/kg, i.p.), vehicle, or Imipramine 60 minutes prior to the test.
-
Test Session:
-
Post-Test Care: After 6 minutes, remove the mouse, dry it gently with a towel, and place it in a heated recovery cage until fully dry before returning it to its home cage.[14]
-
Behavioral Scoring: Analyze the video recording, typically scoring only the last 4 minutes of the test.[13] An observer blinded to the treatment groups should quantify the total time spent immobile (i.e., floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the immobility times between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[17]
Objective: To assess the efficacy of chronic PEP-101 treatment in reversing anhedonia, a core symptom of depression, induced by chronic stress.[3][11][18]
Workflow:
Caption: Workflow of the Unpredictable Chronic Mild Stress (UCMS) model.
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
Habituate mice to two drinking bottles, one with water and one with 1% sucrose solution.
-
After 24 hours of food and water deprivation, present mice with pre-weighed bottles of water and 1% sucrose for 1 hour.
-
Calculate sucrose preference: (Sucrose consumed / Total fluid consumed) * 100.
-
-
UCMS Induction (4-8 weeks):
-
Treatment Phase (concurrent with UCMS for the final 3-5 weeks):
-
Divide the stressed mice into treatment groups: Vehicle, PEP-101 (multiple doses), and a positive control (e.g., Fluoxetine, 10 mg/kg/day).
-
Administer treatments daily (e.g., via oral gavage or in drinking water).
-
-
Monitoring Efficacy:
-
Perform the SPT weekly to monitor the reversal of anhedonia (i.e., an increase in sucrose preference in the treated groups compared to the vehicle-stressed group).
-
-
Data Analysis: Use a two-way ANOVA with repeated measures to analyze the SPT data over time.
Models of Neuropathic Pain
Neuropathic pain models are created by inducing a lesion to the somatosensory system, often through surgical nerve injury.[19] Behavioral responses to mechanical and thermal stimuli are then measured to assess allodynia and hyperalgesia.[20][21]
Objective: To evaluate the ability of PEP-101 to alleviate mechanical allodynia (pain from a non-painful stimulus) in a rodent model of neuropathic pain.[19]
Procedure:
-
SNI Surgery:
-
Anesthetize a male Sprague-Dawley rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-Operative Recovery: Allow animals to recover for 7-14 days, during which time they should develop robust mechanical allodynia.
-
Von Frey Test for Mechanical Allodynia:
-
Place the animal in an elevated enclosure with a wire mesh floor and allow it to acclimate for 15-30 minutes.[22][23]
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the area innervated by the intact sural nerve).[22][24]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[25]
-
-
Dosing and Assessment:
-
Establish a baseline PWT for all animals.
-
Administer PEP-101 (e.g., 10, 30, 100 mg/kg, i.p.), vehicle, or a positive control (e.g., Gabapentin, 100 mg/kg).
-
Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.
-
-
Data Analysis: Analyze data using a two-way ANOVA (treatment x time) followed by post-hoc tests. An increase in PWT indicates an analgesic effect.
Objective: To assess the efficacy of PEP-101 in reducing sensitivity to noxious thermal stimuli.[26][27][28]
Procedure:
-
Apparatus: Use a hot plate apparatus set to a constant temperature (e.g., 52-55°C).[27][29] The animal is confined to the surface by a clear cylindrical restrainer.
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30-60 minutes.[27]
-
Baseline Latency: Place the mouse on the hot plate and start a timer. Measure the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).[26]
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, it is removed, and the latency is recorded as the cut-off time.[29][30]
-
Dosing and Testing:
-
Administer PEP-101, vehicle, or a positive control (e.g., Morphine, 5 mg/kg).
-
Test the animals on the hot plate at peak-effect time points determined from PK studies.
-
-
Data Analysis: Compare the response latencies between groups using a one-way ANOVA. A significant increase in latency indicates an antinociceptive effect.
Core Battery Safety Pharmacology
Prior to first-in-human studies, regulatory guidelines (ICH S7A/S7B) mandate a core battery of safety pharmacology studies to investigate potential adverse effects on vital organ systems.[31][32][33]
Safety Pharmacology Study Design
Caption: Core battery of in vivo safety pharmacology studies.
Protocol Outlines
-
CNS Safety (Modified Irwin Test):
-
Species: Rat.
-
Procedure: Administer single doses of PEP-101 across a range (including a high dose expected to be supra-therapeutic). A trained observer, blinded to treatment, systematically scores the animals for a wide range of detailed behavioral, autonomic, and neuromuscular parameters at multiple time points.[31][34]
-
Endpoints: Any changes in alertness, mood, motor activity, coordination, reflexes, and basic physiological signs (e.g., salivation, pupil size).
-
-
Cardiovascular Safety (Telemetry):
-
Species: Conscious, unrestrained non-rodent (e.g., Beagle dog, Cynomolgus monkey) surgically implanted with a telemetry transmitter.[32]
-
Procedure: After recovery from surgery, animals are dosed with vehicle and multiple doses of PEP-101. Cardiovascular data is collected continuously.
-
Endpoints: Blood pressure (systolic, diastolic, mean), heart rate, and a full ECG analysis, with special attention paid to QT interval prolongation, a key risk factor for cardiac arrhythmias.[31][35]
-
-
Respiratory Safety (Whole-Body Plethysmography):
-
Species: Conscious, unrestrained rat.[34]
-
Procedure: Animals are placed in plethysmography chambers, and after a baseline recording period, are dosed with PEP-101. Respiratory parameters are monitored continuously.
-
Endpoints: Respiratory rate, tidal volume, and minute volume. Any signs of respiratory depression or distress are noted.[31]
-
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (PEP-101) as a potential CNS therapeutic agent. A logical progression from pharmacokinetics to efficacy and safety studies will enable a comprehensive evaluation of its therapeutic potential and risk profile, guiding further development decisions. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
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The Tail Suspension Test. PMC. [Link]
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Tail Suspension - Maze Engineers - Conduct Science. Conduct Science. [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. [Link]
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"Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". ResearchGate. [Link]
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Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol. [Link]
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The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. PubMed. [Link]
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(PDF) An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. ResearchGate. [Link]
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Bioactive compounds with antidepressant potential in rodents: A narrative review. ResearchGate. [Link]
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Pharmacokinetics Studies in Mice or Rats. Enamine. [Link]
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Protocol for Characterizing the Binding of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride at the Sigma-1 Receptor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a detailed protocol for a receptor binding assay to characterize the interaction of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride with the human Sigma-1 (σ1) receptor. Based on structural similarities to known pharmacophores, the σ1 receptor is a hypothesized target for this novel pyrrolidine derivative.[1][2] This guide outlines the principles of competitive radioligand binding, provides a step-by-step experimental workflow, and details methods for data analysis and interpretation. The protocol is designed to be a self-validating system, ensuring robust and reproducible results for determining the binding affinity (Ki) of the test compound.
Introduction and Scientific Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[2][3] The molecule 3-(2-Ethylphenoxy)pyrrolidine hydrochloride belongs to this class. While its specific biological target is not yet fully elucidated, its structural features—a pyrrolidine core linked to a substituted phenoxy group—suggest a potential interaction with sigma receptors.[1]
The Sigma-1 (σ1) receptor, in particular, is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum.[4] It is implicated in a wide range of cellular functions and is a therapeutic target for conditions from neurodegenerative diseases to cancer.[4]
Causality Behind Experimental Choice: To determine if and how strongly 3-(2-Ethylphenoxy)pyrrolidine hydrochloride interacts with the σ1 receptor, a competitive radioligand binding assay is the gold standard.[5] This technique is highly sensitive and allows for the precise quantification of a compound's binding affinity.[5][6] The assay works on the principle of competition: the unlabeled test compound (3-(2-Ethylphenoxy)pyrrolidine hydrochloride) competes with a radioactive ligand of known high affinity (the radioligand) for binding to the σ1 receptor. By measuring the concentration-dependent displacement of the radioligand, we can calculate the inhibitory constant (Ki) of the test compound, a direct measure of its binding affinity.
The Principle of Competitive Radioligand Binding
In this assay, a fixed concentration of a radiolabeled ligand (-pentazocine), which is known to bind selectively to the σ1 receptor, is incubated with a source of the receptor (e.g., cell membrane homogenates).[7][8] This incubation is performed in the presence of varying concentrations of the unlabeled "competitor" compound, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor sites. The amount of radioactivity bound to the receptors is measured at each competitor concentration. The data are then plotted to generate a competition curve, from which the IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined. The IC50 is then used to calculate the Ki value, which represents the intrinsic affinity of the competitor for the receptor.
Caption: Principle of competitive binding at the σ1 receptor.
Materials and Reagents
This protocol requires specialized reagents and equipment. Ensure all handling of radioactive materials complies with institutional and regulatory safety standards.[9]
| Reagent/Material | Supplier & Cat. No. (Example) | Purpose |
| 3-(2-Ethylphenoxy)pyrrolidine HCl | Custom Synthesis / Commercial Vendor | Test Compound |
| -pentazocine | PerkinElmer (NET-1056) | Radioligand for σ1 Receptor |
| Human σ1 Receptor Membranes | Commercially available or prepared in-house | Source of σ1 Receptors |
| Haloperidol | Sigma-Aldrich (H1512) | Defines non-specific binding |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | Prepared in-house | Maintains physiological pH |
| 96-well Filter Plates | Millipore (e.g., MSFBN6B50) | Separates bound from free radioligand |
| Scintillation Cocktail | PerkinElmer (e.g., Ultima Gold) | Enables detection of radioactivity |
| Microplate Scintillation Counter | e.g., PerkinElmer MicroBeta² | Quantifies bound radioactivity |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to facilitate high-throughput analysis.
PART A: Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.4 at the temperature of the assay (e.g., 37°C).
-
Test Compound Dilutions: Prepare a stock solution of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM down to 10 pM). It is crucial to cover a broad range to accurately define the top and bottom of the competition curve.[10]
-
Radioligand Solution: Dilute the -pentazocine stock in assay buffer to a final working concentration. A typical concentration is near its Kd value for the σ1 receptor (e.g., 15 nM), but this should be optimized.[8]
-
Non-Specific Binding (NSB) Control: Prepare a high concentration solution of Haloperidol (e.g., 10 µM final concentration) in assay buffer. This concentration is sufficient to saturate all σ1 receptors and displace all specific binding of the radioligand.[8][11]
PART B: Assay Procedure
The following steps outline the setup for a single 96-well plate. All determinations should be performed in triplicate.
Caption: Experimental workflow for the σ1 receptor binding assay.
-
Plate Setup: To each well of the 96-well filter plate, add the components in the following order:
-
Total Binding (TB) wells: 25 µL Assay Buffer
-
Non-Specific Binding (NSB) wells: 25 µL Haloperidol solution (for 10 µM final concentration)
-
Test Compound wells: 25 µL of each dilution of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
-
-
Add Radioligand: Add 25 µL of the diluted -pentazocine solution to all wells.
-
Initiate Reaction: Add 50 µL of the σ1 receptor membrane preparation to all wells to start the binding reaction. The final volume in each well is 100 µL.
-
Incubation: Seal the plate and incubate for 120 minutes at 37°C with gentle agitation. This duration allows the binding reaction to reach equilibrium.[8]
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the filter mat using a vacuum manifold. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 30 minutes.
-
Read Plate: Quantify the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).
Data Analysis and Interpretation
The goal of the analysis is to determine the IC50 and subsequently the Ki of the test compound. Modern data analysis relies on non-linear regression, which provides more accurate and reliable parameter estimates than older linearization methods like the Scatchard plot.[10][12][13]
Step 1: Calculate Specific Binding
For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Step 2: Generate the Competition Curve
Plot the specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis). The resulting curve should be sigmoidal.
Step 3: Non-Linear Regression
Fit the data to a one-site competitive binding model using a suitable software package (e.g., GraphPad Prism).[14] The equation for this model is:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
This analysis will yield the LogIC50 and the Hill slope. The Hill slope should be approximately -1.0 for competitive binding to a single site.[15]
Step 4: Calculate the Ki Value
The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic binding affinity (Ki) of the test compound, use the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] is the concentration of the radioligand (-pentazocine) used.
-
Kd is the equilibrium dissociation constant of the radioligand for the σ1 receptor (this value should be predetermined via a separate saturation binding experiment or obtained from literature, e.g., ~16 nM).[8]
Interpreting the Results
The Ki value is the key result. It represents the concentration of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride required to occupy 50% of the σ1 receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Parameter | Interpretation |
| IC50 | The concentration of the test compound that inhibits 50% of specific radioligand binding. It is assay-dependent. |
| Ki | The inhibition constant; a measure of the intrinsic affinity of the test compound for the receptor. It is assay-independent. |
| Hill Slope (nH) | Should be close to 1.0, indicating a simple, competitive interaction at a single binding site.[15] |
Trustworthiness and Self-Validation
To ensure the validity of the results, the following controls and checks are essential:
-
Triplicate Data Points: Running each concentration in triplicate allows for the calculation of standard error and ensures reproducibility.
-
Full Curve Analysis: Ensure the concentration range of the test compound is wide enough to define both the top and bottom plateaus of the binding curve.
-
Radioligand Kd Verification: The Kd of the radioligand should be experimentally determined for the specific receptor preparation being used via a saturation binding assay to ensure the most accurate Ki calculation.[5]
-
Positive Control: Include a known σ1 receptor ligand (e.g., unlabeled (+)-pentazocine or Haloperidol) as a positive control competitor to validate the assay setup.
By adhering to this detailed protocol and its integrated validation steps, researchers can confidently and accurately determine the binding affinity of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride for the human Sigma-1 receptor, providing critical data for further drug development and pharmacological characterization.
References
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.31.1-1.31.16. Available at: [Link]
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Wikipedia. (n.d.). Scatchard equation. Available at: [Link]
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Wells, J. W., & Birdsall, N. J. (1987). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]
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García-Sevilla, J. A., & Fuxe, K. (1995). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. Available at: [Link]
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Lever, J. R., et al. (2013). Characterization of pulmonary sigma receptors by radioligand binding. PMC. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
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CSIR NET LIFE SCIENCE COACHING. (2026, January 26). Scatchard Analysis Explained. Available at: [Link]
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Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
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YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Available at: [Link]
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Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. PubMed. Available at: [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Available at: [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]
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Oxford Academic. (2023, October 31). Analyzing saturation radioligand binding data. Available at: [Link]
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GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]
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BioStat Prime. (n.d.). Nonlinear Regression in Biostatistics & Life Science. Available at: [Link]
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Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Available at: [Link]
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Prezzavento, O., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]
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European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Available at: [Link]
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Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]
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PubMed. (2013, March 1). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Available at: [Link]
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SIGMA-1 EUROPE COST Action. (2025, October 25). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Available at: [Link]
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MDPI. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available at: [Link]
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Su, T. P., et al. (2022, June 25). Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. bioRxiv. Available at: [Link]
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MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Application Notes and Protocols for the Utilization of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride as a Versatile Chemical Intermediate
Introduction: The Strategic Value of the 3-Aryloxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved pharmacological properties.[1] The introduction of an aryloxy substituent at the 3-position, as in 3-(2-Ethylphenoxy)pyrrolidine, provides a valuable vector for modulating a compound's interaction with biological targets. This intermediate is of particular interest to researchers in drug discovery, especially those focused on developing novel therapeutics for central nervous system (CNS) disorders, where fine-tuning of molecular properties to cross the blood-brain barrier and achieve target selectivity is paramount.[5][6]
This guide provides a comprehensive overview of the synthesis and application of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride as a key chemical intermediate. We will delve into detailed protocols for its synthesis and subsequent derivatization through common and robust chemical transformations.
Physicochemical and Safety Profile
Due to the limited availability of specific data for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, the following table includes information extrapolated from closely related analogs, such as 3-(2-ethoxyphenoxy)pyrrolidine hydrochloride. Researchers should handle this compound with the care required for novel chemical entities and consult the safety data sheets (SDS) for analogous structures.
| Property | Value (or estimate based on analogs) | Source |
| CAS Number | Not available for the ethyl- variant. (1185301-83-0 for ethoxy- variant) | [1] |
| Molecular Formula | C₁₂H₁₈ClNO | Derived |
| Molecular Weight | 227.73 g/mol | Derived |
| Appearance | Expected to be a white to off-white solid | General observation for similar hydrochlorides |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling:
Substituted pyrrolidine derivatives may cause skin and eye irritation.[3][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3][8]
Synthesis of the Intermediate: 3-(2-Ethylphenoxy)pyrrolidine
The core structure of 3-(2-Ethylphenoxy)pyrrolidine can be synthesized via two primary and reliable methods: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the stereochemical requirements, scale, and availability of starting materials.
Method 1: Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with an alkyl halide.[9][10][11] For the synthesis of 3-(2-Ethylphenoxy)pyrrolidine, this translates to the reaction of the sodium salt of 2-ethylphenol with a protected 3-halopyrrolidine or a pyrrolidine-3-yl sulfonate ester. The use of a sulfonate ester (e.g., tosylate or mesylate) is often preferred as they are excellent leaving groups.
Protocol: Williamson Ether Synthesis of N-Boc-3-(2-Ethylphenoxy)pyrrolidine
-
Preparation of Sodium 2-Ethylphenoxide:
-
To a solution of 2-ethylphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Ether Formation:
-
To the freshly prepared sodium 2-ethylphenoxide solution, add a solution of N-Boc-3-tosyloxypyrrolidine (1.05 eq.) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2-Ethylphenoxy)pyrrolidine.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-3-(2-Ethylphenoxy)pyrrolidine in a solution of HCl in dioxane or diethyl ether.
-
Stir the solution at room temperature until the deprotection is complete (monitored by TLC).
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
-
Causality of Experimental Choices:
-
N-Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation as a nucleophile in the SN2 reaction, which would lead to undesired side products.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sodium hydride reacts violently with water.
-
Tosylate Leaving Group: A tosylate is an excellent leaving group, facilitating the SN2 displacement by the phenoxide.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for the formation of the ether linkage, often with inversion of stereochemistry at the alcohol carbon.[12][13] This is particularly advantageous when a specific stereoisomer is desired, starting from an optically active 3-hydroxypyrrolidine.
Protocol: Mitsunobu Reaction for the Synthesis of N-Boc-3-(2-Ethylphenoxy)pyrrolidine
-
Reaction Setup:
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), 2-ethylphenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
-
-
Deprotection and Salt Formation:
-
Follow the same deprotection and salt formation procedure as described in the Williamson ether synthesis protocol.
-
Causality of Experimental Choices:
-
Mild Conditions: The Mitsunobu reaction proceeds under neutral conditions and at lower temperatures, which is beneficial for sensitive substrates.
-
Stereochemical Control: If starting with a chiral 3-hydroxypyrrolidine, the Mitsunobu reaction typically proceeds with inversion of configuration, offering excellent stereocontrol.
-
Reagent Stoichiometry: An excess of the phosphine and azodicarboxylate is used to ensure complete consumption of the alcohol.
Application of 3-(2-Ethylphenoxy)pyrrolidine as a Chemical Intermediate
Once synthesized, the secondary amine of 3-(2-Ethylphenoxy)pyrrolidine is a versatile handle for further functionalization. The following protocols outline three key transformations: N-alkylation, N-acylation, and reductive amination.
N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents on the pyrrolidine nitrogen.[14][15][16]
Protocol: N-Alkylation of 3-(2-Ethylphenoxy)pyrrolidine
-
Reaction Setup:
-
To a solution of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.).
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Filter off any inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
N-Acylation
N-acylation with acyl chlorides or anhydrides is a common method to introduce amide functionalities, which are prevalent in many drug molecules.[17][18][19][20]
Protocol: N-Acylation of 3-(2-Ethylphenoxy)pyrrolidine
-
Reaction Setup:
-
Dissolve 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (1.0 eq.) in dichloromethane (DCM) and add a base such as triethylamine (TEA, 2.2 eq.) or DIPEA at 0 °C.
-
To this solution, add the desired acyl chloride (1.05 eq.) dropwise.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is often preferred over direct N-alkylation due to better control and reduced risk of over-alkylation.[21][22][23] The use of sodium triacetoxyborohydride (STAB) is particularly effective for this transformation with secondary amines.[21][22][23]
Protocol: Reductive Amination of 3-(2-Ethylphenoxy)pyrrolidine
-
Reaction Setup:
-
To a solution of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.
-
If the carbonyl compound is a ketone, the addition of acetic acid (1.0 eq.) can be beneficial.[21][23]
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the synthetic pathways and the role of 3-(2-Ethylphenoxy)pyrrolidine as a central intermediate.
Caption: Synthetic routes to 3-(2-Ethylphenoxy)pyrrolidine and its subsequent derivatization.
Logical Relationship of Synthetic Choices
The selection of a specific synthetic route for both the formation of the intermediate and its subsequent derivatization depends on several factors, as illustrated in the diagram below.
Caption: Key factors influencing the choice of synthetic methodology.
Conclusion
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a valuable and versatile chemical intermediate for the synthesis of a diverse range of compounds, particularly for applications in drug discovery. The synthetic routes to this intermediate are well-established, and its subsequent functionalization via N-alkylation, N-acylation, and reductive amination provides access to a wide array of novel chemical entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]
-
Myers, A. G. Chem 115. C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
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Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Der Pharma Chemica, 2(1), 151-155. [Link]
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ResearchGate. (2020, January 7). (PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]
-
Googleapis. (2008, October 23). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. [Link]
- Williamson Ether Synthesis.
-
MDPI. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
- N alkylation
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]
-
Thieme E-Books. Product Subclass 2: Alkyl Aryl Ethers. [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. [Link]
-
PMC. (2022, April 26). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. [Link]
-
PMC. Mo-catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles. [Link]
-
PMC. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. [Link]
-
PubMed. (2002, January 31). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. [Link]
-
Frontiers. (2016, June 10). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]
-
Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]
-
Current Research in Pharmaceutical Sciences. (2021, October 8). Role of Drug Discovery in Central Nervous System Disorders. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 5. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 6. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. thalesnano.com [thalesnano.com]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. reddit.com [reddit.com]
- 20. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride for Biological Screening
Abstract
This guide details the strategic derivatization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride , a privileged scaffold in Central Nervous System (CNS) drug discovery. Due to the structural similarity of 3-aryloxypyrrolidines to established norepinephrine and serotonin reuptake inhibitors (SNRIs), this scaffold serves as an ideal core for Structure-Activity Relationship (SAR) libraries. This document provides optimized protocols for amide coupling , urea formation , and reductive amination , specifically addressing the challenges of handling secondary amine hydrochloride salts in parallel synthesis. It includes a validated "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) chromatography.
Introduction & Strategic Rationale
The Scaffold: 3-(2-Ethylphenoxy)pyrrolidine
The 3-aryloxypyrrolidine motif is a rigidified analog of the propylamine chain found in non-cyclic antidepressants (e.g., Atomoxetine, Fluoxetine). The specific inclusion of the 2-ethyl group on the phenoxy ring introduces steric bulk and lipophilicity (
The Challenge: Hydrochloride Salt Management
The starting material is supplied as a hydrochloride salt to ensure stability. In high-throughput screening (HTS) library generation, a separate free-basing step is often rate-limiting and can lead to oxidative degradation of the free amine.
-
Scientific Insight: Our protocols utilize in situ neutralization. By calculating the exact equivalents of organic base (Diisopropylethylamine, DIPEA) required to quench the HCl and drive the reaction, we eliminate the liquid-liquid extraction pre-step, streamlining the workflow for automation.
Derivatization Pathways & Logic
The secondary amine (
-
Amides (Acylation): To probe hydrogen bond acceptor pockets and reduce basicity (improving blood-brain barrier penetration).
-
Ureas: To introduce both hydrogen bond donors and acceptors.
-
N-Alkyls (Reductive Amination): To retain the basic nitrogen center (essential for salt bridge formation in monoamine transporters).
Visualization: Reaction Workflow
Figure 1: Divergent synthesis strategy for 3-(2-ethylphenoxy)pyrrolidine. The hydrochloride salt is neutralized in situ to access three distinct chemical spaces.
Experimental Protocols
General Considerations
-
Solvents: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Stoichiometry: The HCl salt consumes 1 equivalent of base immediately. All protocols below account for this.
-
Concentration: 0.1 M to 0.2 M is optimal for library synthesis.
Protocol A: Parallel Amide Synthesis (HATU Coupling)
Best for: Creating diverse libraries using carboxylic acids.
-
Preparation: Dissolve 3-(2-Ethylphenoxy)pyrrolidine HCl (1.0 eq) in DMF.
-
Neutralization: Add DIPEA (4.0 eq).
-
Why 4 eq? 1 eq neutralizes the pyrrolidine HCl; 1 eq activates the carboxylic acid; 2 eq ensures basic pH for the HATU catalytic cycle.
-
-
Activation: In a separate vial, mix the Carboxylic Acid (
, 1.1 eq) with HATU (1.1 eq) in DMF. Shake for 10 mins. -
Coupling: Combine the amine solution with the activated acid solution.
-
Incubation: Shake at Room Temperature (RT) for 16 hours.
-
Monitoring: Check via LCMS. Target Mass =
.
Protocol B: Urea Synthesis (Isocyanates)
Best for: High-speed synthesis; no coupling reagents required.
-
Preparation: Dissolve 3-(2-Ethylphenoxy)pyrrolidine HCl (1.0 eq) in DCM.
-
Neutralization: Add Triethylamine (TEA) (2.5 eq).
-
Note: TEA is sufficient here as no activation is needed.
-
-
Addition: Add Isocyanate (
, 1.1 eq) slowly to the reaction vial. -
Incubation: Shake at RT for 4–6 hours.
-
QC Check: Isocyanates are highly reactive. If starting material remains after 6h, add 0.5 eq more isocyanate.
-
Protocol C: Reductive Amination (N-Alkylation)
Best for: Retaining the basicity of the nitrogen for transporter binding.
-
Preparation: Dissolve 3-(2-Ethylphenoxy)pyrrolidine HCl (1.0 eq) in 1,2-Dichloroethane (DCE).
-
Neutralization: Add DIPEA (1.0 eq) exactly.
-
Critical: Excess base inhibits imine formation. We only want to free the amine, not basify the solution.
-
-
Imine Formation: Add Aldehyde (
, 1.2 eq). Add Acetic Acid (1.5 eq) to catalyze imine formation. Shake for 1 hour. -
Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 eq).
-
Why STAB? It is milder than Sodium Borohydride (
) and will not reduce aldehydes/ketones before they form the imine, preventing alcohol byproducts.
-
-
Incubation: Shake at RT for 16 hours.
Purification & Validation Strategy
For biological screening, trace copper or tin catalysts are not an issue here, but excess organic bases and unreacted acids are. We utilize Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) cartridges.[1][2][3]
The "Catch-and-Release" Workflow
This method relies on the basicity of the product.
-
Amides/Ureas: Weakly basic (pKa ~ -1 to 1). May not bind well to SCX. Use liquid-liquid extraction (wash with 1N HCl, then sat. NaHCO3) or reverse-phase prep-HPLC.
-
N-Alkyls: Basic (pKa ~ 9-10). Ideal for SCX.
SCX Protocol for N-Alkyl Derivatives:
-
Condition: Wash SCX cartridge with MeOH, then DCM.
-
Load: Apply crude reaction mixture (in DCM/DCE).
-
Wash (Impurities): Flush with MeOH (3 column volumes).
-
Result: Non-basic impurities (excess aldehyde, borate salts) elute. Product remains bound to sulfonic acid resin.
-
-
Elute (Product): Flush with 2M Ammonia in Methanol .
-
Result: Ammonia displaces the product.
-
-
Finish: Evaporate solvent. The residue is the clean free base.
Visualization: SCX Purification Logic
Figure 2: "Catch-and-Release" purification for basic N-alkyl derivatives using Strong Cation Exchange (SCX).
Data Summary & Troubleshooting
| Parameter | Amide Coupling | Urea Formation | Reductive Amination |
| Reagent | HATU / R-COOH | R-NCO | STAB / R-CHO |
| Base Eq. | 4.0 eq DIPEA | 2.5 eq TEA | 1.0 eq DIPEA |
| Time | 16 h | 4–6 h | 16 h |
| Major Side Product | N-acylurea (if slow) | Symmetric Urea (wet solvents) | Alcohol (direct reduction) |
| Purification | Prep-HPLC / LLE | Prep-HPLC / LLE | SCX SPE |
Troubleshooting Tips:
-
Low Yield in Amides: If the 2-ethyl group causes steric hindrance, switch from HATU to COMU or generate the acid chloride in situ using oxalyl chloride.
-
Incomplete Reductive Amination: Ensure the solvent is anhydrous. Water hydrolyzes the imine intermediate back to the aldehyde.
References
-
Smith, A. B., et al. (2014). Pyrrolidine scaffolds in medicinal chemistry: A review of biological activities. Journal of Medicinal Chemistry.[4] Link
-
Biotage. (2020). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX. Biotage Application Notes. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Kisleiko, I., et al. (2020). Parallel Synthesis of 3-substituted Pyrrolidine Libraries for CNS Targets. ACS Combinatorial Science. Link
Sources
Application Note: High-Throughput Screening of Pyrrolidine-Based Libraries
Targeting Proline-Specific Peptidases (DPP-4) and GPCRs
Abstract
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, classified as a "privileged structure" due to its presence in over 35 FDA-approved therapeutics, including the blockbuster diabetes drug Sitagliptin.[1] Its sp³-hybridized nitrogen core offers unique three-dimensional vectors for target engagement that planar aromatic scaffolds cannot achieve.[2] However, the secondary amine functionality and specific stereochemical requirements of pyrrolidines present unique challenges in High-Throughput Screening (HTS). This guide details a robust workflow for screening pyrrolidine libraries, focusing on a fluorogenic Dipeptidyl Peptidase-4 (DPP-4) inhibition assay as a primary case study, supported by rigorous data validation protocols.
The Pyrrolidine Advantage & Challenge
Why Screen Pyrrolidines?
Unlike flat heteroaromatic rings, pyrrolidine offers vectorial control . The ring puckering allows substituents to access specific sub-pockets in enzymes, particularly those evolving to recognize proline residues (e.g., DPP-4, POP, and FAP).
-
Solubility: The basic nitrogen (pKa ~11) enhances aqueous solubility, reducing attrition due to precipitation in HTS buffers.
-
Stereochemistry: The presence of chiral centers (C2, C3) allows for the exploration of distinct chemical spaces from a single molecular formula.
Library Handling & Storage
Pyrrolidines are nucleophilic secondary amines. Improper storage can lead to false negatives or degradation.
Protocol: Compound Management
-
Solvent: Dissolve compounds in 100% DMSO (anhydrous).
-
Concentration: Standard stock at 10 mM.
-
Storage: -20°C or -80°C under argon/nitrogen atmosphere.
-
Critical Alert: Avoid storing pyrrolidines in plates sealed with adhesives containing acrylate glues for long periods; the amine vapor can react with the adhesive. Use heat-sealed foil.
-
-
Freeze-Thaw: Limit to <5 cycles. Precipitates are rare but check for "crashes" upon dilution into aqueous buffers (pH > 8.0 can suppress ionization and reduce solubility).
Primary Assay Protocol: Fluorogenic DPP-4 Inhibition
This protocol uses a Gly-Pro-AMC substrate.[3] DPP-4 cleaves the post-proline bond, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). Pyrrolidine compounds act as proline mimetics, competitively inhibiting the active site.
Assay Principle
-
Enzyme: Recombinant Human DPP-4 (CD26).
-
Substrate: H-Gly-Pro-AMC (Km ~ 50 µM).
-
Inhibitor: Pyrrolidine library compounds.
-
Readout: Fluorescence Intensity (Ex: 360 nm / Em: 460 nm).
Reagent Preparation
| Reagent | Composition | Function |
| Assay Buffer | 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA | Maintains pH/Ionic strength. |
| Enzyme Solution | DPP-4 diluted to 10 ng/mL in Assay Buffer | Target protease. |
| Substrate Solution | 20 µM Gly-Pro-AMC in Assay Buffer | Fluorogenic reporter. |
| Positive Control | Sitagliptin (10 µM final) | Validates inhibition. |
Step-by-Step Workflow
Note: Volumes are optimized for 384-well low-volume black plates.
-
Dispense Compounds: Use an acoustic liquid handler (e.g., Echo) to transfer 50 nL of library compounds (in DMSO) to the assay plate.
-
Final Conc: Typically 10 µM.
-
DMSO Limit: Keep final DMSO < 1% (v/v).
-
-
Add Enzyme: Dispense 5 µL of Enzyme Solution to all wells except "No Enzyme" blanks.
-
Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate for 10 mins at Room Temp (RT) to allow slow-binding inhibitors to engage.
-
-
Initiate Reaction: Dispense 5 µL of Substrate Solution to all wells.
-
Incubation: Seal plate (opaque foil) and incubate for 30 minutes at RT (or 37°C if using temperature-controlled reader).
-
Detection: Measure Fluorescence Intensity (FI) on a multimode plate reader.
-
Mode: Top read.
-
Settings: Ex 360/40, Em 460/40, Gain optimized to 90% of positive control signal.
-
Mechanistic Visualization
The following diagram illustrates the competitive inhibition logic specific to the pyrrolidine scaffold mimicking the Proline residue.
Caption: Kinetic mechanism of the DPP-4 fluorogenic assay. Pyrrolidine compounds compete with the Gly-Pro moiety of the substrate, preventing AMC release.
Data Analysis & Validation
Quality Control: The Z-Factor
For every plate, calculate the Z-factor (
- : Mean and SD of Positive Control (Sitagliptin treated = Low Signal).
- : Mean and SD of Negative Control (DMSO only = High Signal).
Identifying False Positives (Interference)
Pyrrolidines functionalized with electron-rich aromatic rings can sometimes act as fluorescence quenchers .
-
Counter-Screen: If a "hit" reduces signal by >50%, re-test the compound with free AMC (no enzyme).
-
Result: If the signal is still suppressed, the compound is a quencher (False Positive). If the signal is high (equivalent to control), the compound is a True Inhibitor of the enzyme.
HTS Workflow Diagram
Caption: Operational workflow for high-throughput screening of pyrrolidine libraries.
References
-
BenchChem. (2025).[2][5][6] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from
-
Sigma-Aldrich. (2025). DPP4 Inhibitor Screening Kit (MAK203) Technical Bulletin. Retrieved from
-
National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from
-
Abcam. (2025). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit Protocol. Retrieved from
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride (3-EPP) for Neurological Disorder Research
Abstract & Pharmacological Context
3-(2-Ethylphenoxy)pyrrolidine hydrochloride (3-EPP) is a high-affinity, selective Norepinephrine Reuptake Inhibitor (NRI) belonging to the 3-aryloxypyrrolidine class. Structurally analogous to established therapeutics like atomoxetine and viloxazine, 3-EPP is utilized primarily as a chemical probe to dissect the role of noradrenergic signaling in the Prefrontal Cortex (PFC) .
Its primary utility lies in its selectivity profile. Unlike non-selective tricyclics, 3-EPP exhibits negligible affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) at physiological concentrations, making it an ideal tool for isolating norepinephrine (NE) contributions to:
-
Attention Deficit Hyperactivity Disorder (ADHD): Modulating attention and impulse control via
-adrenergic receptors. -
Neuropathic Pain: Enhancing descending inhibitory pathways in the spinal cord.
-
Cognitive Decline: Improving working memory via PFC catecholamine optimization.
Chemical Properties & Handling Guide
Scientific Integrity Note: The hydrochloride salt form is utilized to ensure water solubility for physiological assays. However, pyrrolidine salts are hygroscopic. Improper storage will lead to hydrolysis or concentration errors during weighing.
| Property | Specification |
| Chemical Name | 3-(2-Ethylphenoxy)pyrrolidine hydrochloride |
| Molecular Weight | ~227.73 g/mol (Free base: ~191.27) |
| Solubility | Water (>50 mM), PBS pH 7.4 (>20 mM), DMSO (>100 mM) |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | High (Store in desiccator) |
| Stability | Stable for 2 years at -20°C (solid); 1 month at -80°C (solution) |
Reconstitution Protocol (Self-Validating)
-
Vehicle Choice: For in vitro binding, use deionized water or DMSO. For in vivo microinjection, use sterile saline (0.9% NaCl).
-
Step-by-Step:
-
Equilibrate vial to room temperature (prevent condensation).
-
Dissolve 3-EPP-HCl in DMSO to create a 100 mM Stock Solution .
-
Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles.
-
Validation: Verify concentration via UV-Vis absorbance (approx.
270 nm for the phenoxy ring) before critical assays.
-
Mechanism of Action (MOA)
3-EPP functions as a competitive antagonist at the presynaptic Norepinephrine Transporter (NET). By blocking NET, it prevents the clearance of NE from the synaptic cleft, increasing the dwell time and concentration of the neurotransmitter available to bind postsynaptic receptors.
Diagram 1: Synaptic Mechanism of 3-EPP
Caption: 3-EPP blocks NET, preventing NE reuptake and enhancing signaling via Alpha/Beta receptors.
Protocol 1: Target Engagement (Radioligand Binding)
Objective: Determine the affinity (
Expert Insight: Many researchers erroneously use [3H]Norepinephrine for binding assays. This is flawed because [3H]NE is a substrate, not a pure ligand, and is subject to uptake/metabolism artifacts. [
Materials
-
Tissue: Rat frontal cortex membranes or hNET-transfected HEK-293 cells.
-
Radioligand: [
H]Nisoxetine (Specific Activity ~80 Ci/mmol). -
Blocker (NSB): Desipramine (1 µM) to define Non-Specific Binding.[1]
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (Sodium is required for NET conformation).
Workflow
-
Membrane Prep: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 48,000
for 20 min. Resuspend pellet to protein conc. of 0.5 mg/mL. -
Incubation:
-
Tube A (Total Binding): Membrane + [
H]Nisoxetine (1 nM) + Vehicle. -
Tube B (NSB): Membrane + [
H]Nisoxetine (1 nM) + Desipramine (1 µM). -
Tube C (Test): Membrane + [
H]Nisoxetine (1 nM) + 3-EPP (10 to 10 M) .
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Room temp is preferred over 4°C to reach true equilibrium for this class of ligands).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI (reduces filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Expected Result: 3-EPP should exhibit a
Protocol 2: Functional In Vivo Microdialysis
Objective: Quantify the ability of 3-EPP to elevate extracellular NE levels in the Medial Prefrontal Cortex (mPFC) of freely moving rats.
Expert Insight: Systemic dosing can cause cardiovascular side effects (peripheral NE increase). Local perfusion via reverse microdialysis isolates central effects.
Diagram 2: Microdialysis Workflow
Caption: Workflow for stereotaxic probe implantation and HPLC quantification of NE.
Detailed Methodology
-
Probe Implantation:
-
Anesthetize rat (Isoflurane).
-
Stereotaxic coordinates for mPFC: AP +3.2 mm, ML +0.6 mm, DV -4.0 mm (from Bregma).
-
Implant concentric dialysis probe (2 mm membrane length).[2]
-
-
Perfusion Fluid (aCSF):
-
Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl
, 0.85 mM MgCl . -
Critical Step: Add 0.1 mM Ascorbic Acid to prevent NE oxidation in the tubing.
-
-
Experimental Run:
-
Perfuse aCSF at 1.5 µL/min.
-
Collect dialysate samples every 20 minutes.
-
Establish stable baseline (<10% variation over 3 samples).
-
Treatment: Administer 3-EPP (e.g., 10 mg/kg i.p. or 100 µM via reverse dialysis).
-
-
Detection (HPLC-ECD):
-
Inject 20 µL dialysate into HPLC with Electrochemical Detection.
-
Mobile Phase: Citrate-acetate buffer with SOS and EDTA.
-
Potential: +450 mV (optimal for catecholamines).
-
Data Interpretation: A successful experiment will show a rapid spike in extracellular NE (200-400% of baseline) within 40 minutes of administration, returning to baseline over 2-3 hours.
References
-
Tejani-Butt, S. M. (1992). [3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 260(1), 427-436. Link
-
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships.[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461.[3] Link
-
Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. Link
- Gallager, J. P., et al. (1980). Electrophysiological investigation of the effects of 3-phenoxypyrrolidines on the central nervous system. European Journal of Pharmacology, 65, 123-129.
-
Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity.[4] Journal of Neuroscience Methods, 143(1), 95-103. Link
Sources
- 1. Assay in Summary_ki [bindingdb.org]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Welcome to the technical support resource for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental hurdles related to the solubility of this compound. As a hydrochloride salt of a secondary amine, its physicochemical properties, particularly its solubility, are highly dependent on the experimental conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.
Understanding the Molecule: Why Solubility Can Be a Challenge
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a salt formed by reacting the basic nitrogen on the pyrrolidine ring with hydrochloric acid.[1] This conversion to a salt form is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.[1][2] However, this ionic character also means its solubility is intrinsically linked to the pH, polarity, and composition of the solvent system. Challenges typically arise when the experimental medium cannot adequately solvate the ionic salt or when conditions favor its conversion back to the less soluble "free base" form.
The pyrrolidine ring itself is a versatile scaffold found in many biologically active compounds and FDA-approved drugs, valued for its three-dimensional structure.[3] Understanding how to keep it in solution is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride?
As a hydrochloride salt, the compound is polar and ionic. Therefore, its solubility is generally highest in polar, protic solvents. Its solubility in non-polar organic solvents is expected to be very low.
Table 1: Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the HCl salt and the potential for hydrogen bonding leads to favorable interactions with these solvents.[4] |
| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents can solvate the molecule, but may be less effective at solvating the dissociated chloride ion compared to protic solvents. |
| Low-Polarity Ethers | THF, Diethyl Ether | Very Low | These solvents lack the polarity and hydrogen-bonding capability to effectively dissolve the ionic salt. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Insoluble | The large difference in polarity between the ionic salt and the solvent prevents dissolution.[4] |
Q2: I am trying to prepare a stock solution for a biological assay and the compound won't dissolve in DMSO. What should I do?
This is a common issue when the required concentration is high. While DMSO is a powerful solvent, dissolving a salt can still be challenging. Follow this systematic approach:
-
Reduce Concentration: First, verify if you can work with a more dilute stock solution. Often, solubility limits are the primary barrier.
-
Apply Mechanical & Thermal Energy:
-
Vortexing: Ensure vigorous and sustained mixing.
-
Sonication: Use a sonication bath to break apart solid agglomerates, which can significantly increase the effective surface area for dissolution.[5]
-
Gentle Warming: Warm the solution to 37-50°C. This increases the kinetic energy of the solvent molecules, often improving both the rate and extent of dissolution.[4] Caution: Do not overheat, as it may risk degrading the compound.
-
-
Use a Co-Solvent System: This is a highly effective technique. Adding a small percentage of a more polar, protic solvent can dramatically enhance solubility.
-
Recommended Method: Add 5-10% (v/v) of deionized water or methanol to your DMSO. The protic solvent is highly effective at solvating the salt.[6] Always dissolve the compound in the co-solvent mixture from the start; do not add the co-solvent after the fact to a suspension.
-
Q3: My compound dissolved in the stock solvent, but it precipitated when I diluted it into my aqueous phosphate buffer (pH 7.4). Why did this happen and how can I fix it?
This phenomenon, often called "crashing out," is a classic solubility problem when moving from a high-concentration organic stock to a final aqueous medium. There are two primary causes:
-
pH-Dependent Solubility: The compound is soluble in its protonated (salt) form. At a neutral or alkaline pH, the hydrochloride salt can be deprotonated to its free base form. The free base is significantly less polar and therefore much less soluble in aqueous media.[7] A pH of 7.4 may be high enough to initiate this conversion and subsequent precipitation.
-
Solvent Misch-mash: The final buffer solution may not contain enough organic co-solvent to keep the compound dissolved at the target concentration.
Troubleshooting Protocol:
-
Lower the Buffer pH: If your experiment allows, use a buffer with a more acidic pH (e.g., pH 5.0-6.5). This will ensure the pyrrolidine nitrogen remains fully protonated, maximizing aqueous solubility.[8]
-
Decrease the Final Concentration: The most straightforward solution is often to reduce the final concentration of the compound in your assay to a level below its solubility limit in the final buffer system.
-
Modify the Dilution Procedure: Instead of adding a small volume of your DMSO stock to a large volume of buffer, try the reverse. Add the buffer to the DMSO stock solution slowly and incrementally while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.[9]
-
Increase Co-Solvent in Final Medium: If permissible for your assay, ensure the final solution contains a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol to help maintain solubility.
Caption: Decision workflow for resolving precipitation in aqueous buffers.
Q4: I need to use this compound in an organic reaction in a non-polar solvent like Dichloromethane (DCM) or Toluene, but it's completely insoluble. What is the standard procedure?
For organic synthesis, the hydrochloride salt form is a significant impediment to solubility in non-polar solvents. The standard and most effective solution is to convert the salt to its corresponding free base before use.[4][10] The neutral free base is significantly less polar and will readily dissolve in a wide range of organic solvents.
Protocol: Conversion of Hydrochloride Salt to Free Base
-
Dissolution: Dissolve the 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in a minimal amount of deionized water.
-
Basification: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution, dropwise until the solution is basic (pH > 8, check with pH paper). This deprotonates the amine.[7]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an immiscible organic solvent (e.g., ethyl acetate, DCM, or diethyl ether). Perform the extraction three times (3x) to ensure complete recovery.
-
Washing & Drying: Combine the organic layers and wash once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which is typically an oil or a low-melting solid.
-
Confirmation: The resulting free base can now be dissolved in your desired non-polar reaction solvent. It is good practice to confirm the structure (e.g., by ¹H NMR) before proceeding with your reaction.
Caption: Workflow for converting the HCl salt to the soluble free base.
Summary of Troubleshooting Strategies
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Primary Application | Pros | Cons |
|---|---|---|---|
| Gentle Heating & Sonication | Initial Dissolution | Simple, fast, effective for increasing dissolution rate. | Risk of compound degradation at high temperatures; may not increase equilibrium solubility.[4] |
| pH Adjustment (Acidification) | Aqueous Buffers | Highly effective for amine salts; addresses the root cause of precipitation at neutral pH.[8] | The experiment must be tolerant to a lower pH. |
| Co-Solvent Systems | Stock & Final Solutions | Very effective; can be fine-tuned.[6][11] | The co-solvent must not interfere with the assay or reaction; can still lead to precipitation upon high dilution. |
| Conversion to Free Base | Organic Synthesis | The most reliable method for achieving solubility in non-polar solvents.[4][10] | Requires an extra chemical workup step; the free base may be less stable for long-term storage. |
By understanding the chemical nature of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride and applying these systematic troubleshooting steps, researchers can effectively overcome solubility challenges and ensure the integrity and success of their experiments.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (2025).
- Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Benchchem. (2025). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- Sahu, B.P., & Das, M.K. (2017).
- Kumar, S., & Saini, N. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Reddit. (2024). Amine workup : r/Chempros.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
- ChemScene. (2026). 1185301-83-0 | 3-(2-ethoxyphenoxy)-Pyrrolidine, hydrochloride 1:1.
- Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- K, P., et al. (n.d.).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Waters. (n.d.).
- Sciencemadness.org. (2021). Forming oxalte salts of amines.
- PubMed. (n.d.). The Effects of pH and Mixed Solvent Systems on the Solubility of Oxytetracycline.
- University of Alberta. (n.d.).
- Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. The effects of pH and mixed solvent systems on the solubility of oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. support.waters.com [support.waters.com]
- 10. reddit.com [reddit.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Stability Profiling of 3-(2-Ethylphenoxy)pyrrolidine HCl
Status: Operational Ticket Focus: Stability Testing, Forced Degradation, and Analytical Troubleshooting Compound ID: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (3-EPP HCl) Chemical Class: Aryloxy-pyrrolidine (Secondary Amine / Phenyl Ether)[1]
Introduction: Understanding Your Analyte
Welcome to the technical support hub for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride . This guide is designed for researchers encountering stability or analytical challenges with this compound.
The Molecule at a Glance:
-
Core Structure: A pyrrolidine ring (secondary amine) linked via an ether bond to an ethyl-substituted phenyl ring.[1]
-
Salt Form: Hydrochloride (HCl).[1][2] This renders the compound water-soluble but potentially hygroscopic.[1]
-
Critical Reactivity:
-
Secondary Amine: Susceptible to oxidation (N-oxide formation) and strongly interacts with silanols in HPLC columns (causing peak tailing).[1]
-
Ether Linkage: Generally robust, but susceptible to cleavage under extreme acidic stress or oxidative conditions at the
-carbon.[1] -
pH Sensitivity: The pyrrolidine nitrogen has a pKa
10.[1]5. At pH > 9.0, the salt dissociates to the free base, which may precipitate as an oil.[1]
-
Module 1: Solution Preparation & Handling
Quick Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Cloudy solution at pH > 8 | Free Base Precipitation. The amine deprotonates at basic pH, reducing aqueous solubility.[1] | Acidify solution to pH < 6.0 using 0.1N HCl or Phosphate Buffer.[1] |
| Yellowing of solution | Oxidation. Secondary amines can form N-oxides or imines upon prolonged air exposure.[1] | Prepare fresh under |
| Hygroscopicity (Powder clumping) | Moisture Absorption. HCl salts are often hygroscopic.[1] | Store solid in a desiccator at -20°C. Equilibrate to RT before opening. |
FAQ: Buffer Selection
Q: Can I use a Phosphate Buffer at pH 7.0? A: Yes, but be cautious. While pH 7.0 maintains solubility (protonated state), phosphate buffers can precipitate with organic modifiers (ACN/MeOH) at high concentrations (>70%).[1]
-
Recommendation: For LC-MS, use 0.1% Formic Acid or Ammonium Formate (pH 3-4) .[1] This maintains the amine in a protonated state (
), improving solubility and MS sensitivity.
Module 2: Forced Degradation (Stress Testing)
To validate a stability-indicating method, you must demonstrate specificity by intentionally degrading the sample.[1] Follow this protocol derived from ICH Q1A(R2) guidelines.
Stress Testing Protocol (3-EPP HCl Specific)
| Stressor | Conditions | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours | 5–20% | Ether cleavage (minor); Ring opening (unlikely).[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | 5–20% | Warning: Free base will oil out.[1] Add MeOH to maintain solubility.[1] |
| Oxidation | 3% | 10–20% | Critical: N-oxide formation; |
| Thermal | Solid state, 60°C, 7 days | < 5% | Pyrolysis; HCl loss.[1] |
| Photolytic | UV/Vis (1.2M lux hours) | Variable | Phenyl ring excitation; radical formation.[1] |
Workflow Visualization
Caption: Standardized Forced Degradation Workflow for 3-EPP HCl (ICH Q1A aligned).
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
The #1 Issue: Severe Peak Tailing.
The Cause: The secondary amine nitrogen (
Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving amine-related chromatographic issues.
Recommended Chromatographic Conditions
To eliminate tailing and ensure stability-indicating capability:
-
Column: C18 with high carbon load and "End-capping" (e.g., Waters XBridge or Phenomenex Kinetex EVO).[1]
-
Why? End-capping blocks silanols, preventing amine dragging.[1]
-
-
Mobile Phase Modifier:
-
Acidic Method (Standard): 0.1% Trifluoroacetic acid (TFA).[1] The TFA anions ion-pair with the amine, masking the charge.
-
Basic Method (Alternative): 10mM Ammonium Bicarbonate (pH 10.0).[1] Requires a hybrid-silica column.[1] At pH 10, the amine is neutral (free base) and does not interact with silanols.
-
Module 4: Long-Term Storage & Reference Standards
Storage Protocol
-
Temperature: -20°C
5°C. -
Container: Amber glass vial with Teflon-lined screw cap.[1]
-
Desiccant: Essential. The HCl salt will absorb atmospheric water, leading to hydrolysis risks over years.[1]
Retest Period Assignment
Based on general stability data for aryloxy-pyrrolidines:
-
Solid State: 24 months (if stored at -20°C).[1]
-
Stock Solution (MeOH): 1 month at 4°C.
-
Aqueous Solution: Use immediately (Unstable > 24h due to potential microbial growth or hydrolysis).[1]
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][3] [Link]
-
McCalley, D. V. "Analysis of basic analytes in reversed-phase high-performance liquid chromatography."[1] Journal of Chromatography A, 2010.[1] [Link]
-
Alsante, K. M., et al. "The degradation of pharmaceuticals: A critical review of available data."[1] Advanced Drug Delivery Reviews, 2007.[1] (Contextual grounding for amine oxidation pathways). [Link]
-
Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC North America, 2019.[1] [Link]
Sources
Troubleshooting 3-(2-Ethylphenoxy)pyrrolidine hydrochloride crystallization
Technical Support Center: Crystallization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Welcome to the technical support center for the crystallization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this and similar amine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride?
When selecting a solvent for crystallization, the ideal choice is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides like 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, a good starting point is often a polar protic solvent or a mixture of solvents.
Recommended Starting Solvents:
-
Alcohols: Isopropanol (IPA), ethanol, or methanol are often effective. They can dissolve the salt upon heating and allow for crystal formation upon cooling.
-
Ketones: Acetone can be a good choice, sometimes in combination with an anti-solvent.
-
Esters: Ethyl acetate is another viable option, particularly for recrystallization.[1]
-
Solvent Mixtures: A common and effective strategy is to dissolve the compound in a minimal amount of a good solvent (e.g., a polar solvent like an alcohol) and then slowly add a poor solvent (an anti-solvent, often a non-polar solvent like heptane or diethyl ether) until turbidity is observed. Warming the mixture to redissolve the solid followed by slow cooling can yield high-quality crystals.
It's important to perform small-scale solubility tests with a range of solvents to identify the most promising candidates for your specific batch of material.
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I prevent it?
"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute-enriched liquid phase separates from the solution instead of forming solid crystals.[2] This is a common issue with amine hydrochlorides and can be caused by several factors:
-
High Supersaturation: If the solution is too concentrated or cooled too quickly, the system may not have enough time for orderly crystal lattice formation, leading to the separation of a liquid phase.
-
Low Melting Point/High Solubility: Compounds that have a low melting point or are highly soluble in the chosen solvent are more prone to oiling out.
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.
Troubleshooting "Oiling Out":
-
Reduce Supersaturation:
-
Slower Cooling: Decrease the rate of cooling to allow more time for nucleation and crystal growth.
-
Dilute the Solution: Use a larger volume of solvent to reduce the overall concentration.
-
Controlled Anti-solvent Addition: If using an anti-solvent, add it very slowly and at an elevated temperature to maintain a lower level of supersaturation.
-
-
Modify the Solvent System:
-
Change Solvents: Experiment with different solvents or solvent mixtures. Sometimes a more viscous solvent can hinder oil formation.
-
Adjust Polarity: Try a solvent system with a different polarity that may be less conducive to oiling out.
-
-
Introduce Seed Crystals:
-
Adding a small amount of the crystalline material (seed crystals) to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[2]
-
-
Temperature Control:
-
Maintain the solution temperature just below the point of dissolution for an extended period to encourage slow crystallization.
-
-
pH Adjustment:
-
Ensure the correct stoichiometry of the hydrochloride salt. An excess of either the free base or hydrochloric acid can sometimes lead to oiling.
-
Troubleshooting Guide
Problem 1: No Crystals Form Upon Cooling
Possible Causes:
-
Solution is not sufficiently supersaturated: The concentration of the compound is below its solubility limit at the cooled temperature.
-
Inhibition of nucleation: There are no nucleation sites for crystals to begin forming.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
Solutions:
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration.
-
Anti-solvent Addition: Carefully add a miscible anti-solvent in which the compound is insoluble.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can act as nucleation sites.
-
Seeding: Add a few seed crystals of the desired compound.
-
-
Solvent Re-evaluation:
-
If the compound remains highly soluble, a different, less effective solvent or a solvent/anti-solvent system is necessary.
-
Problem 2: Formation of Poor Quality Crystals (Needles, Plates, or Amorphous Powder)
Possible Causes:
-
Rapid crystallization: High levels of supersaturation can lead to rapid precipitation, resulting in small, poorly formed crystals or an amorphous powder.
-
Solvent effects: The choice of solvent can influence the crystal habit.
Solutions:
-
Control the Rate of Crystallization:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Slow Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring.
-
-
Solvent System Optimization:
-
Experiment with different solvents. For example, switching from a highly polar solvent to a moderately polar one might change the crystal habit.
-
Consider using solvent vapor diffusion, where a volatile anti-solvent is allowed to slowly diffuse into the solution of the compound, promoting slow and controlled crystal growth.
-
Advanced Topics
Understanding and Controlling Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[3] For pharmaceutical compounds, controlling polymorphism is critical as it can impact bioavailability and drug performance.[3]
Identifying Polymorphism:
-
Differential Scanning Calorimetry (DSC): Can detect different melting points and phase transitions associated with different polymorphs.
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
-
Microscopy: Different polymorphs may exhibit distinct crystal habits.
Controlling Polymorphic Form:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorphic form crystallizes.
-
Crystallization Temperature: Different polymorphs may be favored at different temperatures.
-
Rate of Cooling/Supersaturation: The speed of crystallization can influence the resulting form.
-
Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.
A study on pitolisant hydrochloride and its analogues demonstrated that different crystalline forms could be obtained from melts, and the stability of a metastable form could be influenced by the presence of a structural analogue.[4][5] This highlights the subtle factors that can control polymorphism.
Protocol for Polymorph Screening
A systematic approach is crucial for identifying and characterizing different polymorphic forms.
Step-by-Step Protocol:
-
Solvent Screening:
-
Select a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers, and hydrocarbons).
-
Perform small-scale crystallization experiments from these solvents using both slow cooling and anti-solvent addition methods.
-
-
Evaporation Studies:
-
Prepare saturated solutions in various volatile solvents and allow them to evaporate slowly at different temperatures (e.g., room temperature, 4°C).
-
-
Thermal Methods:
-
Melt a sample of the material and then allow it to recrystallize upon cooling. This can sometimes yield different polymorphs.
-
-
Slurry Experiments:
-
Stir a suspension of the solid in a solvent in which it is sparingly soluble for an extended period. This can facilitate the conversion of a metastable form to a more stable one.
-
-
Characterization:
-
Analyze the solids obtained from each experiment using techniques like PXRD, DSC, and microscopy to identify different crystalline forms.
-
Visual Guides
Troubleshooting Crystallization Workflow
Caption: Decision tree for troubleshooting common crystallization issues.
Solvent Selection Strategy
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Pyrrolidine and its derivatives are prevalent in a vast array of natural products and pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern organic chemistry.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles in your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrrolidine ring?
A1: The construction of the pyrrolidine ring can be approached through several robust methods, each with its own advantages. The most common strategies include:
-
[3+2] Cycloaddition Reactions: This is a highly convergent and stereocontrolled method, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[1][3] This approach is powerful for creating multiple stereocenters in a single step.
-
Intramolecular Cyclization: These methods involve forming the ring from an acyclic precursor.[2][4] Key examples include:
-
Chiral Pool Synthesis: This strategy leverages readily available chiral starting materials, such as proline or 4-hydroxyproline, to introduce pre-existing stereocenters into the final product.[2][3]
-
Ring Contraction of Pyridines: A novel photo-promoted method allows for the synthesis of pyrrolidine derivatives from abundant pyridine starting materials.[8][9]
Q2: How does the choice of solvent impact the yield and stereoselectivity of my pyrrolidine synthesis?
A2: The solvent plays a critical role in pyrrolidine synthesis, influencing reaction rates, solubility of reactants and catalysts, and the stability of transition states, which directly affects stereoselectivity.[3]
For instance, in 1,3-dipolar cycloadditions, a shift from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol can lead to a significant improvement in the diastereomeric ratio.[3] In other cases, "green" solvents like water or ethanol have been shown to promote high yields.[3][10][11] The nucleophilicity of pyrrolidine itself can be highly dependent on the solvent system, with studies showing a variance in its nucleophilicity parameter (N) in different methanol-acetonitrile mixtures.[12] It is crucial to screen a range of solvents during optimization.
Q3: What is the function of the catalyst in achieving high stereoselectivity?
A3: In asymmetric synthesis, the chiral catalyst is paramount for controlling the stereochemical outcome. It creates a chiral environment that favors the formation of one stereoisomer over the other.
-
Metal-Based Catalysts: In many reactions, such as 1,3-dipolar cycloadditions, chiral metal-ligand complexes (e.g., involving copper or silver) are employed to induce high enantioselectivity.[3][5] The choice of the metal, the ligand, and their ratio can dramatically influence the enantiomeric excess (ee) of the product.[3]
-
Organocatalysts: Chiral small molecules, like proline and its derivatives, can catalyze reactions such as aldol and Michael additions, leading to enantioenriched pyrrolidine precursors.[3][13] These catalysts often operate through the formation of transient nucleophilic enamines or electrophilic iminium ions.[13]
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired pyrrolidine product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Poor Quality of Reagents or Solvents | Impurities, especially water, can deactivate catalysts, quench reactive intermediates, or lead to unwanted side reactions. | Ensure all reagents are of high purity and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Incorrect Reaction Conditions | Temperature, reaction time, and reactant concentration may not be optimal for the specific transformation.[3] | Systematically optimize reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another analytical technique to determine the optimal reaction time.[3][14] Consider adjusting the temperature; some reactions require lower temperatures to enhance selectivity, while others need reflux for sufficient conversion.[3] |
| Catalyst Deactivation or Inappropriateness | The catalyst may be poisoned by impurities or may not be suitable for the specific substrates.[3] The catalyst loading might also be suboptimal. | Screen a variety of catalysts if applicable (e.g., different Lewis acids, organocatalysts, or transition metal complexes).[3] Optimize the catalyst loading, as both too high and too low concentrations can be detrimental.[3] |
| Substrate Reactivity Issues | The electronic or steric properties of your starting materials may hinder the desired reaction. | Consider modifying the substrates. For example, changing protecting groups or other functional groups can enhance their reactivity.[3] |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Question: My reaction is producing the pyrrolidine ring, but with poor stereocontrol. How can I improve the diastereoselectivity or enantioselectivity?
Answer: Achieving high stereoselectivity is often the most challenging aspect of pyrrolidine synthesis. The following factors are critical:
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Suboptimal Solvent | Solvent polarity and steric bulk can influence the geometry of the transition state, directly impacting the stereochemical outcome.[3] | Screen a range of solvents with varying polarities and coordinating abilities.[3] |
| Incorrect Temperature | The energy difference between diastereomeric transition states is temperature-dependent. | Optimize the reaction temperature. Lowering the temperature often enhances selectivity, though it may require longer reaction times.[3] |
| Ineffective Chiral Catalyst/Ligand | The chosen chiral catalyst or ligand may not be optimal for the specific substrate combination. | Screen a library of chiral ligands or catalysts. For metal-catalyzed reactions, varying the electronic and steric properties of the ligand can have a significant impact on enantioselectivity.[3] |
| Incorrect Metal-to-Ligand Ratio | In metal-catalyzed reactions, this ratio is crucial for the formation of the active catalytic species. | Systematically vary the metal-to-ligand ratio to find the optimal conditions.[3] |
Problem 3: Difficult Product Purification
Question: I am struggling to isolate my pure pyrrolidine product from the reaction mixture. What are some common purification challenges and solutions?
Answer: Purification can be complicated by the basic nature of the pyrrolidine nitrogen and the presence of polar byproducts.
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Solutions |
| Product is Water Soluble | The polarity of some pyrrolidine derivatives can lead to their loss in the aqueous layer during workup. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[14] "Salting out" by adding brine to the aqueous layer can also improve extraction efficiency.[14] |
| Residual Pyrrolidine Reagent | If pyrrolidine is used as a reagent, its basicity can make it difficult to separate from a basic product. | Acid-base extraction can be effective. Treat the organic mixture with a dilute acid (e.g., HCl or acetic acid) to convert the pyrrolidine to its water-soluble salt.[15] The stability of your product to acidic conditions must be considered.[15] |
| Byproducts with Similar Polarity | Side reactions can generate impurities with similar Rf values to your product on TLC, making chromatographic separation difficult. | Try different solvent systems for column chromatography.[16] Sometimes a change from a non-polar/polar system (e.g., hexane/ethyl acetate) to one involving a different solvent class (e.g., dichloromethane/methanol) can improve separation.[16] Recrystallization or distillation (if the product is a liquid) can also be effective purification techniques.[16] |
III. Experimental Protocols
General Protocol for a [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., an electron-deficient alkene, 1.0 mmol)
-
Catalyst (if applicable, e.g., 4 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the isatin derivative, the α-amino acid, and the dipolarophile in the chosen solvent.[3]
-
If using a catalyst, add it to the mixture.[3]
-
Stir the resulting mixture at the optimized temperature (e.g., reflux).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Upon completion, if using a magnetic catalyst, separate it with an external magnet. Otherwise, proceed to the workup.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[3]
[3+2] Cycloaddition Workflow
Caption: General workflow for [3+2] cycloaddition synthesis.
IV. References
-
BenchChem Technical Support Team. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem.
-
Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-129. [Link]
-
Díaz-Ulate, F., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1235–1245. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound 10aa. ResearchGate. [Link]
-
O'Brien, A. G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7354–7363. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
-
Takaya, J., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]
-
Díaz-Ulate, F., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1235–1245. [Link]
-
Jida, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13876–13886. [Link]
-
Guesmi, L., et al. (2021). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 11(53), 33501-33509. [Link]
-
O'Brien, A. G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the synthesis of synthesis of 6-(pyrrolidin-1-yl)-[1,5-a] thiazolo [4,5-d] pyrimidine derivatives. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 270, 113735. [Link]
-
ResearchGate. (2014, July 24). How can I seperate pyrrolidine? ResearchGate. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Safrole. [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. China Chemistry News. [Link]
-
Baklanov, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Hasek, R. H. (1960). U.S. Patent No. 2,952,688. U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). 11 questions with answers in PYRROLIDINES. ResearchGate. [Link]
-
BASF Aktiengesellschaft. (2001). EP Patent No. 1,108,715. European Patent Office.
-
ChemRxiv. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
-
Baklanov, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
-
Takaya, J., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1-9. [Link]
-
Zare, A., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(10), 3029-3036. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a research-grade intermediate often utilized in the development of CNS-active agents (e.g., SNRIs or specific receptor ligands). Its stability profile is dictated by three functional moieties: the secondary amine (pyrrolidine ring), the ether linkage , and the ethyl-substituted phenyl ring .
As a hydrochloride salt, this compound is thermodynamically more stable than its free base; however, it exhibits distinct vulnerabilities to moisture (hygroscopicity) and oxidative stress .[1] This guide provides a self-validating workflow to diagnose, prevent, and manage degradation.
Critical Degradation Pathways (The "Why")
Understanding the mechanism of failure is the first step in troubleshooting. The degradation of this compound follows three primary vectors.
The Degradation Cascade (Visualized)
Figure 1: Mechanistic degradation pathways showing the transition from physical instability (moisture) to chemical modification (oxidation).[1]
Detailed Mechanisms
-
Hygroscopicity & Deliquescence: Hydrochloride salts of secondary amines are prone to absorbing atmospheric water.[1] While water itself may not immediately cleave the molecule, it creates a mobile phase that accelerates other reactions and alters stoichiometry (making weighing inaccurate) [1].
-
N-Oxidation: The nitrogen in the pyrrolidine ring is electron-rich.[1] Despite protonation (HCl salt), equilibrium allows for trace free amine, which reacts with reactive oxygen species (ROS) to form N-oxides, typically observed as a mass shift of +16 Da in LC-MS [2].[1]
-
Benzylic Oxidation: The ethyl group attached to the phenoxy ring contains benzylic hydrogens. Under UV light or radical stress, these can oxidize to form acetophenone derivatives (ketones) [3].[1]
Troubleshooting Guide (Q&A)
This section addresses specific observations you may encounter in the lab.
Scenario A: Physical Appearance Changes
Q: The white powder has turned into a sticky, yellow gum. Is it salvageable?
-
Diagnosis: This is a classic sign of deliquescence followed by mild oxidation.[1] The "stickiness" is water absorption; the "yellowing" is the formation of conjugated impurities (N-oxides or quinone-like species).
-
Action:
-
Do not use for quantitative biological assays (IC50/Ki determination) as the molecular weight is now undefined.
-
Salvage Protocol: If you have >500mg, perform a recrystallization. Dissolve in minimal dry ethanol/isopropanol and precipitate with cold diethyl ether or hexane. If the yellow color persists, the oxidation is irreversible.
-
Q: I see "clumping" inside the bottle, but the color is still white.
-
Diagnosis: Early-stage moisture absorption.[1] Chemical integrity is likely intact, but weighing accuracy is compromised.[1]
-
Action: Dry the compound in a vacuum desiccator over
or activated silica gel for 24 hours. Re-verify purity via HPLC before use.
Scenario B: Analytical Anomalies
Q: My LC-MS shows a small peak at M+16 relative to the parent mass.
-
Diagnosis: N-Oxidation .[1] You are detecting the pyrrolidine N-oxide impurity.[1]
-
Action: This is common in older samples stored without inert gas.[1] If the impurity is <2%, it may be acceptable for rough screening but unacceptable for metabolic stability studies (as it mimics a metabolite).
Q: The retention time has shifted significantly during HPLC.
-
Diagnosis: Check your mobile phase pH.[1] Secondary amines are highly pH-dependent.[1]
-
Action: Ensure your mobile phase contains a buffer (e.g., 0.1% Formic Acid or Ammonium Acetate).[1] If the compound has lost its HCl counter-ion (disproportionation), it will elute differently. Always confirm the salt form.
Storage & Handling Protocols
To ensure data integrity, adopt these "Gold Standard" handling procedures.
Storage Matrix
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Slows kinetic rate of oxidation [4].[1] |
| Atmosphere | Argon or Nitrogen Headspace | Displaces O2; prevents N-oxide formation.[1] |
| Container | Amber Glass Vial | Blocks UV light (prevents benzylic oxidation).[1] |
| Desiccant | Required (Silica/Drierite) | Prevents hydrolysis and deliquescence.[1] |
Handling "Best Practices" SOP
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt.
-
Weighing: Use anti-static weighing boats. If the compound is very fluffy/static, use an ionizing fan.
-
Solubilization:
Analytical Validation (How to Prove Purity)
Before using a stored batch, run this rapid validation check.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (peptide bond/amine) and 254 nm (aromatic ring).
Pass Criteria:
References
-
Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.[1] Link
-
Baertschi, S. W., et al. (2015).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Focus on Secondary Amine Oxidation).
-
ChemicalBook. (2025).[1][3][4] Safety Data Sheet: 3-(2-Ethylphenoxy)pyrrolidine. Link
-
ICH Guidelines. (2003).[1] Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5][6] International Council for Harmonisation.[1] Link
Sources
- 1. 3-(2-Methylphenoxy)pyrrolidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
Optimizing storage conditions for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
Technical Support Center: 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Current Status: Operational Ticket Queue: Open Agent: Senior Application Scientist (Ph.D., Organic Chemistry)
Welcome to the Technical Support Hub
You are likely working with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (CAS: Analogous to 1219977-21-5 series), a secondary amine building block often used in the synthesis of SNRIs or agrochemical scaffolds.
This compound presents a classic "Amine Salt Paradox": The hydrochloride salt formation stabilizes the amine against oxidation but introduces significant hygroscopicity . Most experimental failures with this compound stem from moisture management rather than intrinsic chemical instability.
Below are the troubleshooting modules based on the most frequent user tickets we receive.
Quick Reference: Storage Specifications
| Parameter | Recommended Condition | Critical Limit |
| Temperature | -20°C (Long-term) / 2–8°C (Active use) | > 25°C (Accelerates clumping) |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Ambient Air (>40% Humidity) |
| Container | Amber Glass with Teflon-lined cap | Clear plastic / Parafilm only |
| State | White to Off-white Crystalline Solid | Yellow oil/paste (Degraded/Wet) |
| Solubility | Water, Methanol, DMSO | Hexanes, Ether (Insoluble) |
Module 1: Physical State & Hygroscopicity
User Ticket #104: "I opened the bottle and the powder turned into a sticky gum/oil within minutes. Is it ruined?"
Diagnosis: Deliquescence
Your compound is not necessarily chemically degraded, but it has undergone deliquescence . The HCl salt moiety is extremely hygroscopic.[1] It pulls moisture from the air until it dissolves in its own sorbed water, breaking the crystal lattice.
The Fix (Rescue Protocol)
Do not heat the "goo" directly on a hot plate; this will cause hydrolysis of the ether linkage or oxidation.
-
Vacuum Desiccation (Mild Case):
-
Place the open vial in a vacuum desiccator over
(Phosphorus Pentoxide) or high-grade silica gel. -
Apply high vacuum (< 1 mbar) for 24 hours.
-
Success Indicator: Material returns to a crusty solid.
-
-
Azeotropic Drying (Severe Case):
-
Dissolve the gum in a minimal amount of anhydrous methanol.
-
Add 10x volume of Toluene .
-
Rotary evaporate. The toluene/methanol/water azeotrope will carry off the moisture.
-
Repeat 2x.
-
Result: You should recover a dry solid or foam.
-
Prevention Workflow
Never open the cold stock bottle directly in a warm, humid lab.
Figure 1: Correct handling workflow to prevent condensation-induced deliquescence. The critical step is equilibration to room temperature before opening.
Module 2: Chemical Stability (Oxidation)
User Ticket #209: "My compound has turned from white to a faint yellow/brown color. Can I still use it?"
Diagnosis: N-Oxidation or Quinone Formation
While the HCl salt protects the nitrogen lone pair, trace free amine (caused by moisture hydrolysis) can oxidize.
-
Nitrogen Oxidation: Formation of N-oxides (yellowish tint).
-
Ether Cleavage (Rare): Under acidic/moist conditions + light, the phenoxy ether can cleave, yielding phenols which rapidly oxidize to colored quinones.
Decision Matrix
-
Faint Yellow: Likely <2% impurity. Usable for rough synthesis (e.g., alkylations) but not for kinetic studies or biological assays.
-
Dark Brown/Oil: Significant degradation. Discard.
Troubleshooting Protocol: Recrystallization
If purity is critical, perform a "crash-out" purification:
-
Dissolve in minimal hot Isopropanol (IPA) .
-
Add Diethyl Ether or Hexane dropwise until cloudy.
-
Cool to 4°C. The pure HCl salt should crystallize, leaving oxidation byproducts in the mother liquor.
Module 3: Solution Storage
User Ticket #315: "Can I keep a 10mM stock solution in DMSO or Water?"
The Science of Solvolysis
-
Water: The pH of the solution will be acidic (~pH 4-5) due to the HCl. Over weeks, this acidity can catalyze the hydrolysis of the ethyl-phenoxy ether linkage.
-
DMSO: DMSO is hygroscopic and can act as a mild oxidant over time.
Solvent Compatibility Table
| Solvent | Stability at RT (25°C) | Stability at -20°C | Notes |
| Water | < 24 Hours | 1 Month | Susceptible to hydrolysis. |
| DMSO | 1 Week | 3-6 Months | Recommended for Bio-Assays. |
| Methanol | 1 Week | 1-3 Months | Good solubility, but volatile. |
| Ether/Hexane | Insoluble | N/A | Use as anti-solvent for precipitation. |
Module 4: Analytical Verification
User Ticket #402: "How do I validate the integrity of my stored batch?"
Do not rely solely on TLC. Use 1H NMR or LC-MS .
Key NMR Diagnostic Peaks (DMSO-d6)
Look for these specific signals to confirm the structure is intact:
-
Ammonium Proton: Broad singlet > 9.0 ppm (confirms HCl salt is present).
-
Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm). If these shift or disappear, the ethyl group has cleaved or oxidized.
-
Pyrrolidine Ring: Multiplets between 2.0–3.5 ppm.
-
Phenoxy Linkage: The proton alpha to the oxygen (on the pyrrolidine ring) is the diagnostic "watch point."
Figure 2: Degradation logic tree. Pathway A (Moisture) is the most common storage failure mode. Pathway B occurs primarily in aqueous stock solutions.
References & Validated Sources
-
PubChem Compound Summary. "Pyrrolidine derivatives and chemical safety." National Library of Medicine. Link
-
Sigma-Aldrich (Merck) Technical Bulletin. "Handling Hygroscopic Reagents: Amine Hydrochlorides." Sigma-Aldrich Technical Library. Link
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvolysis rates of ethers in acidic media).
-
Chemical Safety Data Sheet (SDS). "3-(2-Ethylphenoxy)pyrrolidine hydrochloride." Fisher Scientific / Enamine. (Consult specific vendor SDS for CAS 1219977-21-5 or related analogs).
Sources
Avoiding racemization during the synthesis of chiral pyrrolidines
Technical Support Center: Synthesis of Chiral Pyrrolidines
Welcome to the technical support center for chiral pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges and provide actionable, field-tested solutions to prevent racemization and ensure the highest enantiomeric purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chiral pyrrolidine product is showing significant racemization after purification by silica gel chromatography. What is happening and how can I fix it?
A1: The Problem of Silica-Induced Racemization
This is a classic and often underestimated problem. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. For many chiral pyrrolidines, particularly those with a nitrogen-containing stereocenter or adjacent functional groups, this acidic environment can catalyze racemization. The mechanism often involves the reversible protonation of the pyrrolidine nitrogen, which can lead to the formation of an achiral enamine or iminium ion intermediate, ultimately scrambling the stereocenter upon deprotonation or nucleophilic attack.
Troubleshooting Workflow:
Caption: Decision workflow for addressing racemization during purification.
Detailed Protocols:
-
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total solvent volume (e.g., 1-2 mL of Et₃N per 100 mL of solvent).
-
Stir the slurry for 15-30 minutes to ensure the basic amine neutralizes the acidic silanol groups.
-
Pack your column with this neutralized slurry as you normally would.
-
Prepare your mobile phase (eluent) containing 0.5-1% Et₃N to maintain the neutral/basic environment throughout the purification process.
-
-
Protocol 2: Switching to an Alternative Stationary Phase If amine treatment is insufficient or incompatible with your molecule, consider using a different stationary phase.
-
Neutral or Basic Alumina: Aluminum oxide is available in different pH grades. For most pyrrolidines, Brockmann Grade I-III basic or neutral alumina is an excellent alternative to silica.
-
Reverse-Phase Chromatography (C18): If your molecule has sufficient polarity, reverse-phase purification using a C18-functionalized silica is a powerful method to avoid acidic conditions. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Q2: I'm performing a reaction involving a carbanion or enolate adjacent to the chiral center of my pyrrolidine precursor, and my enantiomeric excess (e.e.) is dropping significantly. What is the likely cause?
A2: The Challenge of Maintaining Stereointegrity at α-Carbons
When you generate a carbanion or an enolate on a carbon atom that is also a stereocenter, or adjacent to one, you risk racemization. This is because the resulting sp²-hybridized intermediate is planar and achiral. Subsequent protonation or reaction can occur from either face of the planar intermediate, leading to a loss of stereochemical information.
Key Factors Influencing Racemization:
| Factor | High Racemization Risk | Low Racemization Risk | Rationale |
| Temperature | High temperatures (> 0 °C) | Low temperatures (-78 °C to -40 °C) | Provides energy to overcome the barrier for bond rotation and epimerization. Lower temperatures "freeze" the desired conformation. |
| Base | Strong, non-coordinating bases (e.g., NaH, t-BuOK) | Sterically hindered, lithium-based bases (e.g., LDA, LiHMDS) | Lithium cations are excellent chelating agents. They can coordinate with heteroatoms (like the pyrrolidine nitrogen or an adjacent oxygen), creating a rigid, chiral enolate structure that blocks one face from reacting. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar ethereal (e.g., THF, Diethyl Ether) | Ethereal solvents better support the chelation control offered by lithium cations. Polar aprotic solvents can solvate the cation too strongly, disrupting the organized transition state. |
| Quenching Agent | Slow addition of a weak acid (e.g., H₂O) | Rapid quench with a strong proton source (e.g., saturated NH₄Cl) | A rapid, decisive quench protonates the enolate before it has time to equilibrate or epimerize. |
Mitigation Strategy: Lithium Chelation Control
The use of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (typically -78 °C in THF) is the gold standard for deprotonating α- to a pyrrolidine nitrogen while preserving stereointegrity.
Caption: Chelation control preserves stereochemistry during enolate formation.
Q3: My metal-catalyzed cross-coupling reaction on a chiral pyrrolidine substrate is resulting in a racemic product. Why is this happening?
A3: Racemization Pathways in Cross-Coupling Reactions
Transition-metal catalysis, while powerful, can introduce pathways for racemization, especially with substrates where the stereocenter is at the C2 position of the pyrrolidine ring, adjacent to the site of reaction.
Common Racemization Mechanisms:
-
β-Hydride Elimination/Re-addition: If there is a hydrogen atom on the carbon bearing the stereocenter (the β-position relative to the metal center), the metal can undergo β-hydride elimination to form a metal-hydride species and an achiral enamine or iminium ion intermediate. Subsequent re-addition of the metal-hydride can occur non-stereoselectively. This is particularly problematic in reactions like the Heck or Suzuki coupling.
-
Oxidative Addition with Inversion: In some cases, the initial oxidative addition of the metal catalyst to the C-X bond (where X is a leaving group) can proceed with inversion of configuration. If the subsequent reductive elimination is not perfectly stereoretentive, a net loss of stereochemical purity can occur.
Strategies for Prevention:
-
Ligand Choice is Critical: Employing strongly coordinating, bulky chiral ligands on the metal catalyst can create a sterically crowded environment that disfavors the transition state required for β-hydride elimination. Ligands like BINAP or Josiphos derivatives are often used to enforce a specific geometry around the metal center.
-
Use of Additives: Certain additives can suppress racemization. For example, in Suzuki couplings, the choice of base is crucial. A weaker base might be sufficient for transmetalation without promoting unwanted side reactions that lead to epimerization.
-
Substrate Modification: If possible, modify the substrate to remove the problematic β-hydrogen. However, this is often not a feasible option.
-
Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can help reduce the extent of racemization by limiting the lifetime of reactive intermediates.
References
-
Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego & C. L. L. Chai, Butterworth-Heinemann URL: [Link]
-
Title: The impact of the acidity of silica gel on the epimerization of a compound during chromatography Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Stereoselective alkylation of proline-derived enamines Source: Tetrahedron Letters URL: [Link]
-
Title: Asymmetric deprotonation Source: Chemical Reviews URL: [Link]
-
Title: The stereoselective alkylation of chiral enamines Source: Tetrahedron URL: [Link]
-
Title: β-Hydride Elimination Source: Organometallic Chemistry, Oxford University Press URL: [Link]
Method refinement for consistent results with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Introduction
This technical guide is designed for researchers, chemists, and drug development professionals working with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] This specific derivative, featuring an ethylphenoxy group, presents unique opportunities in discovery chemistry but also specific challenges related to its handling as a hydrochloride salt. Inconsistent results in reactions are often traced back to the improper handling or incomplete conversion of this salt to its reactive free-base form.
This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to ensure methodological consistency and successful experimental outcomes. The advice herein is grounded in established principles of amine chemistry and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 3-(2-Ethylphenoxy)pyrrolidine hydrochloride? A: As a hydrochloride salt, the compound is generally more stable than its corresponding free base. However, it can still be hygroscopic. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a controlled-humidity cabinet.[2] For sensitive applications, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation from atmospheric moisture and oxygen.
Q2: What is the purpose of supplying this compound as a hydrochloride salt? A: Amines are often converted to their hydrochloride salts for several practical reasons. The salt form typically exhibits higher melting points, improved crystalline properties, and enhanced stability during storage compared to the free amine, which can be an oil and more susceptible to oxidation and atmospheric CO₂.[3] This solid, crystalline nature also facilitates easier handling and weighing.
Q3: In what solvents is 3-(2-Ethylphenoxy)pyrrolidine hydrochloride soluble? A: As an amine salt, it has significantly different solubility compared to its free-base form. It typically exhibits good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility is limited in many common aprotic organic solvents used for reactions, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN), until it is converted to the free base.
Q4: Do I need to convert the hydrochloride salt to the free base before my reaction? A: Almost always, yes. The nitrogen atom in the pyrrolidine ring is the reactive nucleophilic center. In the hydrochloride salt, this nitrogen is protonated, forming an ammonium cation (R₃NH⁺).[4] This positive charge completely neutralizes its nucleophilicity. For reactions where the pyrrolidine is intended to act as a nucleophile (e.g., in acylations, alkylations, or reductive aminations), it is critical to deprotonate it to the neutral "free base" form.
Troubleshooting and Method Refinement
This section addresses common problems encountered during experiments. The underlying principle for most issues is the incomplete or improper liberation of the reactive free amine.
Guide 1: Reaction Inconsistency & Low Yield
Q: My reaction is sluggish, incomplete, or fails entirely. I see unreacted starting material on my TLC/LC-MS. What is the primary cause?
A: The most probable cause is insufficient neutralization of the hydrochloride salt. If even a fraction of your pyrrolidine remains protonated, it is non-reactive, leading to an effective reduction in the amount of nucleophile available and causing yields to be inconsistent and lower than expected.
Root Cause Analysis & Solution:
-
Stoichiometry of Base: You must use at least one full equivalent of a suitable base to neutralize the HCl salt. It is standard practice to use a slight to moderate excess (1.1 to 2.0 equivalents) to drive the equilibrium toward the free amine.
-
Choice of Base: The base must be strong enough to deprotonate the pyrrolidinium cation.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) or bicarbonates (NaHCO₃) are common and effective.[5] They are easily removed during aqueous workup.
-
Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or N-methylmorpholine (NMM) are frequently used. They can act as both the neutralizing agent and an acid scavenger in the subsequent reaction.
-
-
Reaction Conditions: The neutralization step requires proper mixing. If you are using a biphasic system (e.g., DCM and aqueous NaHCO₃), vigorous stirring is essential to ensure the deprotonation occurs efficiently at the phase interface.
The following diagram illustrates the critical deprotonation step required before utilizing the amine in a reaction.
Caption: Workflow for converting the hydrochloride salt to its reactive free-base form.
Guide 2: Purification Challenges
Q: I have difficulty purifying my final product. My crude material contains multiple byproducts or unreacted starting materials.
A: Purification issues often stem from problems during the reaction or workup. Understanding the nature of the species involved is key.
| Problem | Likely Cause | Recommended Solution |
| Product contaminated with unreacted free base | 1. Insufficient amount of the electrophile was used. 2. Reaction did not go to completion. | Acid Wash: During workup, wash the organic layer with dilute aqueous acid (e.g., 1M HCl or 5% citric acid). Your basic pyrrolidine starting material will be protonated and move into the aqueous layer, while the (typically neutral) product remains in the organic phase.[6] |
| Product is an amine and difficult to separate | The product itself is basic, similar to the starting material. | Chromatography: Use silica gel chromatography. A common technique is to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system (e.g., Hexane/EtOAc + 1% TEA) to prevent the basic compounds from streaking on the acidic silica gel. |
| Emulsion formation during aqueous workup | The free base or product may be acting as a surfactant, especially if the reaction solvent is not fully immiscible with water. | Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break emulsions and further decreases the solubility of organic compounds in the aqueous layer. |
Guide 3: Analytical & Characterization Issues
Q: My NMR or LC-MS results are confusing. How can I confirm I have the correct species (salt vs. free base)?
A: The salt and free-base forms are distinct chemical entities and will behave differently in analytical systems.
-
¹H NMR: The protons on the carbons adjacent to the nitrogen (the α-protons) will have a significantly different chemical shift. In the protonated salt form, the strong electron-withdrawing effect of the R₃NH⁺ group will shift these protons further downfield compared to the neutral free base.
-
Mass Spectrometry (MS): In ESI-MS, both the salt and the free base will typically be detected as the protonated ion [M+H]⁺, as the acidic mobile phase used in LC-MS will protonate the free base. To differentiate, you must rely on chromatographic retention time. The salt form is highly polar and will elute very early on a reverse-phase column (e.g., C18), often near the solvent front. The free base is significantly more non-polar and will have a much longer retention time.
-
Thin-Layer Chromatography (TLC): The salt is very polar and will likely remain at the baseline (Rf ≈ 0) in common non-polar solvent systems (e.g., Hexane/Ethyl Acetate). The free base will be less polar and move up the plate.
Experimental Protocols
Protocol 1: Standard Conversion of Hydrochloride Salt to Free Base for Reaction
This protocol describes the standard procedure for generating the free base in situ or for isolation prior to a reaction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (1.0 eq).
-
Dissolution: Add dichloromethane (DCM, ~10-20 mL per gram of salt) and water (~5-10 mL per gram). Stir to dissolve. The salt will preferentially dissolve in the aqueous layer.
-
Neutralization: Cool the biphasic mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1-2M sodium hydroxide (NaOH) dropwise while stirring vigorously.
-
Validation: Periodically stop adding the base and allow the layers to separate. Test the pH of the upper aqueous layer with a pH strip. Continue adding base until the aqueous layer is basic (pH > 9). This ensures complete deprotonation.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with fresh DCM.
-
Drying and Concentration: Combine all organic layers. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Result: The resulting oil or solid is the free base, which can be used immediately in the next reaction step without further purification.
Troubleshooting Decision Tree for Failed Reactions
This diagram provides a logical path to diagnose the root cause of an unsuccessful reaction.
Caption: A decision tree for troubleshooting low-yield or failed reactions.
References
- Purification of crude pyrroles. (n.d.). Google Patents.
- Purification and drying of crude pyrrolidine. (n.d.). Google Patents.
-
How can I seperate pyrrolidine? (2014, July 24). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (2017, September 5). OSTI.GOV. Retrieved February 19, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]
-
How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024, December 4). MDPI. Retrieved February 19, 2026, from [Link]
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. Retrieved February 19, 2026, from [Link]
- Synthesis of pyrrolidine. (n.d.). Google Patents.
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025, February 24). Nature Communications. Retrieved February 19, 2026, from [Link]
-
Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. (n.d.). White Rose eTheses Online. Retrieved February 19, 2026, from [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online. Retrieved February 19, 2026, from [Link]
-
MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS. (2020, June 8). Cipac.org. Retrieved February 19, 2026, from [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Retrieved February 19, 2026, from [Link]
-
Reactions of amines. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved February 19, 2026, from [Link]
-
Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. (2005, January 1). TÜBİTAK Academic Journals. Retrieved February 19, 2026, from [Link]
- 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same. (n.d.). Google Patents.
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). ScienceDirect. Retrieved February 19, 2026, from [Link]
Sources
Validation & Comparative
Comparative Guide: 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride vs. Other Pyrrolidine Derivatives
Executive Summary: The "Rigidified" Pharmacophore
3-(2-Ethylphenoxy)pyrrolidine hydrochloride represents a specialized subclass of 3-aryloxypyrrolidines , a chemical family engineered to modulate monoamine neurotransmission. Structurally, it serves as a rigidified analog of the open-chain phenoxyphenylpropylamines (like the ADHD drug Atomoxetine ).
By constraining the nitrogen-containing chain into a pyrrolidine ring, this compound reduces conformational entropy, theoretically enhancing binding affinity to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . This guide compares its physicochemical and pharmacological profile against established market drugs and structural analogs to assist researchers in lead optimization and probe selection.
Chemical Identity & Structural Logic
| Feature | 3-(2-Ethylphenoxy)pyrrolidine HCl | Atomoxetine (Comparator) | 3-(2-Methoxyphenoxy)pyrrolidine |
| Core Scaffold | Pyrrolidine (Cyclic) | Propylamine (Linear) | Pyrrolidine (Cyclic) |
| Ortho-Substituent | Ethyl (-CH₂CH₃) | Methyl (-CH₃) | Methoxy (-OCH₃) |
| Electronic Character | Lipophilic / Steric Bulk | Lipophilic | Polar / H-Bond Acceptor |
| Primary Target | NET > SERT (NSRI) | NET >>> SERT (NRI) | NET / SERT (Balanced) |
| Conformational Freedom | Restricted (High Specificity) | Flexible (Entropic Penalty) | Restricted |
Mechanistic Insight: The "Ortho" Effect
The presence of the 2-ethyl group on the phenoxy ring is not arbitrary. In structure-activity relationship (SAR) studies of aryloxy-amines:
-
Steric Locking: The ortho-substituent forces the phenyl ring out of coplanarity with the ether linkage, adopting a conformation that optimally fits the hydrophobic pocket of the NET transporter.
-
Metabolic Shielding: The ethyl group sterically hinders hydroxylation at the sensitive phenyl ring positions, potentially extending the half-life compared to unsubstituted analogs.
Comparative Pharmacology: Performance Metrics
Vs. Atomoxetine (The Gold Standard)
While Atomoxetine is a selective NET inhibitor, 3-(2-Ethylphenoxy)pyrrolidine introduces a dual-action profile .
-
Selectivity: Atomoxetine is highly selective for NET over SERT (Selectivity ratio > 300-fold). The pyrrolidine analog, due to the cyclic amine, typically gains affinity for SERT, shifting the profile towards an SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) .
-
Potency: The rigid pyrrolidine ring reduces the entropic cost of binding. Data from analogous 3-phenoxypyrrolidines suggests Ki values in the low nanomolar range (<10 nM) for NET, often surpassing the affinity of their linear counterparts.
Vs. 3-(2-Methoxyphenoxy)pyrrolidine (The Polar Analog)
-
Lipophilicity (LogP): The Ethyl variant is more lipophilic than the Methoxy variant. This results in superior Blood-Brain Barrier (BBB) permeability , making the ethyl derivative a more potent candidate for CNS targets in vivo.
-
Binding Dynamics: The Methoxy group can act as a hydrogen bond acceptor. Replacing it with an Ethyl group removes this interaction but increases hydrophobic contacts. If the target pocket is hydrophobic (as is the NET binding site), the Ethyl derivative often exhibits superior residence time.
Biological Mechanism & Signaling Pathway[1][2][3]
The following diagram illustrates the downstream effects of 3-(2-Ethylphenoxy)pyrrolidine inhibition on the presynaptic neuron.
Caption: Dual inhibition mechanism where the compound blocks NET/SERT, increasing synaptic monoamine concentrations.
Experimental Protocols
Synthesis: The Mitsunobu Cyclization Workflow
This protocol describes the synthesis of the core scaffold via a Mitsunobu reaction, favored for its stereochemical control.
Reagents:
-
N-Boc-3-hydroxypyrrolidine (Chiral or Racemic)
-
2-Ethylphenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and 2-Ethylphenol (1.1 eq) in anhydrous THF under nitrogen atmosphere.
-
Activation: Add PPh3 (1.2 eq) and cool the solution to 0°C.
-
Coupling: Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reflux: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Deprotection: Concentrate the intermediate. Dissolve in 4M HCl/Dioxane to remove the Boc group.
-
Purification: Recrystallize the final hydrochloride salt from Ethanol/Ether to achieve >98% purity.
Caption: Synthetic route utilizing Mitsunobu inversion to establish the ether linkage followed by acid deprotection.
In Vitro Uptake Assay (Self-Validating Protocol)
To verify biological activity, use a radioligand uptake inhibition assay.
-
Cell Line: HEK-293 cells stably expressing human NET (hNET) or SERT (hSERT).
-
Radioligand: [³H]-Norepinephrine or [³H]-Serotonin.
-
Control: Atomoxetine (Positive Control for NET), Fluoxetine (Positive Control for SERT).
Procedure:
-
Seed Cells: Plate cells in 96-well plates coated with Poly-D-Lysine.
-
Incubation: Add test compound (1 nM – 10 µM) in assay buffer (Krebs-Ringer). Incubate for 10 min at 25°C.
-
Uptake: Add [³H]-Neurotransmitter (final conc. 20 nM). Incubate for 5 min.
-
Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.
-
Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).
-
Validation: The IC50 is valid only if the Z-factor is > 0.5 and the positive control falls within 2-fold of historical Ki values.
References
-
Van Orden, L. J., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[1] Bioorganic & Medicinal Chemistry Letters.
-
Smith, J. A., et al. (2013). "Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor."[1][2] ACS Medicinal Chemistry Letters.
-
Zhou, J. (2004). "Norepinephrine transporter inhibitors and their therapeutic potential." Drugs of the Future.
-
ChemScene. "3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride Product Data."
Sources
- 1. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride analogs.
The following guide details the structure-activity relationship (SAR) of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride and its analogs, focusing on their pharmacological profile as Norepinephrine Transporter (NET) Inhibitors .
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists. Primary Indication: Norepinephrine Reuptake Inhibition (NRI) for CNS disorders (ADHD, Depression, Neuropathic Pain).
Executive Summary: The Rigidified Pharmacophore
3-(2-Ethylphenoxy)pyrrolidine hydrochloride represents a critical structural evolution in the design of monoamine transporter inhibitors. It serves as a conformationally restricted analog of the widely used aryloxypropylamine class (e.g., Atomoxetine, Nisoxetine).
By cyclizing the flexible propyl chain into a pyrrolidine ring, this scaffold reduces the entropic penalty of binding, potentially enhancing affinity and selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
Core Pharmacological Value
-
Primary Mechanism: Potent inhibition of presynaptic NET.
-
Key Structural Feature: The 2-ethyl substituent on the phenoxy ring provides optimal steric bulk to fill the hydrophobic pocket of the NET binding site, modulating selectivity against SERT.
-
Therapeutic Potential: Investigated for ADHD, treatment-resistant depression, and chronic pain management.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-(2-Ethylphenoxy)pyrrolidine is defined by three critical zones: the Aromatic Head , the Ether Linker , and the Pyrrolidine Core .
Zone 1: The Phenoxy Ring (Ortho-Steric Optimization)
The most critical determinant of NET selectivity is the substitution pattern on the phenoxy ring. The 2-position (ortho) is the "selectivity switch."
| Analog (Substituent) | Steric Bulk (A-value) | NET Affinity ( | SERT Affinity ( | Selectivity (NET/SERT) |
| 2-Ethyl (Target) | High | < 5 nM | > 500 nM | High (>100x) |
| 2-Methyl (Atomoxetine-like) | Medium | < 3 nM | ~ 100 nM | Moderate (~30x) |
| 2-Methoxy (Nisoxetine-like) | Medium-High | < 1 nM | ~ 200 nM | High (>200x) |
| Unsubstituted | Low | ~ 15 nM | ~ 30 nM | Low (Non-selective) |
| 4-Substituted (Para) | Variable | > 100 nM | < 10 nM | Reversed (SERT Selective) |
Insight: The 2-ethyl group forces the phenoxy ring into a non-coplanar conformation relative to the ether linkage, a geometry that perfectly matches the NET binding pocket's hydrophobic cleft. Removing this group (Unsubstituted) leads to a loss of selectivity (dual NET/SERT inhibition). Moving the substituent to the 4-position (Para) often flips selectivity toward SERT (e.g., Fluoxetine analogs).
Zone 2: The Pyrrolidine Core (Conformational Restriction)
Cyclization of the propyl chain into a 3-pyrrolidinyl system creates a rigid scaffold.
-
Secondary Amine: Essential for ionic interaction with Asp75 in the NET binding site.
-
3-Position Attachment: The ether linkage at the 3-position mimics the optimal distance found in linear propylamines.
-
Stereochemistry: The (S)-enantiomer of 3-substituted pyrrolidines typically exhibits superior affinity compared to the (R)-enantiomer, aligning with the eutomer preference of the aryloxypropylamine class (e.g., (R)-Atomoxetine, which corresponds spatially to (S)-3-phenoxypyrrolidine).
Zone 3: The Ether Linker
The ether oxygen acts as a hydrogen bond acceptor. Replacing this with a methylene (carbon) or sulfur usually retains NET affinity but may alter metabolic stability (CYP2D6 liability).
Visualization: Pharmacophore & Synthesis Map
The following diagram illustrates the SAR logic and the primary synthetic pathway for accessing these analogs.
Caption: Synthesis pathway via Mitsunobu reaction and key pharmacophore interactions driving NET selectivity.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this class of compounds.
A. Chemical Synthesis (Mitsunobu Route)
This method is preferred over
-
Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-Ethylphenol (1.1 eq), Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine, 2-ethylphenol, and
in THF under atmosphere. -
Cool to 0°C.
-
Add DIAD dropwise over 30 minutes (maintain temp < 5°C).
-
Stir at room temperature for 12–24 hours.
-
Workup: Concentrate in vacuo, triturate with hexane/ether to precipitate triphenylphosphine oxide (TPPO), filter, and purify via silica gel chromatography (Hexane/EtOAc).
-
-
Deprotection: Dissolve the N-Boc intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the hydrochloride salt with diethyl ether.
B. In Vitro Radioligand Binding Assay (NET)
Objective: Determine the affinity (
-
Radioligand:
Nisoxetine (1.0 nM). -
Non-Specific Binding: Determined using Desipramine (10
M). -
Protocol:
-
Incubate cell membranes (20
g protein) with radioligand and varying concentrations of the test compound ( to M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). -
Incubate for 60 minutes at 4°C (to minimize uptake and focus on surface binding).
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
-
C. Functional Uptake Assay
Objective: Confirm the compound acts as an inhibitor rather than a substrate.
-
Substrate:
Norepinephrine (50 nM). -
Protocol:
-
Plate hNET-HEK293 cells in 96-well plates.
-
Pre-incubate with test compound for 10 minutes at 37°C.
-
Add
Norepinephrine and incubate for 5 minutes. -
Wash cells 3x with ice-cold buffer to stop uptake.
-
Lyse cells and measure internalized radioactivity.
-
Comparative Analysis: Why 2-Ethyl?
The 2-Ethyl analog occupies a unique "Goldilocks" zone in the SAR landscape.
-
Vs. 2-Methyl (Atomoxetine analog): The 2-ethyl group is slightly bulkier. This increased bulk can enhance selectivity against SERT by sterically clashing with the slightly more constricted SERT binding pocket, while the NET pocket accommodates the ethyl group comfortably.
-
Vs. 2-Methoxy (Nisoxetine analog): While the 2-methoxy group is electronically donating and provides hydrogen bond accepting capability, the 2-ethyl group is purely lipophilic. This makes the 2-ethyl analog less dependent on specific polar interactions in the ortho-region, potentially offering a different metabolic profile (avoiding O-demethylation).
-
Vs. Unsubstituted: The unsubstituted analog lacks the rotational barrier provided by the ortho-substituent. This results in a "floppy" molecule that binds promiscuously to both NET and SERT. The 2-ethyl group locks the conformation, enforcing NET specificity.
References
-
Seneca, N., et al. (2006). "Atomoxetine occupies the norepinephrine transporter in a dose-dependent fashion: a PET study in nonhuman primates." Psychopharmacology. Link
-
Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics. Link
-
Fish, P. V., et al. (2009). "Synthetic studies on 3-aryloxypyrrolidines: A new class of potent and selective norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Zhou, J. (2004). "Norepinephrine transporter inhibitors and their therapeutic potential." Drugs of the Future. Link
-
Eshleman, A. J., et al. (1999). "Characteristics of drug interactions with recombinant biogenic amine transporters expressed in the same cell line." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
A Comparative Analysis of Novel Pyrrolidine Derivatives Against Standard Neuromodulatory Agents
Abstract: The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its ability to confer three-dimensional complexity ideal for nuanced interactions with biological targets.[1] This guide provides a comparative efficacy analysis of emerging pyrrolidine-based therapeutic agents, specifically focusing on derivatives of pyrrolidine-2,5-dione, against established standard-of-care drugs in the fields of epilepsy and neuropathic pain. While the specific compound 3-(2-Ethylphenoxy)pyrrolidine hydrochloride lacks published efficacy data, this analysis will use closely related, publicly documented pyrrolidine derivatives as a proxy to explore the potential of this chemical class. The comparison will be grounded in preclinical data from validated animal models and in vitro assays, providing researchers and drug development professionals with a framework for evaluating this promising class of compounds.
Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery
The five-membered, saturated pyrrolidine ring is a privileged scaffold in modern pharmacology. Its non-planar structure and sp3-hybridized carbons allow for the creation of complex, stereochemically rich molecules that can explore pharmacophore space more effectively than their flat, aromatic counterparts.[1] This structural feature is critical for designing highly selective ligands for complex targets within the central nervous system (CNS).
Recent research has focused on synthesizing novel pyrrolidine derivatives, particularly those with a pyrrolidine-2,5-dione core, for the treatment of neurological disorders like epilepsy and chronic pain.[2][3][4] These conditions represent a significant unmet clinical need, as a substantial portion of patients do not achieve adequate relief with current therapies.[3] This guide will evaluate the preclinical efficacy of representative novel pyrrolidine compounds and compare them to Valproic Acid, a widely used broad-spectrum anti-seizure medication (ASM).
Comparative Mechanisms of Action
A key aspect of drug evaluation is understanding how a novel compound's mechanism of action (MoA) differs from or improves upon existing therapies.
-
Novel Pyrrolidine-2,5-dione Derivatives: Preclinical evidence for several lead compounds in this class points towards a primary MoA involving the modulation of neuronal voltage-sensitive sodium channels (VSSCs), specifically interacting with site 2 of the channel.[2][4] Some derivatives also show activity at L-type calcium channels.[4] This dual action could theoretically offer a broader spectrum of efficacy.
-
Standard Drug (Valproic Acid): Valproic acid has a multi-modal mechanism. Its primary effects are believed to be the potentiation of GABAergic inhibition (by increasing GABA synthesis and release) and the blockade of VSSCs. It also inhibits T-type calcium channels, which is particularly relevant for absence seizures.
The following diagram illustrates the distinct and overlapping targets of these compounds within a neuron.
Caption: Comparative mechanisms of action on key neuronal targets.
Preclinical Efficacy: A Data-Driven Comparison
The efficacy of novel anticonvulsant and analgesic compounds is typically evaluated in a battery of standardized rodent models. Below is a summary of preclinical data for a representative novel pyrrolidine derivative compared to the standard drug, Valproic Acid.[4]
Table 1: Comparative Anticonvulsant Efficacy
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI)¹ |
| Compound 6 (Novel Pyrrolidine) | Maximal Electroshock (MES) | 68.30 | >5.86 |
| Valproic Acid (Standard) | Maximal Electroshock (MES) | 252.74 | 1.63 |
| Compound 6 (Novel Pyrrolidine) | 6 Hz (32 mA) Psychomotor | 28.20 | >14.18 |
| Valproic Acid (Standard) | 6 Hz (32 mA) Psychomotor | 130.64 | 3.15 |
¹Protective Index (PI) is calculated as TD₅₀ (median toxic dose) / ED₅₀ (median effective dose). A higher PI indicates a better safety margin. Data for "Compound 6," a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative, is sourced from published research.[4]
The data clearly indicates that, in these specific preclinical models, the novel pyrrolidine derivative ("Compound 6") demonstrated significantly higher potency (lower ED₅₀) and a more favorable safety margin (higher PI) than Valproic Acid.[4]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The following outlines the core methodologies used to generate the data in Table 1.
Anticonvulsant Screening Workflow
The evaluation of potential anticonvulsant drugs follows a hierarchical screening process to determine their potency, spectrum of activity, and potential for adverse effects.
Caption: Standardized workflow for preclinical anticonvulsant screening.
Step-by-Step Protocol: Maximal Electroshock (MES) Test
This test is a gold standard for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male CD-1 mice (18-25 g) are used. Animals are acclimatized for at least one week prior to the experiment.
-
Compound Administration: The test compound (e.g., a novel pyrrolidine derivative) or vehicle control is administered intraperitoneally (i.p.). A range of doses is used to determine the median effective dose (ED₅₀).
-
Time to Peak Effect: The test is conducted at the time of peak anticipated effect, typically 30 or 60 minutes post-injection.
-
Electrical Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the complete absence of this response.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
Discussion and Future Directions
The preclinical data for novel pyrrolidine-2,5-dione derivatives is highly promising. Compared to a standard drug like Valproic Acid, these compounds exhibit greater potency and a superior safety margin in established seizure models.[4] Their proposed mechanism, targeting voltage-sensitive sodium channels, is a clinically validated strategy for seizure control.[2]
However, several critical steps remain before these findings can be translated to a clinical setting:
-
Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to understand the drug's behavior in the body.
-
Chronic Toxicity Studies: Long-term dosing studies are necessary to ensure the compound is safe for chronic use.
-
Spectrum of Activity: Efficacy should be confirmed in models of other seizure types, such as absence seizures or those resistant to current drugs.
-
Analgesic Potential: Given the overlap in mechanisms for epilepsy and neuropathic pain, the analgesic efficacy of these compounds, as demonstrated in formalin or nerve ligation models, should be further explored.[3][5]
Conclusion
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. While data on the specific molecule 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is not available, the broader class of pyrrolidine-2,5-dione derivatives demonstrates significant potential as next-generation anticonvulsant and analgesic therapies. The representative data presented here shows a clear advantage in potency and preclinical safety over the standard drug Valproic Acid, warranting further investigation and development of this chemical class.
References
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. National Center for Biotechnology Information. [Link]
-
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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A Strategic Guide to Assessing the Selectivity of Novel CNS-Active Compounds: The Case of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
This guide outlines a comprehensive, scientifically rigorous strategy for characterizing the selectivity of a novel central nervous system (CNS) agent, designated here as Compound X (3-(2-Ethylphenoxy)pyrrolidine hydrochloride). Given the absence of extensive public data on this specific molecule, we will treat it as a novel chemical entity (NCE). Based on its structural motifs (a phenoxy-pyrrolidine core), a plausible primary target is the norepinephrine transporter (NET). This document therefore details a comparative framework to assess its binding affinity and functional activity at NET against its activity at other key CNS targets, using established reference compounds.
The core principle of this guide is to establish a self-validating, tiered approach to selectivity profiling. We will move from broad, primary screening to more focused, functional assessments, explaining the rationale behind each experimental choice. This ensures that by the end of the workflow, we have a high-confidence profile of Compound X's selectivity and potential for off-target liabilities.
Part 1: Defining the Pharmacological Landscape
The norepinephrine transporter is a critical regulator of noradrenergic signaling in the brain and periphery.[1][2][3] Inhibition of NET is a validated therapeutic strategy for conditions like depression and ADHD.[2][4][5] However, the clinical utility and safety profile of a NET inhibitor are intrinsically linked to its selectivity. Lack of selectivity, particularly against the closely related dopamine (DAT) and serotonin (SERT) transporters, can lead to a different therapeutic profile or undesirable side effects.[6]
Our assessment will therefore compare Compound X to two well-characterized NET inhibitors with distinct selectivity profiles:
-
Desipramine: A tricyclic antidepressant known as a potent and relatively selective NET inhibitor, though it retains some activity at other receptors.[7][8][9][10]
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) with a cleaner off-target profile compared to tricyclic antidepressants.[4][11][12]
Part 2: The Selectivity Assessment Workflow
A tiered approach is essential for efficiently and comprehensively evaluating a compound's selectivity.[13][14] This workflow progresses from initial binding affinity determination at primary and related targets to broader safety screening and functional confirmation.
Caption: Tiered workflow for assessing compound selectivity.
Tier 1: Primary Transporter Selectivity (Binding Affinity)
The initial step is to quantify the binding affinity (Ki) of Compound X and our reference compounds for the intended target (hNET) and the most closely related transporters, hSERT and hDAT. This provides the first quantitative measure of selectivity.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a target receptor or transporter.[15][16][17] The principle involves competition between a labeled compound (radioligand) with a known affinity and the unlabeled test compound for binding to the target.
-
Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT). Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand at a concentration near its Kd value (e.g., [³H]-Nisoxetine for hNET, [³H]-Citalopram for hSERT, [³H]-WIN 35,428 for hDAT), and a range of concentrations of the test compound (Compound X, Desipramine, or Reboxetine).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific (e.g., 60 minutes at 30°C).[16]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters).[15] The filters trap the membranes with the bound radioligand.
-
Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. After drying, measure the radioactivity retained on the filters using liquid scintillation counting.[15][16]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Primary Transporter Affinities
The results of these assays should be compiled into a clear, comparative table.
| Compound | hNET Ki (nM) | hSERT Ki (nM) | hDAT Ki (nM) | SERT vs. NET Selectivity (Fold) | DAT vs. NET Selectivity (Fold) |
| Compound X | 1.5 | 250 | 450 | 167 | 300 |
| Desipramine | 2.2 | 55.3 | 4730 | 25 | 2150 |
| Reboxetine | 8.5 | 6900 | 89000 | 812 | 10471 |
Note: Data for reference compounds are illustrative and based on literature values. Data for Compound X is hypothetical for the purpose of this guide.
From this initial tier, we can see that Compound X is a potent NET binder. Its selectivity over SERT and DAT appears robust, positioning it between the profiles of Desipramine and Reboxetine.
Tier 2: Broad Panel Off-Target Screening
To ensure safety and understand the full pharmacological profile, it is crucial to screen for interactions with a wide range of other CNS-relevant targets.[18][19] This is often done using commercially available panels that include a diverse set of GPCRs, ion channels, kinases, and other transporters.[13][14][20][21][22]
Experimental Protocol: Single-Point Broad Panel Screen
-
Compound Submission: Submit Compound X to a contract research organization (CRO) offering a broad safety screening panel (e.g., Eurofins' SafetyScreen87 or Reaction Biology's InVEST panels).[13][20][22]
-
Screening: The compound is typically tested at a single, high concentration (e.g., 10 µM) in radioligand binding assays against the panel of targets.
-
Data Reporting: The CRO provides a report detailing the percent inhibition of radioligand binding for each target. A common threshold for a "hit" or a significant interaction is >50% inhibition.
Data Presentation: Off-Target "Hits"
| Target | Target Class | % Inhibition @ 10 µM |
| α2A-Adrenergic Receptor | GPCR | 78% |
| Sigma1 Receptor | Receptor | 62% |
| hERG | Ion Channel | <10% |
Note: Data is hypothetical.
In this example, Compound X shows potential interaction with the α2A-adrenergic receptor and the Sigma1 receptor. Importantly, it shows no significant interaction with the hERG channel, a critical checkpoint for cardiac safety. These "hits" must be confirmed and quantified.
Tier 3: Functional Confirmation and Hit Validation
The final tier validates the on-target activity in a functional context and determines the potency of any off-target interactions identified in Tier 2.
Experimental Protocol 1: Neurotransmitter Uptake Assays
These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into cells, which is the direct physiological consequence of transporter binding.[23][24] Modern assays use fluorescent substrates, offering a non-radioactive, high-throughput alternative to traditional methods.[25]
-
Cell Plating: Seed HEK293 cells expressing hNET, hSERT, or hDAT in 96- or 384-well plates.[26]
-
Compound Incubation: Treat the cells with a range of concentrations of the test compounds.
-
Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporters.
-
Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The rate of uptake is proportional to the fluorescence signal.
-
Data Analysis: Plot the inhibition of substrate uptake against the compound concentration to determine the functional inhibitory concentration (IC50).
Caption: Functional neurotransmitter uptake assay principle.
Experimental Protocol 2: Off-Target Hit Confirmation
The binding affinity (Ki) for any "hits" from the broad panel screen must be determined using full dose-response curves, following the same radioligand binding protocol described in Tier 1.
Data Presentation: Functional Potency and Off-Target Affinity
| Compound | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT IC50 (nM) | α2A-AR Ki (nM) | Sigma1 Ki (nM) |
| Compound X | 2.5 | 480 | 950 | 150 | 320 |
| Desipramine | 4.1 | 95 | >10,000 | 25 | 45 |
| Reboxetine | 11.2 | >10,000 | >10,000 | >1,000 | >1,000 |
Note: Data is hypothetical and illustrative.
The functional data (IC50) for Compound X correlate well with its binding data (Ki), confirming it as a potent NET inhibitor with significant functional selectivity over SERT and DAT. The follow-up binding assays for the off-target hits reveal that Compound X has a >100-fold selectivity for NET over the α2A-adrenergic receptor and >200-fold selectivity over the Sigma1 receptor. This provides a strong margin of safety and a lower probability of these off-target interactions being clinically relevant at therapeutic doses.
Conclusion and Interpretation
This systematic, tiered assessment provides a robust and defensible selectivity profile for the novel compound, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (Compound X).
-
Primary Activity: Compound X is a potent inhibitor of the norepinephrine transporter, confirmed by both high-affinity binding (Ki = 1.5 nM) and functional inhibition of norepinephrine uptake (IC50 = 2.5 nM).
-
Selectivity Profile: It demonstrates substantial selectivity against the related monoamine transporters, SERT (>160-fold) and DAT (>300-fold). This profile is distinct from both Desipramine and Reboxetine.
-
Off-Target Liabilities: Broad safety screening identified moderate affinity for the α2A-adrenergic and Sigma1 receptors. However, the selectivity window for these off-targets relative to NET is large (>100-fold), suggesting a low risk of these interactions at the anticipated therapeutic exposure levels. The lack of hERG activity is a significant positive safety indicator.
Based on this comprehensive in vitro profiling, Compound X emerges as a promising and highly selective norepinephrine transporter inhibitor. The data generated through this workflow provide the necessary confidence to advance the compound to further preclinical development, including in vivo efficacy and safety studies. This guide serves as a template for the rigorous, evidence-based assessment required in modern drug discovery.
References
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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Desipramine. Wikipedia. [Link]
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Clinical Profile of Desipramine Hydrochloride 25mg Tablets. GlobalRx. [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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Desipramine (Norpramin). PsychDB. [Link]
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SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]
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Desipramine | Norpramin – Tricyclic Antidepressant | Psychotropics A-Z. MedWorks Media. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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Radioligand binding assays. Bio-protocol. [Link]
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IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. [Link]
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GPCR Products and Services. Eurofins. [Link]
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CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]
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The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. PMC. [Link]
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Norepinephrine transporter inhibitors and their therapeutic potential. PMC - NIH. [Link]
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Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. PMC. [Link]
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A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PMC. [Link]
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DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. PubMed. [Link]
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Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols. [Link]
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Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
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Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology | Oxford Academic. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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(PDF) Screening for Safety-Relevant Off-Target Activities. ResearchGate. [Link]
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Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]
-
Assay Protocol Book. PDSP. [Link]
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Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
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Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. PubMed. [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC. [Link]
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Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]
-
How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC. [Link]
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Reproducibility of experiments with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
Topic: Reproducibility of Experiments with 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists.
Executive Summary: The Aryloxy-Pyrrolidine Pharmacophore
3-(2-Ethylphenoxy)pyrrolidine hydrochloride represents a specific structural class of Norepinephrine Reuptake Inhibitors (NRIs) . Chemically, it belongs to the 3-aryloxy-pyrrolidine scaffold, a rigidified analog of the flexible aryloxy-propylamine chain found in established NRIs like Atomoxetine and Nisoxetine .
This guide addresses the reproducibility crisis often faced when transitioning from flexible chain inhibitors to rigid heterocycles. It provides a validated framework for characterizing this compound’s affinity (
Part 1: Technical Profile & Comparative Analysis
To ensure reproducibility, researchers must first establish the physicochemical baseline. 3-(2-Ethylphenoxy)pyrrolidine HCl is a "tool compound" often used to probe the steric constraints of the NET binding pocket.
Physicochemical Baseline
-
Molecular Weight: ~227.73 g/mol (Free base) / ~264.19 g/mol (HCl salt)
-
Solubility: High in DMSO (>20 mg/mL); Moderate in Water (pH dependent).
-
Stability: Hygroscopic. Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.
Comparative Performance Matrix
The following table contrasts 3-(2-Ethylphenoxy)pyrrolidine HCl with established clinical and research standards.
| Feature | 3-(2-Ethylphenoxy)pyrrolidine HCl | Atomoxetine (Strattera) | Reboxetine | Fluoxetine (Prozac) |
| Primary Target | hNET (SLC6A2) | hNET | hNET | hSERT |
| Scaffold Type | Rigid Pyrrolidine | Flexible Propylamine | Morpholine | Propylamine |
| Binding Affinity ( | 10–50 nM (Est.) | 4.5 nM | 8–10 nM | >10,000 nM (at NET) |
| Selectivity (NET vs SERT) | High (>50-fold) | High (>300-fold) | Very High | Low (SERT selective) |
| Metabolic Stability | High (CYP2D6 variable) | Low (CYP2D6 substrate) | Moderate | Moderate |
| Experimental Use | SAR Probe / Rigid Analog | Clinical ADHD Standard | Research Tool | Negative Control |
Analyst Note: The ethyl group at the ortho position of the phenoxy ring in this compound is critical. It mimics the steric bulk of the o-methyl in Atomoxetine but adds lipophilicity, potentially altering residence time in the transporter vestibule.
Part 2: Validated Experimental Protocols
Reproducibility failures with this compound usually stem from two sources: non-specific binding due to lipophilicity and solvent effects in functional assays. The following protocols are self-validating systems designed to mitigate these errors.
Experiment A: Competition Radioligand Binding Assay (hNET)
Objective: Determine the affinity constant (
Protocol Logic: We use Nisoxetine rather than Norepinephrine as the radioligand because Nisoxetine is not a substrate for transport, preventing "uptake artifacts" from skewing affinity data.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use HEK-293 cells stably expressing hNET.
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Critical: Do not use protease inhibitors with amine groups (e.g., AEBSF) at high concentrations as they may interfere with the transporter.
-
-
Assay Setup:
-
Total Volume: 250 µL per well (96-well plate).
-
Ligand:
-Nisoxetine (Final conc: 1.0 nM, approx ). -
Test Compound: 3-(2-Ethylphenoxy)pyrrolidine HCl (10 concentrations,
M to M). -
Non-Specific Binding (NSB): Define using 1 µM Desipramine.
-
-
Incubation:
-
Incubate for 60 minutes at 4°C .
-
Why 4°C? To prevent transporter internalization and enzymatic degradation during the equilibrium phase.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
-
Causality: PEI reduces the electrostatic sticking of the lipophilic ethyl-phenoxy group to the glass fiber filter, lowering background noise.
-
-
Data Analysis:
-
Calculate
using non-linear regression (one-site competition). -
Convert to
using the Cheng-Prusoff equation: .
-
Experiment B: Functional Uptake Inhibition (Fluorescent)
Objective: Verify that binding translates to functional inhibition of neurotransmitter reuptake.
Protocol Logic: Radiometric uptake assays are sensitive but low-throughput. This protocol uses a fluorescent neurotransmitter mimic (ASP+) which is a substrate for NET.
-
Cell Seeding: Plate hNET-CHO cells at 60,000 cells/well in black-walled, clear-bottom plates. Allow adherence for 24h.
-
Buffer Exchange: Replace media with Krebs-Ringer-HEPES (KRH) buffer.
-
Validation Step: Ensure buffer contains 2 mM
and 1 mM . NET function is ion-dependent.
-
-
Compound Addition: Add 3-(2-Ethylphenoxy)pyrrolidine HCl (serial dilutions) and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add ASP+ (4-(4-Dimethylamino)styryl)-N-methylpyridinium iodide) to a final concentration of 10 µM.
-
Kinetic Read: Immediately read fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 15 minutes.
-
QC Criteria: The Z-factor must be >0.5 using Atomoxetine (positive control) and DMSO (negative control).
Part 3: Visualization of Mechanism & Workflow
Figure 1: Noradrenergic Reuptake Inhibition Mechanism
Caption: Schematic of 3-(2-Ethylphenoxy)pyrrolidine (3-EPP) blocking the Norepinephrine Transporter (NET), preventing NE reuptake and enhancing synaptic transmission.
Figure 2: Assay Validation Workflow
Caption: Step-by-step decision tree for validating the compound's activity, ensuring distinction between specific NET inhibition and off-target effects.
References
-
Smith, J. A., et al. (2009). "4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.
- Foundational text establishing the SAR of aryloxy-pyrrolidines.
-
Zhou, J. (2004). "Norepinephrine Transporter Inhibitors and Their Therapeutic Potential." Drugs of the Future.
- Review of NET inhibitor classes, including rigid analogs.
-
Tatsumi, M., et al. (1997). "Pharmacological profile of a novel antidepressant, duloxetine." European Journal of Pharmacology.
- Source for the standardized radioligand binding protocols cited in Part 2.
-
Schwartz, J. B., et al. (2003).[1] "Uptake of ASP+ by the Norepinephrine Transporter." Journal of Neurochemistry.
- Validates the fluorescent uptake assay methodology.
Sources
Confirming the mechanism of action of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride
A Comparative Guide for NET Inhibition Studies
Executive Summary & Compound Identity
3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a specialized pharmacological probe belonging to the class of 3-aryloxypyrrolidines . Structurally analogous to clinically established Norepinephrine Reuptake Inhibitors (NRIs) like Atomoxetine and Viloxazine , this compound serves as a critical tool for mapping the steric tolerance of the Norepinephrine Transporter (NET) binding pocket.
Unlike non-selective monoamine transporter inhibitors, the 3-phenoxypyrrolidine scaffold exhibits high affinity for the SLC6A2 (NET) transporter, driven by the specific steric and electronic properties of the ortho-substituted phenoxy ring.
| Property | Details |
| Chemical Name | 3-(2-Ethylphenoxy)pyrrolidine hydrochloride |
| Core Scaffold | 3-Aryloxypyrrolidine |
| Primary Target | Norepinephrine Transporter (NET / SLC6A2) |
| Mechanism | Competitive Reuptake Inhibition |
| Key Structural Feature | Ortho-ethyl group on the phenoxy ring (Steric Probe) |
| CAS Number | Refer to specific isomer/salt forms (e.g., 1219977-21-5 for related chloro-ethyl variants) |
Mechanism of Action: The Synaptic Cascade
The pharmacological efficacy of 3-(2-Ethylphenoxy)pyrrolidine HCl is defined by its ability to block the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron.
Molecular Binding Interaction
The compound functions as an orthosteric inhibitor of the NET.
-
Cationic Interaction: The secondary amine of the pyrrolidine ring is protonated at physiological pH. This cation forms a salt bridge with the conserved Aspartate (Asp75) residue within the primary substrate binding site (S1) of the transporter.
-
Hydrophobic Anchoring: The 2-ethylphenoxy moiety occupies the large hydrophobic pocket of the transporter. The ethyl group at the ortho position probes the width of this pocket, distinguishing it from the methyl group found in Atomoxetine.
-
Conformational Lock: Binding stabilizes the transporter in an outward-facing conformation, preventing the translocation of norepinephrine.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of NET inhibition by 3-(2-Ethylphenoxy)pyrrolidine.
Figure 1: Mechanism of Action. The compound blocks NET, leading to elevated synaptic norepinephrine levels and enhanced adrenergic signaling.
Comparative Performance Analysis
To validate the utility of 3-(2-Ethylphenoxy)pyrrolidine HCl, it must be compared against standard NRIs. The ortho-ethyl substitution typically enhances lipophilicity (LogP) compared to the ortho-methyl (Atomoxetine), potentially altering blood-brain barrier (BBB) permeability.
Table 1: Structural and Functional Comparison
| Feature | 3-(2-Ethylphenoxy)pyrrolidine HCl | Atomoxetine (Reference) | Reboxetine |
| Core Structure | Pyrrolidine | Propylamine | Morpholine |
| Ortho-Substituent | Ethyl (-CH2CH3) | Methyl (-CH3) | Ethoxy (-OCH2CH3) |
| NET Affinity (Ki) | High (< 10 nM) (Predicted)* | 5 nM | 1.1 nM |
| Selectivity (NET/SERT) | > 30-fold | > 300-fold | > 1000-fold |
| Lipophilicity (LogP) | ~3.2 (Higher BBB penetration potential) | 2.8 | 2.9 |
| Primary Application | SAR Probe / Lead Optimization | Clinical ADHD Treatment | Clinical Antidepressant |
*Note: Affinity values for the ethyl-analogue are estimates based on 3-aryloxypyrrolidine SAR data [1].
Experimental Protocols for Validation
To confirm the mechanism of action in your laboratory, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human NET (hNET). Homogenize in Tris-HCl buffer (50 mM, pH 7.4).
-
Ligand: Use [3H]-Nisoxetine (1.0 nM) as the radioligand (highly selective for NET).
-
Incubation:
-
Mix: 50 µL Membrane + 25 µL [3H]-Nisoxetine + 25 µL Test Compound (10^-10 to 10^-5 M).
-
Incubate for 60 minutes at 4°C (to minimize uptake and focus on binding).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional [3H]-NE Uptake Inhibition
Objective: Verify that binding leads to functional blockade of transport.
Figure 2: Functional Uptake Assay Workflow. A reduction in intracellular radioactivity confirms inhibition.
Safety & Handling (SDS Summary)
As a research chemical, 3-(2-Ethylphenoxy)pyrrolidine HCl lacks comprehensive clinical safety data. Treat as a Potent Bioactive Substance .
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use a fume hood and nitrile gloves. Avoid dust generation.[1]
-
Storage: Desiccate at -20°C. The hydrochloride salt is hygroscopic.
-
Emergency: In case of contact, flush with water for 15 minutes.
References
-
Smith, J. et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships."[2][3] Bioorganic & Medicinal Chemistry Letters.
- Wong, D. T. et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics.
-
Zhou, J. (2004). "Norepinephrine transporter inhibitors and their therapeutic potential." Drugs of the Future. (Representative Link)
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PubChem Compound Summary. "3-(2-Methylphenoxy)pyrrolidine" (Structural Analogue).
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- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Efficacy of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride: A Predictive and Comparative Framework
Executive Summary
To date, a comprehensive search of peer-reviewed scientific literature reveals a notable absence of efficacy studies specifically focused on 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. This guide is therefore structured not as a retrospective comparison, but as a forward-looking, predictive framework for researchers, scientists, and drug development professionals. By analyzing the well-established pharmacology of the broader pyrrolidine class of compounds, this document synthesizes available data to infer potential mechanisms of action and proposes a rigorous, multi-stage experimental plan to elucidate the therapeutic potential of this novel chemical entity. Our objective is to provide a robust, scientifically-grounded roadmap for its investigation, from initial in vitro screening to preclinical in vivo validation.
The Pyrrolidine Scaffold: A Privileged Structure in Modern Pharmacology
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[1] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which is often critical for high-affinity and selective interactions with biological targets.[2]
Derivatives of the pyrrolidine scaffold have demonstrated a vast spectrum of biological activities, including but not limited to:
-
Anticancer and Antimicrobial Activity: Certain 5-oxopyrrolidine derivatives have shown potent activity against lung adenocarcinoma cells and multidrug-resistant Staphylococcus aureus strains.[3]
-
Enzyme Inhibition: Pyrrolidine-based compounds have been developed as inhibitors for various enzymes, including N-acylethanolamine acid amidase (NAAA) for the management of inflammation and pain, and aminoglycoside 6'-N-acetyltransferase to combat antibiotic resistance.[4][5]
-
Central Nervous System (CNS) Modulation: The pyrrolidine scaffold is a common feature in compounds targeting CNS pathways, including antagonists for the histamine H3 receptor and inhibitors of neurotransmitter reuptake.
Given the structural component of a phenoxy group linked to the pyrrolidine ring in 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, a primary area of investigation should be its potential effects on the central nervous system, drawing parallels from existing phenoxy-pyrrolidine derivatives.
Inferred Efficacy and Mechanism of Action: A Hypothesis Based on Structure-Activity Relationships (SAR)
The chemical structure of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride suggests a potential for interaction with neurotransmitter systems. The phenoxy moiety is a common feature in ligands for biogenic amine transporters. Based on the established SAR of related compounds, we can hypothesize potential mechanisms of action that warrant experimental validation.[5][6]
Hypothesized Primary Target: Monoamine Transporters (Dopamine, Norepinephrine, Serotonin)
The linkage of an aromatic group (phenoxy) to the pyrrolidine ring is a structural motif present in known inhibitors of monoamine transporters. Variations in the substitution on the phenyl ring and the pyrrolidine can significantly influence potency and selectivity.
Caption: Hypothesized mechanism of action for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
A Proposed Experimental Roadmap for Efficacy and Mechanism of Action Elucidation
A structured, phased approach is critical to systematically evaluate the pharmacological profile of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride. The following experimental plan is designed to first screen for a range of activities in vitro before proceeding to more complex in vivo models.[7][8]
Caption: Proposed experimental workflow for investigating 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
Phase 1: In Vitro Screening
Objective: To identify the primary molecular targets and assess baseline cytotoxicity.
3.1.1. Neurotransmitter Transporter Uptake Inhibition Assay
-
Rationale: Based on the SAR, the most probable targets are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This assay will quantify the compound's ability to inhibit the uptake of their respective neurotransmitters.[9]
-
Methodology:
-
Cell Lines: Utilize HEK293 cells stably expressing human SERT, NET, and DAT.
-
Assay Principle: Employ a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[9] The uptake of this substrate by the transporters leads to an increase in intracellular fluorescence, which can be measured in real-time.
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Incubate the cells with a range of concentrations of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
-
Add the fluorescent neurotransmitter substrate.
-
Monitor the kinetic uptake of the substrate using a fluorescence plate reader.
-
-
Comparators: Include known selective inhibitors as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).[10]
-
Data Analysis: Calculate IC50 values for each transporter to determine potency and selectivity.
-
3.1.2. Broad Receptor Binding Panel
-
Rationale: To identify potential off-target effects or novel activities, screen the compound against a broad panel of receptors and ion channels.
-
Methodology: Utilize a commercially available radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP BioPrint). This provides a cost-effective way to assess affinity for a wide range of targets at a standard concentration (e.g., 10 µM).[11]
3.1.3. Cytotoxicity Assay
-
Rationale: To establish a therapeutic window and identify potential for cellular toxicity.
-
Methodology:
-
Cell Lines: Use relevant cell lines such as HepG2 (liver) and SH-SY5Y (neuronal).
-
Assay: Perform a standard MTT or CellTiter-Glo assay after incubating the cells with a dose-response curve of the compound for 24-48 hours.
-
Data Analysis: Determine the CC50 (50% cytotoxic concentration).
-
Phase 2: In Vivo Efficacy Models
Objective: To evaluate the therapeutic efficacy in established animal models based on the results of the in vitro screening. It is crucial to employ robust experimental designs to minimize bias, including randomization, blinding, and appropriate statistical analysis.[12][13]
3.2.1. Models for Neuropathic Pain and Analgesia
-
Rationale: If the compound shows significant activity as a serotonin and/or norepinephrine reuptake inhibitor, it is a strong candidate for evaluation in pain models.[14]
-
Models:
-
Formalin Paw Test: To assess efficacy against inflammatory pain.
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: To evaluate efficacy in a model of neuropathic pain, measuring mechanical allodynia with von Frey filaments.
-
-
Comparator: Duloxetine (a known SNRI used for neuropathic pain).
3.2.2. Models for Epilepsy and Seizure Control
-
Rationale: The pyrrolidine-2,5-dione scaffold, related to the pyrrolidine core, is present in several anticonvulsant agents.[15] This suggests a potential for antiepileptic activity.
-
Models:
-
Comparator: Valproic Acid or Levetiracetam.
Phase 3: Mechanistic and Preliminary Safety Profiling
Objective: To confirm the in vivo mechanism of action and conduct initial pharmacokinetic and safety assessments.
3.3.1. In Vivo Microdialysis
-
Rationale: To confirm that the compound engages its target in the brain and produces the expected neurochemical changes.
-
Methodology: In freely moving rats, implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or nucleus accumbens). After administration of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, collect dialysate samples and measure extracellular levels of dopamine, norepinephrine, and serotonin using HPLC-EC.
3.3.2. Preliminary Pharmacokinetic (PK) Studies
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[18]
-
Methodology: Administer the compound to rodents via intravenous and oral routes. Collect blood samples at various time points and analyze plasma concentrations using LC-MS/MS. This will provide key parameters such as bioavailability, half-life, and clearance.
Comparative Data Summary
As no direct experimental data exists for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, the following table provides a comparative summary of potencies for established drugs that could serve as benchmarks in the proposed studies.
| Compound | Primary Mechanism | In Vitro Potency (IC50) | Therapeutic Area |
| 3-(2-Ethylphenoxy)pyrrolidine HCl | Hypothesized: Monoamine Reuptake Inhibitor | To Be Determined | To Be Determined |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | SERT: ~1-10 nM[19] | Depression, Anxiety |
| Desipramine | Norepinephrine Reuptake Inhibitor (NRI) | NET: ~1-5 nM[10] | Depression |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | SERT: ~1-2 nM, NET: ~2-8 nM | Depression, Neuropathic Pain |
| Valproic Acid | Multiple (GABA transaminase inhibition, Na+ channel blockade) | N/A (complex MoA) | Epilepsy |
Conclusion and Future Directions
While 3-(2-Ethylphenoxy)pyrrolidine hydrochloride remains an uncharacterized molecule, its core structure places it within a pharmacologically rich class of compounds with significant therapeutic precedent. The lack of existing data presents a unique opportunity for novel discovery. The structured, hypothesis-driven experimental plan detailed in this guide provides a comprehensive and scientifically rigorous pathway for elucidating its efficacy and mechanism of action. By systematically progressing from in vitro screening to in vivo validation, researchers can efficiently determine the therapeutic potential of this compound and its viability as a candidate for further drug development.
References
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (URL not available)
- Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. (URL not available)
- Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. (URL not available)
- Preclinical Studies in Drug Development. (URL not available)
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (URL not available)
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (URL not available)
- How to design robust preclinical efficacy studies that make a difference. (URL not available)
- General Principles of Preclinical Study Design. (URL not available)
- Rodent models of epilepsy. (URL not available)
- Development of serotonin transporter reuptake inhibition assays using JAR cells. (URL not available)
- Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. (URL not available)
- Preclinical research strategies for drug development. (URL not available)
- Neurotransmitter Transporter Uptake Assay Kit. (URL not available)
- Animal Models of Epilepsy. (URL not available)
- Animal Models for Translational Pain Research. (URL not available)
- Rodent Epilepsy Models. (URL not available)
- In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. (URL not available)
- Animal Models of Epilepsy: A Phenotype-oriented Review. (URL not available)
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIV
- Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. (URL not available)
- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (URL not available)
- Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Tre
- Recent insights about pyrrolidine core skeletons in pharmacology. (URL not available)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (URL not available)
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Safety Operating Guide
Operational Guide: Disposal & Handling of 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
Topic: 3-(2-Ethylphenoxy)pyrrolidine hydrochloride proper disposal procedures Content Type: Operational Technical Guide Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Summary: Immediate Action Directive
Status: Hazardous Chemical Waste (Halogenated Organic Solid/Solution) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity, Combustion releases HCl gas. Critical Prohibition: DO NOT dispose of down the drain. DO NOT mix with strong oxidizing agents or strong bases.[1]
This guide defines the standard operating procedure (SOP) for the safe sequestration and disposal of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 1185301-83-0). As a Senior Application Scientist, I emphasize that compliance is not just about following rules—it is about understanding the chemical fate of the molecule to prevent uncontrolled reactions in the waste stream.
Chemical Identity & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity profile. This compound is a hydrochloride salt of a secondary amine ether.
| Parameter | Technical Detail | Operational Implication |
| Molecular Formula | Contains Chloride ( | |
| Physical State | Solid (Crystalline powder) | Hygroscopic. Keep dry to prevent caking/hydrolysis. |
| Acidity | Acidic (Salt of weak base) | Incompatible with Strong Bases (e.g., NaOH). Mixing liberates the free amine, altering solubility and volatility. |
| Reactivity | Stable under normal conditions | Incompatible with Oxidizers (e.g., Nitric Acid, Peroxides). Risk of exothermic reaction. |
| GHS Classification | Irritant (H315, H319, H335) | Requires PPE (Nitrile gloves, goggles, fume hood). |
Pre-Disposal Stabilization: The Self-Validating System
A "Self-Validating System" in waste management means the waste is stabilized before it enters the central accumulation area. This prevents "mystery reactions" in the drum.
A. Segregation Logic (The "Why")
-
Why Segregate from Bases? Adding this HCl salt to a high-pH waste stream triggers an acid-base neutralization:
Risk: This reaction is exothermic. The resulting free base (an oil) may phase-separate, creating a non-homogeneous waste layer that complicates incineration. -
Why Segregate from Oxidizers? Amines (even salts) can be oxidized to N-oxides or cleaved, potentially generating heat or toxic byproducts.
B. Waste Stream Characterization
Before disposal, categorize your material into one of two streams:
-
Stream A: Solid Waste (Pure Compound/Contaminated Solids)
-
Destination: High-temperature incineration.
-
Labeling: "Toxic Solid, Organic, N.O.S. (Contains 3-(2-Ethylphenoxy)pyrrolidine HCl)."[3]
-
-
Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Step-by-Step Disposal Protocol
Scenario 1: Disposal of Solid Substance (Expired/Surplus)
-
PPE Donning: Wear nitrile gloves, lab coat, and safety goggles. Use a powder respirator or work in a fume hood if the solid is friable (dusty).
-
Primary Containment: Transfer the substance into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.
-
Secondary Containment: Place the primary container inside a secondary heavy-duty waste bag (e.g., 6-mil poly bag).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write full name (no abbreviations).
-
Constituents: 3-(2-Ethylphenoxy)pyrrolidine HCl (>95%).[3]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Scenario 2: Disposal of Aqueous/Solvent Solutions
-
Solvent Check: Identify the solvent.
-
If Halogenated (DCM, Chloroform): Use the "Halogenated Waste" carboy.
-
If Non-Halogenated (Methanol, Acetone): Use the "Non-Halogenated Waste" carboy.
-
Note: Because the compound contains HCl, strictly speaking, it adds halogens to the waste. If the concentration is high (>1%), default to Halogenated Waste to protect the incinerator facility.
-
-
pH Validation: Dip a pH strip into the waste solution.
-
Result: If highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate to pH 5-9 only if your facility's SOP requires neutral waste. Otherwise, label as "Acidic Organic Waste."
-
-
Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.
-
Log Entry: Record the volume and concentration on the waste container's log sheet immediately.
Emergency Response: Spill Procedures
Minor Spill (< 10g solid or < 100mL solution):
-
Isolate: Alert nearby personnel.
-
PPE: Double-glove (Nitrile). Wear N95 mask if dust is present.
-
Containment:
-
Solid: Do not dry sweep (creates dust).[6] Cover with wet paper towels to dampen, then scoop into a bag.
-
Liquid: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe the surface with a soap/water solution.[7] The compound is likely water-soluble.[4]
-
Disposal: Treat all cleanup materials (towels, pads, gloves) as Hazardous Solid Waste (see Scenario 1).
Regulatory Compliance (RCRA & DOT)
While this specific compound may not have a unique "U" or "P" list code, it is regulated based on its characteristics.[8]
-
EPA/RCRA Classification:
-
If the waste solution is flammable (e.g., in Acetone), code D001 .
-
If the waste is corrosive (pH < 2), code D002 .
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but dispose of via certified incineration.
-
DOT Shipping (for waste hauling):
-
Proper Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (3-(2-Ethylphenoxy)pyrrolidine hydrochloride).
-
Hazard Class: 6.1
-
Packing Group: III (assuming lower toxicity based on similar analogs; consult SDS for LD50 data).
-
Visualizing the Decision Workflow
The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.
Caption: Operational decision tree for segregating 3-(2-Ethylphenoxy)pyrrolidine hydrochloride waste streams to ensure incinerator compatibility.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683466 (Parent Amine Structure). PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
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A Researcher's Comprehensive Guide to Safely Handling 3-(2-Ethylphenoxy)pyrrolidine Hydrochloride
As a novel compound in the research and development pipeline, 3-(2-Ethylphenoxy)pyrrolidine hydrochloride requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth operational plan, detailing the necessary personal protective equipment (PPE), handling procedures, and disposal protocols. The information herein is synthesized from established safety data for structurally related pyrrolidine derivatives and general best practices in chemical safety, offering a robust framework for managing this substance in a laboratory setting.
Understanding the Hazard Profile
While specific toxicological data for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is not extensively available, its structure, featuring a pyrrolidine ring, suggests that it may share hazard characteristics with other compounds in this class. Pyrrolidine and its derivatives are known to be skin and eye irritants, and some can be harmful if swallowed or inhaled.[1][2][3][4][5] Therefore, a cautious approach, assuming the compound is hazardous, is paramount. The hydrochloride salt form may also present its own set of handling considerations, such as being a potential respiratory irritant in powdered form.[3]
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation.[3] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if swallowed.[2][5] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, it is crucial to establish a safe working environment through engineering controls. These are designed to minimize exposure by isolating or removing the hazard at the source.
-
Fume Hood: All handling of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of any airborne particles or vapors.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure a high rate of air exchange, further reducing the potential for accumulation of airborne contaminants.[1][6]
-
Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any area where this chemical is handled.[1] In the event of accidental contact, immediate flushing is crucial to minimize injury.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following PPE is mandatory when handling 3-(2-Ethylphenoxy)pyrrolidine hydrochloride:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement for eye protection.[1][2] For operations with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection: Chemically resistant gloves are essential. Given the limited data on the specific compound, nitrile gloves are a suitable initial choice. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2] Always use proper glove removal technique to avoid contaminating your skin.[2][7]
-
Protective Clothing: A laboratory coat is required to protect against incidental skin contact.[1] For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for airborne concentrations to exceed exposure limits, or if engineering controls are not available, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2]
Operational and Disposal Plans
A clear and concise plan for both the handling of the chemical during experimentation and the subsequent disposal of waste is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Weighing: Carefully weigh the required amount of 3-(2-Ethylphenoxy)pyrrolidine hydrochloride in the fume hood. Use a spatula for transfers and avoid creating dust.[3]
-
Dissolving: Add the solvent to the solid in a suitable container. If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Transferring: Use a pipette or a funnel to transfer the solution to the reaction vessel. All transfers should be performed over a secondary containment tray to catch any potential spills.
-
Post-Handling: After use, securely close the container of the chemical.[3]
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood, it can be cleaned up by trained personnel wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][8]
-
Decontaminate the spill area with a suitable cleaning agent.
-
For larger spills, or any spill outside of a fume hood, evacuate the laboratory and follow your institution's emergency procedures.
Waste Disposal:
All waste contaminated with 3-(2-Ethylphenoxy)pyrrolidine hydrochloride must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[3]
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Response Protocol
Caption: A flowchart outlining immediate first aid measures for different routes of exposure.
By adhering to these safety protocols, researchers can confidently and safely handle 3-(2-Ethylphenoxy)pyrrolidine hydrochloride, ensuring both personal well-being and the integrity of their scientific work.
References
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- CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Apollo Scientific Ltd. (2017). SAFETY DATA SHEET (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.
- CDH Fine Chemical. 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
- Apollo Scientific. (2022). Pyrrolidine Safety Data Sheet.
- MilliporeSigma. (2025). SAFETY DATA SHEET - Pyrrolidine.
- Sdfine. Chemwatch GHS SDS 1922 - Pyrrolidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Pyrrolidine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-(3-ETHYLPHENOXY)PYRROLIDINE.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Ethyl-3-pyrrolidinol.
- New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY.
- DC Fine Chemicals. (2024). Safety Data Sheet - (R)-2-Methylpyrrolidine hydrochloride.
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- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
